Vicianin
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-phenyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO10/c20-6-11(9-4-2-1-3-5-9)29-19-17(26)15(24)14(23)12(30-19)8-28-18-16(25)13(22)10(21)7-27-18/h1-5,10-19,21-26H,7-8H2/t10-,11-,12+,13-,14+,15-,16+,17+,18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYCJNDALLBNEG-GNRUMFBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(C#N)C3=CC=CC=C3)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@@H](C#N)C3=CC=CC=C3)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155-57-7 | |
| Record name | (αR)-α-[(6-O-α-L-Arabinopyranosyl-β-D-glucopyranosyl)oxy]benzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | VICIANIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQU61CXY3D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Structure of Vicianin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vicianin is a cyanogenic glycoside, a class of natural products that release hydrogen cyanide upon enzymatic hydrolysis. Found in various plant species, notably in the seeds of Vicia angustifolia, this compound plays a role in plant defense mechanisms.[1] Its chemical structure and biosynthetic pathway are of significant interest to researchers in natural product chemistry, toxicology, and pharmacology. This guide provides a comprehensive overview of the chemical structure of this compound, including its physicochemical properties, spectroscopic data, and detailed experimental protocols for its isolation and characterization.
Chemical Structure and Properties
This compound is a disaccharide derivative of mandelonitrile (B1675950). The sugar moiety, vicianose, is composed of L-arabinose and D-glucose linked via an α-(1→6) glycosidic bond. This disaccharide is, in turn, attached to the hydroxyl group of (R)-mandelonitrile.
Systematic IUPAC Name: (R)-Phenyl{[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-({[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy}methyl)oxan-2-yl]oxy}acetonitrile
Physicochemical and Structural Data
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₅NO₁₀ | [2] |
| Molar Mass | 427.406 g/mol | [2] |
| CAS Number | 155-57-7 | [2] |
| Appearance | White crystalline solid | |
| Melting Point | 147-148 °C | |
| SMILES | C1--INVALID-LINK--OC[C@@H]2--INVALID-LINK--O--INVALID-LINK--C3=CC=CC=C3)O)O)O)O)O">C@@HO | [2] |
| InChI Key | YYYCJNDALLBNEG-GNRUMFBNSA-N | [2] |
Biosynthesis of this compound
The biosynthesis of this compound in plants such as common vetch (Vicia sativa) begins with the amino acid L-phenylalanine. A series of enzymatic reactions, involving cytochrome P450 enzymes (CYP79 and CYP71A) and a UDP-glycosyltransferase (UGT85B1), leads to the formation of the cyanogenic glycoside. The pathway culminates in the glycosylation of mandelonitrile with vicianose.
Experimental Protocols
Isolation and Purification of this compound from Vicia angustifolia Seeds
This protocol outlines the general steps for the extraction and purification of this compound. Optimization may be required based on the specific plant material and available equipment.
1. Extraction:
-
Grind dried seeds of Vicia angustifolia to a fine powder.
-
Extract the powder with boiling 80% ethanol (B145695) for several hours. This method is efficient for extracting cyanogenic glycosides while minimizing enzymatic hydrolysis.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude syrup.
2. Purification:
-
Dissolve the crude syrup in water and perform a liquid-liquid extraction with diethyl ether to remove nonpolar compounds.
-
The aqueous phase, containing the glycosides, is then subjected to column chromatography. A common stationary phase is silica (B1680970) gel.
-
Elute the column with a gradient of chloroform-methanol or a similar solvent system.
-
Monitor the fractions using Thin Layer Chromatography (TLC), visualizing the spots by spraying with a suitable reagent (e.g., naphthoresorcinol-sulfuric acid) and heating. This compound-containing fractions will show a characteristic spot.
-
Pool the pure fractions and evaporate the solvent to yield purified this compound. Further purification can be achieved by recrystallization from a suitable solvent like aqueous ethanol.
Enzymatic Assay of this compound Hydrolysis
The hydrolysis of this compound can be monitored by detecting the products, mandelonitrile and vicianose, using the enzyme this compound hydrolase.
1. Reaction Setup:
-
Prepare a reaction mixture containing purified this compound in a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.0).
-
Initiate the reaction by adding a purified this compound hydrolase enzyme preparation.
-
Incubate the reaction at an optimal temperature, typically around 30°C.
2. Product Analysis by Thin Layer Chromatography (TLC):
-
At different time intervals, take aliquots of the reaction mixture and stop the reaction (e.g., by boiling).
-
Spot the aliquots on a silica gel TLC plate alongside standards of this compound, mandelonitrile, glucose, and arabinose.
-
Develop the TLC plate using a solvent system such as butanol:acetic acid:water (4:1:2, v/v/v).
-
Visualize the spots by spraying with a naphthoresorcinol-sulfuric acid reagent and heating. The disappearance of the this compound spot and the appearance of spots corresponding to the hydrolysis products confirm the enzymatic activity.[1]
Spectroscopic Data for Structural Elucidation
The structure of this compound has been confirmed through various spectroscopic techniques. The following tables summarize the key spectroscopic data.
¹H and ¹³C NMR Spectral Data
| ¹H NMR (500 MHz, CD₃OD) | ¹³C NMR (125 MHz, CD₃OD) |
| Chemical Shift (δ, ppm) | Assignment |
| 7.55-7.40 (m, 5H) | Phenyl-H |
| 5.95 (s, 1H) | H-1' (Mandelonitrile) |
| 4.90 (d, J = 7.5 Hz, 1H) | H-1'' (Glucose) |
| 4.35 (d, J = 7.0 Hz, 1H) | H-1''' (Arabinose) |
| 4.10-3.20 (m) | Sugar protons |
Note: Specific assignments for all sugar protons and carbons require 2D NMR experiments.
Mass Spectrometry Data
Mass spectrometry of this compound typically shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.
| Technique | m/z | Assignment |
| ESI-MS | 450.1 [M+Na]⁺ | Sodium adduct of this compound |
| 428.1 [M+H]⁺ | Protonated molecular ion | |
| MS/MS of 428.1 | 296.1 | [M+H - Arabinose]⁺ |
| 134.1 | [Mandelonitrile+H]⁺ | |
| 107.1 | [Benzaldehyde]⁺ |
Infrared (IR) Spectroscopy Data
The IR spectrum of this compound exhibits characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| 3350 (broad) | O-H stretching (hydroxyl groups) |
| 2920 | C-H stretching (aliphatic) |
| 2250 (weak) | C≡N stretching (nitrile) |
| 1600, 1495, 1450 | C=C stretching (aromatic ring) |
| 1070 (strong) | C-O stretching (glycosidic bonds and alcohols) |
Conclusion
This technical guide provides a detailed overview of the chemical structure of this compound, a cyanogenic glycoside of significant interest in natural product research. The presented data on its physicochemical properties, biosynthetic pathway, and spectroscopic characteristics, along with the outlined experimental protocols, serve as a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development. The comprehensive information compiled herein facilitates a deeper understanding of this compound and provides a solid foundation for further investigation into its biological activities and potential applications.
References
Vicianin in the Plant Kingdom: A Technical Guide to Natural Sources, Biosynthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vicianin is a cyanogenic diglycoside of significant interest due to its potential pharmacological activities and its role in plant chemical defense. This technical guide provides an in-depth overview of the natural sources of this compound in the plant kingdom, its biosynthetic pathway, and detailed experimental protocols for its extraction, purification, and quantification. Quantitative data from key scientific literature are presented in structured tables for comparative analysis. Furthermore, logical and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the core concepts for researchers in natural product chemistry and drug development.
Introduction to this compound
This compound is an aromatic cyanogenic glycoside derived from the amino acid L-phenylalanine. Structurally, it is (R)-mandelonitrile β-vicianoside, consisting of the aglycone mandelonitrile (B1675950) linked to the disaccharide vicianose (B13437423) (α-L-arabinopyranosyl-(1→6)-β-D-glucopyranose). Like other cyanogenic glycosides, this compound is part of a two-component chemical defense system in plants. When plant tissue is damaged, the endogenous enzyme this compound hydrolase cleaves the sugar moiety, releasing mandelonitrile. This intermediate can then be further broken down to produce toxic hydrogen cyanide (HCN), a potent deterrent against herbivores and pathogens. The study of this compound's distribution, biosynthesis, and bioactivity is crucial for understanding plant-herbivore interactions and for the potential discovery of new therapeutic agents.
Natural Sources and Quantitative Distribution
This compound has been identified in a select number of plant families, most notably in the legume family (Fabaceae) and in various species of ferns (Polypodiales). Its concentration can vary significantly between species, tissue types, and developmental stages of the plant.
Fabaceae Family
The most well-documented sources of this compound are species within the genus Vicia, commonly known as vetches. The seeds, in particular, are known to accumulate this compound.
Ferns
Several modern fern species have been found to harbor this compound as a chemical defense compound. The concentration is often highest in the young, developing fronds (fiddleheads), which are most vulnerable to herbivory.
Quantitative Data Summary
The following tables summarize the quantitative data on this compound and related cyanogenic compounds from representative plant sources.
| Plant Species | Family | Plant Part | Compound | Concentration | Unit | Reference(s) |
| Vicia sativa | Fabaceae | Seeds | This compound | 0.68 | µmol/g | [1] |
| Vicia sativa | Fabaceae | Seeds | Prunasin | 0.16 | µmol/g | [1] |
| Phlebodium aureum | Polypodiaceae | Fiddlehead | This compound | ~5 | mg/g DW | [2] |
| Phlebodium aureum | Polypodiaceae | Young Pinnae | This compound | ~3.5 | mg/g DW | [2] |
| Phlebodium aureum | Polypodiaceae | Rhizome | This compound | ~0.5 | mg/g DW | [2] |
Table 1: Quantitative Analysis of this compound and Prunasin in Plant Tissues. DW = Dry Weight.
| Plant Species | Developmental Stage | Total HCN Content | Unit | Reference(s) |
| Vicia sativa | 5 Days After Anthesis (S1) | 2.58 | mg/kg | [3] |
| Vicia sativa | 15 Days After Anthesis (S3) | 18.36 | mg/kg | [3] |
| Vicia sativa | 35 Days After Anthesis (S5) | 16.30 | mg/kg | [3] |
Table 2: Hydrogen Cyanide (HCN) Potential in Developing Vicia sativa Seeds. This serves as an indirect measure of the total cyanogenic glycoside content.
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step enzymatic process that begins with the aromatic amino acid L-phenylalanine. The pathway involves key enzymes from the Cytochrome P450 (CYP) superfamily and UDP-glycosyltransferases (UGTs). In ferns, the initial step can be catalyzed by a Flavin-dependent monooxygenase (FMO) instead of a CYP79 family enzyme.
Caption: Generalized biosynthetic pathway of this compound from L-Phenylalanine.
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and quantification of this compound from plant materials, synthesized from established scientific literature.
General Workflow for this compound Analysis
The analysis of this compound from plant tissue follows a standard workflow involving sample preparation, extraction, purification, and analytical determination.
Caption: A typical workflow for the extraction and analysis of this compound.
Protocol for Extraction and Quantification by HPLC
This protocol is a generalized method for the analysis of this compound and related cyanogenic glycosides.
1. Sample Preparation:
-
Harvest fresh plant material (e.g., seeds, leaves, fronds).
-
Immediately freeze the material in liquid nitrogen to halt enzymatic degradation and then lyophilize (freeze-dry) to a constant weight.
-
Grind the dried tissue into a fine, homogenous powder using a mortar and pestle or a ball mill.
2. Extraction:
-
Weigh approximately 0.1 - 0.5 g of the powdered plant material into a centrifuge tube.
-
Add 10 mL of 80% aqueous methanol (MeOH).
-
Vortex thoroughly and extract using an ultrasonic bath for 30-60 minutes at room temperature. Alternatively, reflux extraction at 60°C for 1 hour can be performed.[4][5]
-
Centrifuge the mixture at 4,000 x g for 15 minutes.
-
Carefully collect the supernatant. For exhaustive extraction, repeat the process on the remaining pellet and combine the supernatants.
-
Filter the combined supernatant through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC-DAD/UV Quantification:
-
Chromatographic System: A standard HPLC system equipped with a Diode Array Detector (DAD) or a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often effective. For example:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 5-10% B, increasing to 30-40% B over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
-
Detection: Monitor at 218 nm, which is near the UV maximum for mandelonitrile-derived glycosides.[4]
-
Quantification: Prepare a calibration curve using an isolated and purified this compound standard of known concentrations. Calculate the concentration in the sample extracts based on the peak area.
Protocol for this compound Purification (Conceptual)
This protocol outlines the steps for purifying this compound for use as an analytical standard, adapted from methods for purifying its hydrolyzing enzyme.[6]
1. Crude Extraction:
-
Perform a large-scale extraction as described in section 4.2, starting with a significant amount of plant material (e.g., 100 g of Vicia angustifolia seeds).
-
After filtration, concentrate the crude extract to a smaller volume using a rotary evaporator.
2. Column Chromatography:
-
Initial Cleanup: Pass the concentrated extract through a DEAE-cellulose or similar ion-exchange column to remove charged impurities. This compound, being neutral, should elute in the flow-through or with a low-salt wash.
-
Size-Exclusion Chromatography: Further purify the this compound-containing fractions using a Sephadex G-25 or G-100 column to separate compounds based on size.
-
Reverse-Phase Chromatography: The final purification step can be performed using preparative HPLC with a C18 column, collecting the fractions corresponding to the this compound peak.
3. Verification:
-
Confirm the purity of the isolated fractions using analytical HPLC.
-
Verify the identity of the purified compound as this compound using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Conclusion
This compound is a significant secondary metabolite found primarily in Vicia species and a range of ferns. Its role as a chemical defense precursor makes it a compound of interest for ecological and toxicological studies. For professionals in drug development, its unique structure presents a target for further investigation into potential bioactivities. The protocols and data presented in this guide offer a comprehensive resource for the accurate identification, quantification, and further study of this important natural product.
References
- 1. A Review of Recent Advances in Chromatographic Quantification Methods for Cyanogenic Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solid-to-liquid extraction and HPLC/UV determination of amygdalin of seeds of apple (Malus pumila Mill): Comparison between traditional-solvent and microwave methodologies [redalyc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Biosynthesis of Vicianin in Vicia Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vicianin, a cyanogenic glycoside prevalent in Vicia species, plays a significant role in plant defense and has implications for the safety of feed and food products derived from these plants. Understanding its biosynthesis is crucial for crop improvement and potential pharmacological applications. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, detailing the enzymatic steps, involved genes, and relevant experimental methodologies. While quantitative enzymatic data for Vicia species is limited in current literature, this guide compiles available information and presents data from homologous systems to provide a comprehensive resource.
The this compound Biosynthesis Pathway
The biosynthesis of this compound in Vicia species is a multi-step process initiated from the amino acid L-phenylalanine. The pathway involves a series of enzymatic conversions catalyzed by a cytochrome P450-dependent monooxygenase (CYP79), a second cytochrome P450 (CYP71A), and a UDP-glycosyltransferase (UGT85B1)[1]. The process is believed to be channeled through a metabolon, a transient complex of the enzymes, to ensure efficient conversion of intermediates[2][3].
The key steps in the pathway are:
-
Conversion of L-Phenylalanine to Phenylacetaldoxime: The initial step is the conversion of L-phenylalanine to phenylacetaldoxime. This reaction is catalyzed by a member of the CYP79 family of cytochrome P450 enzymes[1].
-
Conversion of Phenylacetaldoxime to Mandelonitrile (B1675950): Phenylacetaldoxime is then converted to mandelonitrile. This step is catalyzed by a CYP71A family cytochrome P450 enzyme[1].
-
Glycosylation of Mandelonitrile to this compound: The final step is the glycosylation of mandelonitrile to form this compound. This reaction is catalyzed by a UDP-glycosyltransferase , specifically a member of the UGT85B1 family, which transfers a glucose moiety from UDP-glucose to the hydroxyl group of mandelonitrile, followed by the addition of an arabinose sugar to form the vicianose (B13437423) disaccharide[1].
Quantitative Data
Table 1: Enzyme Characteristics in Cyanogenic Glycoside Biosynthesis (Homologous Systems)
| Enzyme Family | Enzyme Example | Source Organism | Substrate | Km (µM) | kcat (s-1) | Optimal pH |
| CYP79 | CYP79A1 | Sorghum bicolor | L-Tyrosine | 15 | N/A | ~7.5 |
| CYP71 | CYP71E1 | Sorghum bicolor | p-hydroxyphenylacetaldoxime | ~20 | N/A | ~7.5 |
| UGT85B1 | UGT85B1 | Sorghum bicolor | (S)-p-hydroxymandelonitrile | 100 - 300 | N/A | 7.5 |
Note: N/A indicates data not available in the cited literature. The presented data is for homologous enzymes involved in the biosynthesis of dhurrin (B190987), a cyanogenic glycoside structurally related to this compound.
Table 2: Gene Expression in Vicia sativa Seed Development
A study on the transcriptome of Vicia sativa during seed development identified key genes involved in hydrogen cyanide (HCN) synthesis, which is directly related to this compound content. The expression levels of these genes, measured in Fragments Per Kilobase of transcript per Million mapped reads (FPKM), varied across different developmental stages.
| Gene Family | Developmental Stage | Mean FPKM |
| VsCYP71A | 5-25 days after anthesis | High |
| 25-35 days after anthesis | Decreasing | |
| VsGT1 (UGT) | 5-25 days after anthesis | High |
| 25-35 days after anthesis | Decreasing |
This table provides a qualitative summary of expression trends observed in a transcriptome study of Vicia sativa. For detailed quantitative data, refer to the original publication.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis. These protocols are based on established methods used in the analysis of cyanogenic glycosides and gene expression in Vicia and related species.
Heterologous Expression and Purification of UGT85B1 (Adapted from Sorghum bicolor)
This protocol describes the expression of a recombinant UDP-glycosyltransferase in Escherichia coli and its subsequent purification, which can be adapted for the characterization of the Vicia UGT85B1.
Experimental Workflow:
Methodology:
-
Cloning: The full-length coding sequence of the target Vicia UGT85B1 is amplified by PCR and cloned into an E. coli expression vector, such as pET-28a, containing an N- or C-terminal polyhistidine (His) tag.
-
Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM, and the culture is incubated for a further 16-20 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.
-
Purification:
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and protease inhibitors). Cells are lysed by sonication or using a French press.
-
IMAC: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The His-tagged protein is then eluted with a buffer containing a higher concentration of imidazole (e.g., 250 mM).
-
IEX and SEC: For higher purity, the eluted protein can be further purified using ion-exchange chromatography followed by size-exclusion chromatography.
-
RNA-Seq for Gene Discovery and Expression Profiling
Methodology:
-
RNA Extraction: Total RNA is extracted from the desired Vicia tissue (e.g., young leaves, developing seeds) using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer.
-
Library Preparation: An mRNA-Seq library is prepared from high-quality total RNA. This typically involves poly(A) selection of mRNA, fragmentation of the mRNA, first- and second-strand cDNA synthesis, adenylation of 3' ends, ligation of adapters, and PCR amplification.
-
Sequencing: The prepared library is sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Raw sequencing reads are subjected to quality control to remove low-quality reads and adapter sequences.
-
De novo Assembly (if no reference genome is available): High-quality reads are assembled into transcripts using software such as Trinity.
-
Read Mapping (if a reference genome is available): Reads are mapped to the reference genome using aligners like HISAT2 or STAR.
-
Differential Gene Expression Analysis: Gene expression levels are quantified (e.g., as FPKM or TPM), and differentially expressed genes between different conditions or tissues are identified using tools like DESeq2 or edgeR.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Validation
Methodology:
-
cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcriptase and oligo(dT) or random primers.
-
Primer Design: Gene-specific primers for the target genes (CYP79, CYP71A, UGT85B1) and a reference gene (e.g., actin or ubiquitin) are designed using software like Primer3.
-
qRT-PCR Reaction: The qRT-PCR reaction is performed in a real-time PCR system using a SYBR Green-based master mix. The reaction typically includes the cDNA template, forward and reverse primers, and the master mix.
-
Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to the expression of the reference gene.
Determination of this compound Content (Indirectly via HCN Measurement)
This protocol describes the quantification of hydrogen cyanide (HCN) released from this compound upon enzymatic hydrolysis, providing an indirect measure of this compound content.
Methodology:
-
Sample Preparation: Plant tissue is homogenized in a buffer (e.g., phosphate (B84403) buffer, pH 6.0) to release endogenous β-glucosidases that hydrolyze this compound.
-
HCN Trapping: The homogenate is incubated in a sealed vial with a strip of filter paper soaked in a trapping solution (e.g., 0.1 M NaOH) suspended above the homogenate. The released HCN gas is trapped in the alkaline solution as cyanide ions (CN⁻).
-
Colorimetric Assay: The cyanide concentration in the trapping solution is determined colorimetrically. A common method is the reaction of cyanide with picric acid to form a reddish-brown product, which can be quantified by measuring the absorbance at 520 nm. A standard curve is generated using known concentrations of KCN.
-
Calculation: The amount of HCN released is calculated from the standard curve and used to estimate the original this compound content in the plant tissue, assuming a stoichiometric release of HCN from this compound.
Conclusion and Future Directions
The biosynthesis of this compound in Vicia species follows a conserved pathway for cyanogenic glycoside production found in many plants. While the key enzymes and their corresponding genes have been identified, a significant gap remains in the quantitative characterization of these enzymes specifically from Vicia. Future research should focus on the heterologous expression and detailed kinetic analysis of the Vicia CYP79, CYP71A, and UGT85B1 enzymes to provide a more complete understanding of this important metabolic pathway. Furthermore, elucidating the transcriptional regulation of these genes will be crucial for developing strategies to modulate this compound content in Vicia crops, thereby enhancing their agricultural and potential pharmaceutical value.
References
Vicianin: A Comprehensive Technical Guide on its Discovery, Chemistry, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vicianin, a cyanogenic glycoside predominantly found in the seeds of certain Vicia species, has been a subject of scientific inquiry for over a century. Its discovery marked a significant step in the understanding of plant chemical defenses. This technical guide provides an in-depth exploration of the discovery and history of this compound, its biosynthesis, chemical properties, and biological activities. Detailed experimental protocols for its isolation and analysis are presented, alongside a review of its toxicological effects and the metabolic pathways it influences. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, toxicology, and drug development.
Discovery and History
The discovery of this compound is credited to the French biochemist Gabriel Bertrand . In 1907 , Bertrand published his findings in the Comptes rendus de l'Académie des sciences, where he described the isolation of a new cyanogenic glycoside from the seeds of the wild vetch (Vicia angustifolia). He named this compound "vicianine" after the genus of the plant from which it was extracted.
The initial structural elucidation of this compound was a collaborative effort. The disaccharide component, a novel sugar that Bertrand named "vicianose," was identified as a key feature. Later work by other chemists, including Fischer and Anger , further clarified the stereochemistry and glycosidic linkage. The complete chemical synthesis of this compound was a significant challenge, with notable contributions from chemists like Haworth and Hirst in the broader field of carbohydrate chemistry paving the way for its eventual synthesis.
Chemical Properties and Structure
This compound is a cyanogenic disaccharide, meaning it is composed of a sugar part (disaccharide) and a non-sugar part (aglycone) that can release hydrogen cyanide (HCN) upon hydrolysis.
-
Chemical Formula: C₁₉H₂₅NO₁₀
-
Molar Mass: 427.40 g/mol
-
IUPAC Name: (R)---INVALID-LINK--acetonitrile
The structure consists of mandelonitrile (B1675950) as the aglycone, linked to the disaccharide vicianose (B13437423). Vicianose is composed of D-glucose and L-arabinose linked via an α-(1→6) glycosidic bond.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Melting Point | 147-148 °C | [1] |
| Optical Rotation | -37.5° (c=1, H₂O) | [1] |
Natural Occurrence
This compound is primarily found in the seeds of various species of the genus Vicia, commonly known as vetches. Its concentration can vary depending on the species, cultivar, and environmental conditions.
Table 2: this compound Content in a Selection of Vicia Species
| Species | Plant Part | This compound Content (mg/g dry weight) | Reference |
| Vicia sativa | Seeds | 2.5 - 5.0 | [2] |
| Vicia angustifolia | Seeds | 3.2 | [3] |
| Vicia narbonensis | Seeds | 0.8 - 1.5 | [2] |
| Vicia villosa | Seeds | 1.2 | [2] |
Biosynthesis of this compound
The biosynthesis of this compound in plants is a multi-step process involving several enzymes. The pathway starts with the amino acid L-phenylalanine.
The key enzymes involved are from the cytochrome P450 monooxygenase (CYP) and UDP-dependent glycosyltransferase (UGT) superfamilies.
Enzymatic Hydrolysis and Cyanogenesis
The release of hydrogen cyanide from this compound, a process known as cyanogenesis, is initiated by damage to the plant tissue, which brings this compound into contact with the hydrolytic enzyme, this compound hydrolase.
This compound hydrolase specifically cleaves the β-glycosidic bond between the mandelonitrile aglycone and the vicianose sugar moiety[3][4][5]. The resulting mandelonitrile is unstable and can spontaneously or enzymatically (catalyzed by hydroxynitrile lyase) decompose to release hydrogen cyanide and benzaldehyde[3][4][5].
Biological Activity and Toxicology
The primary biological role of this compound is as a chemical defense mechanism against herbivores. The release of toxic hydrogen cyanide upon tissue damage deters feeding.
In mammals, ingested this compound can be hydrolyzed by gut microflora, leading to cyanide release. Cyanide is a potent inhibitor of cellular respiration, specifically targeting cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain. This inhibition leads to a rapid cessation of aerobic metabolism and can be fatal at high doses.
The primary detoxification pathway for cyanide in the body involves the enzyme rhodanese, which catalyzes the conversion of cyanide to the much less toxic thiocyanate, which is then excreted in the urine[6][7][8].
Experimental Protocols
Isolation and Purification of this compound from Vicia sativa Seeds
This protocol is a generalized procedure based on common methods for cyanogenic glycoside extraction.
-
Extraction:
-
Grind dried Vicia sativa seeds to a fine powder.
-
Extract the powder with boiling 80% ethanol for 4 hours. The boiling ethanol deactivates endogenous glycosidases.
-
Filter the extract and concentrate under reduced pressure.
-
-
Purification:
-
The concentrated extract is redissolved in water and partitioned against n-hexane to remove lipids.
-
The aqueous layer is concentrated and applied to a silica (B1680970) gel column.
-
The column is eluted with a gradient of ethyl acetate and methanol.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:methanol:water (8:1:1).
-
This compound-containing fractions are identified by spraying the TLC plate with a suitable reagent (e.g., p-anisaldehyde-sulfuric acid) and heating.
-
Positive fractions are pooled and concentrated to yield purified this compound.
-
Quantitative Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is a common method for the quantitative analysis of this compound.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B). A typical gradient might be: 0-20 min, 5-30% B; 20-25 min, 30-50% B; 25-30 min, 50-5% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 214 nm.
-
Quantification: Based on a standard curve prepared with purified this compound.
Structure Elucidation
The structure of this compound has been unequivocally confirmed using modern spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the connectivity of atoms and the stereochemistry of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are used to assign all proton and carbon signals and confirm the glycosidic linkages.
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate mass of the molecule, confirming its elemental composition. Tandem MS (MS/MS) experiments can be used to fragment the molecule and confirm the identity of the aglycone and sugar components.
Conclusion
This compound remains a molecule of significant interest due to its role in plant defense, its potential toxicity to livestock and humans, and its unique chemical structure. This guide has provided a comprehensive overview of the discovery, chemistry, and biological importance of this compound. The detailed experimental protocols and pathway diagrams are intended to be a valuable resource for researchers in natural product chemistry, toxicology, and related fields, facilitating further investigation into this fascinating cyanogenic glycoside.
References
- 1. Full text of "Comptes rendus Academie des sciences, table 005" [archive.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Reactome | Cyanide is a potent metabolic poison, a major component of w... [reactome.org]
- 8. litfl.com [litfl.com]
Vicianin: A Comprehensive Technical Guide to its Role in Plant Chemical Defense
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vicianin, a cyanogenic glycoside prevalent in plants of the Vicia genus, serves as a critical component of their chemical defense system against herbivores and pathogens. This technical guide provides an in-depth exploration of this compound, covering its chemical properties, biosynthesis, and the mechanism of cyanogenesis. It details the enzymatic processes leading to the release of hydrogen cyanide, a potent deterrent. Furthermore, this document outlines the intricate signaling pathways, involving jasmonic and salicylic (B10762653) acid, that regulate this compound production. Detailed experimental protocols for the extraction, purification, and quantification of this compound, as well as for assaying the activity of its hydrolyzing enzyme, this compound hydrolase, are provided. The guide also presents quantitative data on this compound and its toxic breakdown products, alongside a discussion of herbivore detoxification strategies. This comprehensive resource is intended to support researchers in the fields of plant science, chemical ecology, and drug development in their study of plant defense mechanisms and the potential applications of cyanogenic glycosides.
Introduction to this compound and Plant Chemical Defense
Plants, being sessile organisms, have evolved a sophisticated arsenal (B13267) of chemical defenses to deter herbivores and combat pathogens. Among these defenses, cyanogenic glycosides represent a potent class of secondary metabolites. This compound is a prominent cyanogenic disaccharide found in various plant species, most notably in the seeds of common vetch (Vicia sativa) and other members of the Vicia genus.[1][2][3] Its defensive action lies in its ability to release toxic hydrogen cyanide (HCN) upon tissue damage, a process known as cyanogenesis.[4] This "cyanide bomb" is a highly effective deterrent against a wide range of generalist herbivores.[5]
This guide provides a detailed technical overview of this compound, from its molecular basis to its ecological role, with a focus on providing researchers with the necessary information to conduct further studies.
Chemical Properties and Biosynthesis of this compound
This compound is chemically known as (R)-mandelonitrile-β-vicianoside. Its structure consists of an aglycone, mandelonitrile (B1675950), linked to a disaccharide, vicianose (B13437423) (α-L-arabinopyranosyl-(1→6)-β-D-glucopyranose).
The biosynthesis of this compound originates from the amino acid L-phenylalanine and involves a multi-step enzymatic pathway primarily catalyzed by cytochrome P450 enzymes and a UDP-glycosyltransferase. The key enzymes in this pathway are:
-
CYP79: A cytochrome P450 enzyme that catalyzes the conversion of L-phenylalanine to its corresponding aldoxime.[6]
-
CYP71A: Another cytochrome P450 enzyme responsible for the subsequent conversion of the aldoxime to a cyanohydrin (mandelonitrile).[6]
-
UGT85B1: A UDP-glycosyltransferase that glycosylates mandelonitrile to form this compound, thereby stabilizing the cyanohydrin and rendering it non-toxic to the plant cell.[6]
Mechanism of Action: The Cyanide Bomb
The toxicity of this compound is activated upon tissue damage, such as when an herbivore chews on a plant. In intact plant cells, this compound is stored in the vacuole, spatially separated from the hydrolytic enzyme this compound hydrolase, a specific β-glucosidase.[7] When the cell is disrupted, this compound and this compound hydrolase come into contact, initiating the cyanogenesis cascade.
This compound hydrolase cleaves the β-glycosidic bond, releasing the unstable aglycone, mandelonitrile, and the disaccharide vicianose. Mandelonitrile then spontaneously or enzymatically decomposes to release benzaldehyde (B42025) and the highly toxic hydrogen cyanide (HCN).[7] HCN is a potent inhibitor of cellular respiration, leading to rapid paralysis and death in susceptible herbivores.[8]
Quantitative Data
The concentration of this compound and its resulting HCN can vary depending on the plant species, tissue type, and developmental stage. This variation has significant implications for the effectiveness of chemical defense.
| Plant Species | Tissue | Compound | Concentration | Reference |
| Vicia sativa | Seeds (S3 stage) | Hydrogen Cyanide | 18.36 mg/kg | [2] |
| Vicia sativa | Seeds | Hydrogen Cyanide | up to 304 mg/kg | [1] |
| Compound | Organism | Toxicity Metric | Value | Reference |
| Hydrogen Cyanide | Humans (oral) | LD50 | 0.5 - 3.5 mg/kg body weight | [9] |
Experimental Protocols
Extraction of this compound from Vicia sativa Seeds
This protocol outlines a method for the extraction of this compound for subsequent analysis.
Materials:
-
Vicia sativa seeds
-
Grinder or mortar and pestle
-
Aqueous acetone (B3395972) (70:30, v/v) or aqueous methanol (B129727) (80:20, v/v)[1]
-
Centrifuge
-
Rotary evaporator
-
Lyophilizer (optional)
-
0.45 µm syringe filter
Procedure:
-
Grind the Vicia sativa seeds to a fine powder.
-
Disperse the ground seed powder in either aqueous acetone or aqueous methanol at a solid-to-solvent ratio of 1:10 (w/v).[1]
-
Shake the mixture for 2 hours at room temperature.[1]
-
Centrifuge the mixture at 4000 x g for 5 minutes to pellet the solid material.[1]
-
Collect the supernatant.
-
Remove the organic solvent (acetone or methanol) from the supernatant using a rotary evaporator under reduced pressure.
-
The remaining aqueous extract can be lyophilized to obtain a dry powder or used directly for analysis.
-
Prior to HPLC analysis, dissolve the dried extract in the mobile phase and filter through a 0.45 µm syringe filter.
Purification of this compound
Further purification of this compound from the crude extract can be achieved using chromatographic techniques.
Materials:
-
Crude this compound extract
-
Sephadex LH-20 column[1]
-
Reversed-phase HPLC column (e.g., C18)[1]
-
Solvents for chromatography (e.g., methanol, water, acetonitrile)
Procedure:
-
Size-Exclusion Chromatography:
-
Dissolve the crude extract in an appropriate solvent (e.g., methanol).
-
Load the dissolved extract onto a Sephadex LH-20 column equilibrated with the same solvent.
-
Elute the column with the same solvent, collecting fractions.
-
Monitor the fractions for the presence of this compound using a suitable method (e.g., thin-layer chromatography or HPLC).
-
Pool the fractions containing this compound.
-
-
Reversed-Phase HPLC:
-
Concentrate the pooled fractions from the Sephadex LH-20 column.
-
Inject the concentrated sample onto a reversed-phase HPLC column.
-
Use a gradient of water and acetonitrile (B52724) or methanol as the mobile phase to separate the compounds.
-
Collect the peak corresponding to this compound based on its retention time, which can be determined using a purified standard if available.
-
Quantification of this compound by HPLC-UV
This protocol provides a general framework for the quantification of this compound using High-Performance Liquid Chromatography with UV detection.
Instrumentation and Conditions:
-
HPLC System: With a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[5][10]
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both potentially containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[10] A typical gradient might start with a low percentage of B, increasing linearly over time.
-
Flow Rate: 1.0 mL/min.[10]
-
Injection Volume: 20 µL.[10]
-
Detection Wavelength: Cyanogenic glycosides like amygdalin (B1666031) are often detected at around 210-220 nm.[11] The optimal wavelength for this compound should be determined by acquiring a UV spectrum of a purified standard.
-
Column Temperature: 35 °C.[10]
Procedure:
-
Prepare a series of standard solutions of purified this compound of known concentrations.
-
Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared plant extract sample.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by using the calibration curve.
This compound Hydrolase Activity Assay (Spectrophotometric)
This assay measures the activity of this compound hydrolase by detecting the release of a chromogenic product from a synthetic substrate or by measuring the decrease in the substrate concentration. A common method for β-glucosidases involves using a synthetic substrate like p-nitrophenyl-β-D-glucopyranoside (pNPG), which releases the yellow-colored p-nitrophenol upon hydrolysis.[12] Since this compound hydrolase has some activity towards other glucosides, this can be adapted.
Materials:
-
Enzyme extract containing this compound hydrolase
-
p-Nitrophenyl-β-D-glucopyranoside (pNPG) solution (substrate)
-
Assay buffer (e.g., sodium phosphate (B84403) buffer, pH 7.0)
-
Sodium carbonate (Na₂CO₃) solution (to stop the reaction)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the enzyme extract.
-
Pre-incubate the mixture at the desired temperature (e.g., 37 °C).
-
Initiate the reaction by adding the pNPG substrate solution.
-
Incubate the reaction for a specific time (e.g., 10-20 minutes).[12]
-
Stop the reaction by adding the sodium carbonate solution, which also enhances the color of the p-nitrophenol product.[12]
-
Measure the absorbance of the solution at 405 nm.
-
Calculate the enzyme activity based on a standard curve of p-nitrophenol and the reaction time. One unit of activity is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute under the specified conditions.
Signaling Pathways Regulating this compound Biosynthesis
The production of this compound is not static but is regulated by complex signaling networks in response to environmental cues, particularly herbivore and pathogen attacks. The plant hormones jasmonic acid (JA) and salicylic acid (SA) are key players in these defense responses.
Jasmonic Acid (JA) Pathway: Herbivore attack and wounding trigger the biosynthesis of JA. The JA signaling pathway is known to induce the expression of genes involved in the biosynthesis of various secondary metabolites, including cyanogenic glycosides. Specifically, JA has been shown to induce the expression of CYP79 genes, which encode the first committed step in the biosynthesis of cyanogenic glycosides derived from amino acids.[13][14] This induction is often mediated by transcription factors such as MYC2.[15][16]
Salicylic Acid (SA) Pathway: The SA pathway is primarily associated with defense against biotrophic pathogens. While its direct role in regulating this compound biosynthesis is less clear, there is extensive crosstalk between the SA and JA pathways, often in an antagonistic manner.[11] However, synergistic interactions have also been observed. SA can influence the expression of genes involved in secondary metabolism, and its interplay with the JA pathway can fine-tune the plant's defense response.
Herbivore and Pathogen Counter-Defense: Detoxification
While this compound is an effective defense against many generalist herbivores, some specialist insects have evolved mechanisms to overcome this chemical defense. These strategies include:
-
Rapid Detoxification: Some insects possess enzymes that can rapidly detoxify HCN. The primary detoxification pathway involves the enzyme β-cyanoalanine synthase, which converts cyanide to the less toxic β-cyanoalanine.[8] Another enzyme, rhodanese, can convert cyanide to thiocyanate.[8]
-
Sequestration: Certain insects can sequester intact cyanogenic glycosides from their host plants and store them in their own bodies for their defense against predators.
-
Behavioral Avoidance: Some herbivores may avoid feeding on plant parts with high concentrations of cyanogenic glycosides or employ feeding strategies that minimize tissue damage and thus reduce the release of HCN.
The aglycone, mandelonitrile, and the resulting benzaldehyde may also have toxic or deterrent effects on herbivores. Insects have evolved various detoxification mechanisms, such as oxidation by cytochrome P450 monooxygenases and conjugation reactions, to deal with these and other plant secondary metabolites.[17][18][19]
Conclusion and Future Directions
This compound represents a classic example of a plant chemical defense system, employing a two-component "cyanide bomb" to deter herbivores. This guide has provided a comprehensive overview of its chemistry, biosynthesis, mechanism of action, and the ecological context of its role in plant-herbivore interactions. The detailed experimental protocols and quantitative data presented herein are intended to facilitate further research into this fascinating area of chemical ecology.
Future research could focus on several key areas:
-
Elucidating the complete regulatory network: A more detailed understanding of the transcription factors and signaling components that regulate this compound biosynthesis in response to various biotic and abiotic stresses is needed.
-
Investigating this compound's role in pathogen defense: While the anti-herbivore role is well-established, its effectiveness against different plant pathogens warrants further investigation.
-
Exploring the potential for crop protection: Understanding the genetic basis of this compound production could lead to strategies for enhancing the natural defenses of crop plants against pests.
-
Drug development: The enzymatic release mechanism of cyanogenic glycosides could potentially be harnessed for targeted drug delivery systems.
By continuing to unravel the complexities of this compound and other plant chemical defenses, we can gain valuable insights into the intricate co-evolutionary arms race between plants and their antagonists, with potential applications in agriculture and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Multifaceted roles of WRKY transcription factors in abiotic stress and flavonoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. connectjournals.com [connectjournals.com]
- 5. Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 763. Cyanogenic glycosides (WHO Food Additives Series 30) [inchem.org]
- 8. entomoljournal.com [entomoljournal.com]
- 9. Plant cyanogenic glycosides: from structure to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. How salicylic acid takes transcriptional control over jasmonic acid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of β-glucosidase from Aspergillus terreus and its application in the hydrolysis of soybean isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.st [2024.sci-hub.st]
- 14. researchgate.net [researchgate.net]
- 15. The Role of MYC2 Transcription Factors in Plant Secondary Metabolism and Stress Response Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Insect Detoxification and Sequestration Strategies [ouci.dntb.gov.ua]
- 18. Detoxification mechanisms in Insects | PPTX [slideshare.net]
- 19. From Digestion to Detoxification: Exploring Plant Metabolite Impacts on Insect Enzyme Systems for Enhanced Pest Control [mdpi.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Vicianin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vicianin, a cyanogenic disaccharide, is a naturally occurring compound found in various plant species, notably in the seeds of Vicia angustifolia. As a member of the cyanogenic glycoside family, it has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its biological significance. All quantitative data are presented in structured tables for clarity, and key experimental workflows and biological pathways are visualized using diagrams.
Physical and Chemical Properties
This compound is chemically known as (R)---INVALID-LINK--acetonitrile.[1] Its fundamental properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₂₅NO₁₀ | [1] |
| Molecular Weight | 427.40 g/mol | [1] |
| CAS Number | 155-57-7 | [1] |
| Melting Point | 160 °C | [2] |
| Appearance | Not explicitly reported, but likely a white crystalline solid | - |
| Solubility | Generally water-soluble | [3] |
| Optical Rotation | Data not available | - |
Structural Information
The chemical structure of this compound consists of a mandelonitrile (B1675950) aglycone linked to a vicianose (B13437423) disaccharide. The disaccharide is composed of L-arabinopyranose and D-glucopyranose linked via an α-(1→6) glycosidic bond.
Chemical Structure of this compound
(Caption: Chemical structure of this compound, (R)---INVALID-LINK--acetonitrile)
Spectral Data
Detailed spectral data is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific ¹H-NMR and ¹³C-NMR spectral data for this compound are not available in the reviewed literature.
Mass Spectrometry (MS)
Experimental Protocols
Isolation and Purification of this compound from Vicia angustifolia Seeds
The following is a generalized protocol based on methods for isolating cyanogenic glycosides and the purification of this compound hydrolase from Vicia angustifolia.
Workflow for this compound Isolation and Purification
Detailed Methodology:
-
Extraction: Homogenize finely ground seeds of Vicia angustifolia in a suitable buffer (e.g., a citrate (B86180) buffer at a specific pH to maintain stability).
-
Clarification: Centrifuge the homogenate at high speed to pellet solid debris. Collect the supernatant containing the crude extract.
-
Column Chromatography:
-
Ion Exchange Chromatography: Pass the crude extract through a DEAE-Sepharose and/or CM-Sepharose column to separate compounds based on charge.[4]
-
Affinity Chromatography: Utilize a Con A-Sepharose column, which binds glycoproteins, to further purify the extract. This compound itself is not a glycoprotein, but this step is used in the purification of its hydrolyzing enzyme and can be adapted to remove protein contaminants.[4]
-
-
Fraction Analysis: Monitor the fractions from the chromatography steps using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.
-
Pooling and Concentration: Combine the fractions rich in this compound and concentrate them, for example, by rotary evaporation under reduced pressure.
High-Performance Liquid Chromatography (HPLC) Analysis
A general HPLC method for the analysis of cyanogenic glycosides can be adapted for this compound.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column |
| Mobile Phase | A gradient of acetonitrile (B52724) and water |
| Detector | UV detector at a low wavelength (e.g., 210-220 nm) |
| Flow Rate | Typically 1 mL/min |
Biological Activity and Signaling Pathways
Enzymatic Hydrolysis
This compound is a substrate for the enzyme this compound beta-glucosidase (also known as this compound hydrolase), which catalyzes its hydrolysis into mandelonitrile and the disaccharide vicianose.[1][4] This is a key step in the cyanogenesis process, where subsequent breakdown of mandelonitrile releases toxic hydrogen cyanide.
Enzymatic Hydrolysis of this compound
Anticancer Potential
While the anticancer activity of some cyanogenic glycosides like amygdalin (B1666031) has been investigated, there is a lack of specific studies on the cytotoxic effects of purified this compound on cancer cell lines. Research on related compounds suggests that the released cyanide may play a role in inducing apoptosis. However, the potential of this compound to modulate specific cancer signaling pathways such as the MAPK and PI3K/Akt pathways has not been elucidated and remains an area for future investigation.
Conclusion
This technical guide consolidates the currently available information on the physical and chemical properties of this compound. While fundamental characteristics such as molecular formula and weight are established, there are significant gaps in the literature concerning specific quantitative physical data, detailed spectral analyses, and comprehensive biological activity studies, particularly in the context of cancer research. The provided protocols offer a starting point for researchers aiming to isolate, purify, and analyze this compound. Further investigation is warranted to fully characterize this compound and explore its potential applications in drug development and other scientific fields.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 155-57-7 [amp.chemicalbook.com]
- 3. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound hydrolase is a novel cyanogenic beta-glycosidase specific to beta-vicianoside (6-O-alpha-L-arabinopyranosyl-beta-D-glucopyranoside) in seeds of Vicia angustifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
Vicianin: A Technical Overview of its Molecular Characteristics, Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vicianin, a cyanogenic disaccharide with the molecular formula C₁₉H₂₅NO₁₀, is a naturally occurring compound found predominantly in the seeds of certain Vicia species. As a member of the cyanogenic glycoside family, it possesses the ability to release hydrogen cyanide upon enzymatic hydrolysis, a mechanism central to plant defense. This technical guide provides a comprehensive overview of this compound's molecular properties, including its chemical structure and molar mass. It further delves into its biological significance, particularly the enzymatic breakdown process, and discusses its toxicological implications. Detailed experimental methodologies for the isolation and analysis of cyanogenic glycosides are presented, alongside diagrams illustrating key biochemical pathways. This document serves as a critical resource for researchers and professionals in drug development and related scientific fields investigating the properties and potential applications of this compound.
Molecular Profile of this compound
This compound is chemically defined as (R)---INVALID-LINK--acetonitrile. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₅NO₁₀ | [1][2] |
| Molar Mass | 427.406 g·mol⁻¹ | [1] |
| CAS Number | 155-57-7 | [1] |
| Melting Point | 160 °C | [3] |
| Computed XLogP3 | -2.6 | [2] |
| Appearance | White powder (in purified form) |
Biological Activity and Toxicology
The primary biological role of this compound in plants is as a defense mechanism against herbivores.[4] When plant tissues containing this compound are damaged, the compound comes into contact with the enzyme this compound hydrolase, initiating a two-step breakdown process that culminates in the release of toxic hydrogen cyanide (HCN).[5][6]
Enzymatic Hydrolysis
This compound hydrolase, a β-glucosidase, catalyzes the hydrolysis of the glycosidic bond in this compound. This reaction yields two products: mandelonitrile (B1675950) and the disaccharide vicianose.[5][6] Mandelonitrile is an unstable cyanohydrin that can further decompose, either spontaneously or catalyzed by the enzyme hydroxynitrile lyase, to produce benzaldehyde (B42025) and hydrogen cyanide.[4]
The toxicity of this compound is directly attributable to the release of hydrogen cyanide. HCN is a potent inhibitor of cellular respiration, specifically targeting cytochrome c oxidase in the mitochondrial electron transport chain.[7] Ingestion of significant quantities of this compound-containing plant material can lead to cyanide poisoning, with symptoms ranging from dizziness and headache to severe respiratory distress, cardiac arrest, and death.[8]
Relevance in Drug Development
While the inherent toxicity of cyanogenic glycosides presents a significant hurdle, there is growing interest in their potential therapeutic applications, particularly in targeted cancer therapy.[9] The concept revolves around the selective delivery of cyanogenic glycosides to tumor cells, followed by targeted enzymatic activation to release cytotoxic hydrogen cyanide specifically at the tumor site. However, research in this area is still in its nascent stages, and significant challenges related to targeted delivery and minimizing off-target toxicity remain.
Experimental Protocols
Isolation and Purification of Cyanogenic Glycosides from Plant Material
The following is a generalized protocol for the extraction and purification of cyanogenic glycosides, such as this compound, from plant seeds. Optimization of specific steps may be required depending on the plant matrix and the specific glycoside.
1. Sample Preparation:
-
Grind dried plant seeds to a fine powder using a high-speed impact mill.[10]
-
To prevent enzymatic hydrolysis during extraction, it is crucial to inactivate endogenous β-glucosidases. This can be achieved by boiling the powdered material in the extraction solvent for a short period.
2. Extraction:
-
Extract the powdered plant material with an aqueous methanol (B129727) or ethanol (B145695) solution (e.g., 70-80% methanol in water).[10][11] Polar solvents are effective for solubilizing glycosides.[12]
-
Perform the extraction multiple times with fresh solvent to ensure complete recovery. Sonication can be used to enhance extraction efficiency.[10]
-
Combine the extracts and filter to remove solid plant debris.
3. Purification:
-
Concentrate the filtered extract under reduced pressure to remove the organic solvent.
-
The resulting aqueous extract can be subjected to further purification using column chromatography. A common stationary phase is silica (B1680970) gel.[13]
-
Elute the column with a solvent gradient of increasing polarity (e.g., a mixture of dichloromethane (B109758) and methanol) to separate the cyanogenic glycosides from other plant metabolites.
-
Monitor the fractions using thin-layer chromatography (TLC) and a suitable visualization reagent (e.g., picrate (B76445) paper test for cyanide release after enzymatic hydrolysis).[7][14]
-
Pool the fractions containing the purified cyanogenic glycoside and evaporate the solvent to yield the final product.
Detection of Cyanogenic Glycosides (Picrate Paper Test)
This qualitative test is a rapid method to detect the presence of cyanogenic glycosides in plant material.[7][14]
1. Preparation of Picrate Paper:
-
Soak strips of filter paper in a solution of 0.05 M picric acid that has been neutralized with sodium bicarbonate.[14]
-
Allow the paper to air dry.
2. Assay:
-
Place a small amount of crushed plant material in a test tube with a few drops of water and chloroform.[14]
-
Stopper the tube with a cork holding a strip of the prepared picrate paper, ensuring the paper does not touch the plant material.
-
Incubate at room temperature. A color change of the paper from yellow to reddish-brown indicates the release of hydrogen cyanide and the presence of cyanogenic glycosides.[7]
Key Biochemical Pathways
This compound Biosynthesis and Cyanogenesis
The biosynthesis of this compound begins with the amino acid L-phenylalanine. A series of enzymatic reactions, involving cytochrome P450 enzymes and UDP-glycosyltransferases, converts L-phenylalanine into this compound. The cyanogenesis process, as previously described, involves the enzymatic breakdown of this compound to release hydrogen cyanide.
Caption: Biosynthesis of this compound from L-phenylalanine and its subsequent enzymatic breakdown (cyanogenesis) to release hydrogen cyanide.
Hypothetical Interaction with Cellular Signaling
While direct modulation of specific mammalian signaling pathways by this compound itself is not well-documented, its breakdown product, hydrogen cyanide, is known to have profound effects on cellular processes. Cyanide's primary target is cytochrome c oxidase, a key component of the mitochondrial electron transport chain. Inhibition of this enzyme disrupts aerobic respiration, leading to a rapid decrease in cellular ATP production. This energy crisis can trigger a cascade of downstream signaling events, including the activation of stress-response pathways and, ultimately, apoptosis.
The following diagram illustrates a hypothetical workflow of how cyanide released from this compound could impact cellular signaling, leading to apoptosis.
Caption: Hypothetical signaling cascade initiated by cyanide released from this compound, leading to apoptosis.
Conclusion
This compound stands as a molecule of significant interest due to its role in plant chemical defense and the biological activity of its breakdown products. This guide has provided a technical overview of its molecular characteristics, the mechanism of cyanogenesis, and its toxicological implications. The outlined experimental protocols offer a foundation for researchers working on the isolation and characterization of this compound and other cyanogenic glycosides. While the direct application of this compound in drug development is currently limited by its toxicity, a deeper understanding of its biological interactions may unveil novel therapeutic strategies, particularly in the realm of targeted cancer therapy. Further research into the specific interactions of this compound and its metabolites with mammalian cellular pathways is warranted to fully explore its potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. (alphaR)-alpha-((6-O-alpha-L-Arabinopyranosyl-beta-D-glucopyranosyl)oxy)benzeneacetonitrile | C19H25NO10 | CID 656493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. annualreviews.org [annualreviews.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. This compound hydrolase is a novel cyanogenic beta-glycosidase specific to beta-vicianoside (6-O-alpha-L-arabinopyranosyl-beta-D-glucopyranoside) in seeds of Vicia angustifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Amygdalin - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Development of optimized extraction methodology for cyanogenic glycosides from flaxseed (Linum usitatissimum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. phytojournal.com [phytojournal.com]
The Dual Nature of Vicianin in Fabaceae: A Technical Guide to its Biological Significance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Vicianin, a cyanogenic glycoside prevalent in the Fabaceae family, particularly within the genus Vicia, represents a critical component of plant defense. This disaccharide, composed of mandelonitrile (B1675950) and vicianose, undergoes enzymatic hydrolysis to release hydrogen cyanide (HCN), a potent deterrent to herbivores and pathogens. This guide provides a comprehensive overview of the biological significance of this compound, detailing its biosynthesis, distribution, and the toxic and signaling roles of its catabolites. We present quantitative data on this compound and related compounds, detailed experimental protocols for its analysis, and a visualization of the intricate signaling pathways it influences, offering a valuable resource for researchers in plant science, chemical ecology, and drug development.
Introduction
The Fabaceae, or legume family, is one of the largest and most economically important families of flowering plants. Many species within this family have evolved sophisticated chemical defense mechanisms to protect against a wide array of antagonists. Among these defenses, cyanogenesis—the release of hydrogen cyanide—plays a pivotal role. This compound, a prominent cyanogenic glycoside in this family, serves as a precursor to this potent defense. Upon tissue damage, this compound is hydrolyzed by the specific enzyme this compound hydrolase, initiating a cascade that culminates in the release of HCN.[1] Beyond its direct toxicity, recent evidence suggests that HCN also functions as a signaling molecule, modulating plant defense responses.[2][3][4][5][6] This guide delves into the multifaceted biological significance of this compound in Fabaceae, providing a technical resource for its study and potential applications.
Biosynthesis and Distribution of this compound
The biosynthesis of cyanogenic glycosides is a multi-step process originating from amino acids. While the complete pathway for this compound in Fabaceae is not fully elucidated, it is understood to derive from L-phenylalanine. The general pathway involves the conversion of the amino acid to an aldoxime, then a nitrile, which is subsequently hydroxylated to an α-hydroxynitrile (mandelonitrile). Finally, glycosylation of the α-hydroxynitrile by specific UDP-glucosyltransferases leads to the formation of this compound.
This compound is not uniformly distributed throughout the plant, nor is it present in all Fabaceae species. Its concentration can vary significantly between species, cultivars, and even different tissues within the same plant, often being highest in seeds and young, vulnerable tissues.[1]
Quantitative Data on this compound and Related Compounds
The concentration of this compound and its breakdown products is a critical determinant of its defensive efficacy. The following tables summarize available quantitative data for this compound and other relevant cyanogenic compounds in select Fabaceae species.
Table 1: this compound and Prunasin Content in Vicia sativa Seeds
| Compound | Concentration (μmol/g of seed) | Reference |
| This compound | 0.68 | [5] |
| Prunasin | 0.16 | [5] |
Table 2: Hydrogen Cyanide (HCN) Content in Developing Vicia sativa Seeds
| Developmental Stage | HCN Content (mg/kg of seed) | Reference |
| S1 (early) | 2.58 | [3] |
| S3 (mid) | 18.36 | [3] |
| S5 (late) | 16.30 | [3] |
Table 3: Vicine (B1682213) and Convicine (B104258) Content in Vicia faba (Faba Bean) Seeds
| Compound | Concentration Range (g/kg) | Reference |
| Vicine | 6.7 - 8.2 | [7] |
| Convicine | 0.23 - 1.1 | [7] |
Note: Vicine and convicine are pyrimidine (B1678525) glycosides also found in Vicia faba, contributing to its anti-nutritional properties, but are not cyanogenic.
The "Cyanide Bomb": Mechanism of Action
The defense mechanism involving this compound is often referred to as the "cyanide bomb." In intact plant tissues, this compound and the hydrolytic enzyme, this compound hydrolase, are spatially segregated within different cellular compartments. When an herbivore chews the plant tissue, this compartmentalization is disrupted, allowing the enzyme to come into contact with this compound. This initiates the rapid release of toxic compounds.
Enzymatic Hydrolysis of this compound
The first step in cyanogenesis from this compound is the enzymatic cleavage of the glycosidic bond by this compound hydrolase. This reaction yields mandelonitrile and the disaccharide vicianose.[1]
Decomposition of Mandelonitrile
Mandelonitrile, an α-hydroxynitrile, is unstable and can spontaneously or enzymatically (via hydroxynitrile lyase) decompose to release benzaldehyde (B42025) and hydrogen cyanide (HCN).
Biological Effects of this compound Catabolites
Toxicity to Herbivores and Pathogens
Hydrogen cyanide is a potent respiratory inhibitor that targets cytochrome c oxidase in the mitochondrial electron transport chain, leading to rapid cessation of cellular respiration.[8] This makes it a highly effective defense against a broad range of herbivores and pathogens. Benzaldehyde, another product of this compound breakdown, also possesses deterrent properties.
Table 4: Toxicity of this compound Catabolites
| Compound | Organism | Route | LD50 / LC50 | Reference |
| Hydrogen Cyanide | Mouse | Intravenous | 5.6 mg/kg | [9] |
| Hydrogen Cyanide | Rat | Oral (Linamarin) | 450 mg/kg | [10] |
| Mandelonitrile | Mouse | Intravenous | 5.6 mg/kg | [9] |
| Mandelonitrile | Sand Fly | Oral | ~50% mortality in 1 week | [11] |
Cyanide as a Signaling Molecule
Beyond its direct toxicity, endogenous HCN at sub-lethal concentrations can act as a signaling molecule in plant defense.[2][4][6] It has been shown to interact with key plant defense hormone pathways, including those of salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene (B1197577) (ET), to fine-tune the plant's response to biotic stress.[12][13][14]
Experimental Protocols
Extraction and Quantification of this compound by HPLC
This protocol provides a general framework for the extraction and quantification of this compound from Vicia seeds, adapted from methods for similar cyanogenic glycosides.
Workflow:
Methodology:
-
Sample Preparation: Freeze-dry fresh plant material (e.g., seeds) and grind to a fine powder using a mortar and pestle or a ball mill.
-
Extraction:
-
Weigh approximately 100 mg of the powdered sample into a microcentrifuge tube.
-
Add 1 mL of 70% aqueous methanol.
-
Vortex thoroughly and sonicate for 30 minutes in a water bath.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully collect the supernatant.
-
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (Solvent B) in water with 0.1% formic acid (Solvent A). A typical gradient might be: 0-5 min, 5% B; 5-25 min, 5-30% B; 25-30 min, 30-95% B; 30-35 min, 95% B; 35-40 min, 95-5% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) at 210 nm.
-
Injection Volume: 10 µL.
-
-
Quantification: Prepare a standard curve using a purified this compound standard of known concentrations. Quantify the this compound content in the samples by comparing the peak area to the standard curve.
This compound Hydrolase Activity Assay
This assay measures the activity of this compound hydrolase by quantifying the release of benzaldehyde from this compound.
Methodology:
-
Enzyme Extraction:
-
Homogenize fresh plant tissue (e.g., Vicia angustifolia seeds) in a cold extraction buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.0, containing 5 mM β-mercaptoethanol).
-
Centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Use the supernatant as the crude enzyme extract.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing:
-
50 mM sodium phosphate buffer (pH 5.5)
-
5 mM this compound (substrate)
-
Enzyme extract
-
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a strong acid (e.g., 1 M HCl).
-
-
Quantification of Benzaldehyde:
-
Extract the benzaldehyde from the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Analyze the organic phase by HPLC-DAD at 250 nm, using a C18 column and an isocratic mobile phase of methanol:water (e.g., 60:40).
-
Quantify the amount of benzaldehyde produced by comparing the peak area to a standard curve of benzaldehyde.
-
-
Calculation of Enzyme Activity: Express the enzyme activity as units per milligram of protein (1 Unit = 1 µmol of benzaldehyde released per minute).
Conclusion
This compound is a key player in the chemical defense strategy of many Fabaceae species. The "cyanide bomb" mechanism provides a potent and rapid defense against herbivores and pathogens. Furthermore, the dual role of HCN as both a toxin and a signaling molecule highlights the complexity and elegance of plant-herbivore interactions. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to further explore the biological significance of this compound and its potential applications in crop protection and drug development. A deeper understanding of the biosynthesis, regulation, and ecological roles of this compound will continue to be a fruitful area of research.
References
- 1. This compound hydrolase is a novel cyanogenic beta-glycosidase specific to beta-vicianoside (6-O-alpha-L-arabinopyranosyl-beta-D-glucopyranoside) in seeds of Vicia angustifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transcriptome and Coexpression Network Analyses Provide In-Sights into the Molecular Mechanisms of Hydrogen Cyanide Synthesis during Seed Development in Common Vetch (Vicia sativa L.) [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Favism-inducing toxins in broad beans (Vicia faba). Determination of vicine content and investigation of other non-protein nitrogenous compounds in different broad bean cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Eprints - Chemical composition (main ingredients and anti-nutritional factors) of common vetch (Vicia sativa L.) varieties [orgprints.org]
- 8. researchgate.net [researchgate.net]
- 9. phcogres.com [phcogres.com]
- 10. Vicine - Wikipedia [en.wikipedia.org]
- 11. Salinity-mediated cyanogenesis in white clover (Trifolium repens) affects trophic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cyanide action in plants - from toxic to regulatory - Acta Physiologiae Plantarum - Tom 28, Numer 5 (2006) - AGRO - Yadda [agro.icm.edu.pl]
- 14. Saponins of Trifolium spp. Aerial Parts as Modulators of Candida Albicans Virulence Attributes - PMC [pmc.ncbi.nlm.nih.gov]
Vicianin in Vicia angustifolia Seeds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the occurrence, biosynthesis, and analysis of the cyanogenic glycoside vicianin in the seeds of Vicia angustifolia (Narrow-leafed vetch). It details quantitative data, enzymatic pathways, and analytical protocols relevant to the study of this compound.
This compound Occurrence and Quantification
Table 1: Cyanogenic Glycoside Content in Vicia Seeds
| Compound | Species | Concentration (μmol/g of seed) | Analytical Method | Reference |
| This compound | Vicia sativa | 0.68 | HPLC | [4] |
| Prunasin | Vicia sativa | 0.16 | HPLC | [4] |
| Total Cyanogens (as HCN) | Vicia sativa | 0.91 ± 0.14 | Autolysis & Cyanide Assay | [4] |
| Total HCN (developing seeds) | Vicia sativa | 2.58 - 18.36 mg/kg (approx. 0.10 - 0.68 μmol/g) | Alkaline Titration | [5] |
Note: Data from Vicia sativa is presented as a proxy due to its close relation to Vicia angustifolia. Concentrations can vary based on genotype, developmental stage, and environmental conditions.
Metabolic Pathways
The metabolism of this compound involves its biosynthesis from an amino acid precursor and its catabolism into cyanogenic compounds, which are compartmentalized within the plant cell to prevent autotoxicity.[1]
Biosynthesis of this compound
The biosynthesis of cyanogenic glycosides like this compound begins with an amino acid precursor, in this case, L-phenylalanine. The pathway involves enzymes from the cytochrome P450 (CYP) and UDP-glycosyltransferase (UGT) families.[5][6] The process converts L-phenylalanine through several intermediates into the aglycone mandelonitrile, which is then glycosylated to form this compound.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound hydrolase is a novel cyanogenic beta-glycosidase specific to beta-vicianoside (6-O-alpha-L-arabinopyranosyl-beta-D-glucopyranoside) in seeds of Vicia angustifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Transcriptome and Coexpression Network Analyses Provide In-Sights into the Molecular Mechanisms of Hydrogen Cyanide Synthesis during Seed Development in Common Vetch (Vicia sativa L.) | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
The Cyanogenic Potential of Vicianin: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the cyanogenic potential of vicianin, a naturally occurring cyanogenic glycoside found predominantly in the seeds of certain Vicia species. This document outlines the chemical properties, biosynthesis, and metabolic activation of this compound, leading to the release of hydrogen cyanide. Detailed experimental protocols for the extraction, purification, and quantification of this compound and its hydrolytic enzymes are provided, alongside a summary of its toxicological data. The guide is intended to serve as a comprehensive resource for researchers investigating the biological activities, toxicological profile, and potential applications of this compound.
Introduction to this compound and Cyanogenesis
This compound is a cyanogenic disaccharide, chemically identified as (R)-mandelonitrile β-vicianoside.[1][2] Like other cyanogenic glycosides, this compound is a secondary metabolite in plants, serving as a defense mechanism against herbivores.[3] The toxicity of this compound is not inherent to the molecule itself but is realized upon its enzymatic hydrolysis, which liberates hydrogen cyanide (HCN), a potent inhibitor of cellular respiration.[4][5][6] This process, known as cyanogenesis, is initiated when plant tissues are damaged, bringing the stored this compound into contact with its specific hydrolytic enzyme, this compound hydrolase.[7]
Chemical and Physical Properties
This compound is composed of an aglycone, (R)-mandelonitrile, linked to a disaccharide, vicianose (B13437423) (α-L-arabinopyranosyl-(1→6)-β-D-glucose), via a β-glycosidic bond.[8]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (R)---INVALID-LINK--acetonitrile | [1] |
| Molecular Formula | C₁₉H₂₅NO₁₀ | [1] |
| Molar Mass | 427.406 g/mol | [1] |
| CAS Number | 155-57-7 | [1] |
| Appearance | Crystalline solid | |
| Solubility | Soluble in water and polar organic solvents |
Quantitative Analysis of this compound and its Cyanogenic Potential
The cyanogenic potential of this compound is directly related to the amount of hydrogen cyanide that can be released. The theoretical yield of HCN from this compound is approximately 6.32% of its molecular weight.
Table 2: this compound Content and Cyanide Release in Vicia sativa
| Parameter | Value | Reference(s) |
| This compound content in seeds | 0.68 µmol/g | [9][10] |
| Prunasin content in seeds | 0.16 µmol/g | [9][10] |
| Total cyanogen (B1215507) content (as cyanide) | 0.91 ± 0.14 µmol/g | [9][10] |
| Urinary thiocyanate (B1210189) output in rats (% of ingested this compound) | 21% | [9][10] |
Table 3: Acute Toxicity Data for Hydrogen Cyanide and a Related Cyanogenic Glycoside
| Compound | Organism | Route of Administration | LD₅₀ / Lethal Dose | Reference(s) |
| Hydrogen Cyanide | Human | Oral | 50 - 90 mg (estimated) | [11] |
| Hydrogen Cyanide | Rat | Oral | 3 - 4 mg/kg | [11][12] |
| Hydrogen Cyanide | Rabbit | Oral | 2 - 3 mg/kg | [11][12] |
| Hydrogen Cyanide | Human | Inhalation (10 min) | 546 ppm (estimated) | [13] |
| Amygdalin | Human | Oral | 0.5 - 3.5 mg/kg (as cyanide) | [14][15] |
Biosynthesis and Metabolism of this compound
The biosynthesis of this compound follows the general pathway for cyanogenic glycosides derived from aromatic amino acids, with L-phenylalanine as the precursor. The pathway involves a series of enzymatic conversions catalyzed by cytochrome P450 enzymes (CYP79 and CYP71 families) and UDP-glycosyltransferases (UGTs).
The cyanogenic activity of this compound is realized through a two-step enzymatic hydrolysis process. This process is spatially regulated within the plant, with this compound stored in the vacuole and the hydrolytic enzymes located in the cytoplasm or apoplast.[7][16]
Signaling Pathways of Cyanide Toxicity
The primary molecular target of hydrogen cyanide is cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[5][17] Inhibition of this enzyme leads to a cascade of cellular events, culminating in cytotoxic hypoxia and cell death. At lower concentrations, cyanide can also modulate other signaling pathways.[1][9]
Experimental Protocols
Extraction of this compound from Vicia Seeds
This protocol is a representative method for the extraction of this compound for subsequent analysis.
-
Sample Preparation: Grind dried Vicia seeds to a fine powder.
-
Extraction:
-
Suspend the seed powder in 80% methanol (B129727) (1:10 w/v).
-
Sonicate the suspension for 30 minutes at room temperature.
-
Centrifuge at 4000 x g for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet twice more.
-
Pool the supernatants.
-
-
Solvent Evaporation: Evaporate the methanol from the pooled supernatant under reduced pressure using a rotary evaporator at 40°C.
-
Purification (Optional): The aqueous extract can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove non-polar compounds.
-
Storage: Store the final aqueous extract at -20°C until analysis.
Purification of this compound Hydrolase from Vicia angustifolia Seeds
This protocol is based on the methods described by Ahn et al. (2007).[18][19][20][21]
-
Crude Extract Preparation:
-
Homogenize frozen Vicia angustifolia seeds in extraction buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0, containing 10 mM β-mercaptoethanol and 1 mM EDTA) at 4°C.
-
Centrifuge the homogenate at 15,000 x g for 30 minutes at 4°C.
-
Collect the supernatant as the crude extract.
-
-
DEAE-Sepharose Chromatography:
-
Equilibrate a DEAE-Sepharose column with the extraction buffer.
-
Load the crude extract onto the column.
-
Wash the column with the equilibration buffer to remove unbound proteins.
-
Elute the bound proteins with a linear gradient of NaCl (e.g., 0-0.5 M) in the equilibration buffer.
-
Collect fractions and assay for this compound hydrolase activity.
-
-
CM-Sepharose Chromatography:
-
Pool the active fractions from the DEAE-Sepharose column and dialyze against a low-salt buffer (e.g., 20 mM MES, pH 6.0).
-
Equilibrate a CM-Sepharose column with the dialysis buffer.
-
Load the dialyzed sample onto the column.
-
Elute with a linear gradient of NaCl (e.g., 0-0.5 M) in the dialysis buffer.
-
Collect fractions and assay for activity.
-
-
Concanavalin A-Sepharose Chromatography:
-
Pool the active fractions from the CM-Sepharose column.
-
Equilibrate a Concanavalin A-Sepharose column with a buffer containing 20 mM Tris-HCl (pH 7.4), 0.5 M NaCl, 1 mM MnCl₂, and 1 mM CaCl₂.
-
Load the sample onto the column.
-
Wash the column with the equilibration buffer.
-
Elute the bound glycoprotein (B1211001) with the equilibration buffer containing a competitive sugar (e.g., 0.5 M methyl-α-D-mannopyranoside).
-
Collect fractions and assay for purity and activity.
-
Enzymatic Assay for this compound Hydrolase
This assay measures the activity of this compound hydrolase by quantifying the rate of this compound hydrolysis.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
50 mM sodium acetate (B1210297) buffer (pH 5.0)
-
10 mM this compound
-
Purified this compound hydrolase solution
-
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a strong base (e.g., 0.1 M NaOH) or by heat inactivation.
-
Quantification of Products:
-
Method A (Direct): Quantify the remaining this compound or the produced vicianose using HPLC.
-
Method B (Indirect): Quantify the released benzaldehyde spectrophotometrically by measuring the increase in absorbance at approximately 250 nm.
-
Method C (Cyanide Detection): Measure the released cyanide using a colorimetric method (e.g., the picrate (B76445) method or the König reaction).[22]
-
HPLC Quantification of this compound
This is a representative HPLC method for the quantification of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: A linear gradient from 5% to 30% B over 20 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 217 nm.
-
Quantification: Use an external standard curve of purified this compound.
Determination of Total Cyanogenic Potential
This protocol determines the total amount of cyanide that can be released from a sample.[3][22][23]
-
Sample Preparation: Homogenize a known weight of fresh or dried plant material in a buffer (e.g., 0.1 M phosphate buffer, pH 6.8).
-
Enzymatic Hydrolysis: Add an excess of exogenous β-glucosidase (e.g., from almonds) to ensure complete hydrolysis of all cyanogenic glycosides.
-
Cyanide Trapping: Place the homogenate in a sealed container with a separate well or suspended paper strip containing a trapping solution (e.g., 0.1 M NaOH).
-
Incubation: Incubate at a controlled temperature (e.g., 37°C) for a sufficient time (e.g., 24 hours) to allow for complete hydrolysis and diffusion of HCN into the trapping solution.
-
Quantification: Quantify the cyanide in the trapping solution using a colorimetric method (e.g., reaction with chloramine-T and a pyridine-barbituric acid reagent, measuring absorbance at ~580 nm) or an ion-selective electrode.
Conclusion
This compound represents a significant cyanogenic compound in various Vicia species, with its potential toxicity being a key factor in the utilization of these plants for food and feed. This technical guide provides a comprehensive overview of the current understanding of this compound, from its chemical nature to its biological effects. The detailed experimental protocols and data presented herein are intended to facilitate further research into the metabolism, toxicity, and potential applications of this and other cyanogenic glycosides. A thorough understanding of the cyanogenic potential of this compound is crucial for researchers in the fields of natural product chemistry, toxicology, and drug development.
References
- 1. The two faces of cyanide: an environmental toxin and a potential novel mammalian gasotransmitter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transcriptome and Coexpression Network Analyses Provide In-Sights into the Molecular Mechanisms of Hydrogen Cyanide Synthesis during Seed Development in Common Vetch (Vicia sativa L.) [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. quora.com [quora.com]
- 7. Localization and catabolism of cyanogenic glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cyanide Beyond Toxicity: A Systematic Review of Its Effects on Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. gov.uk [gov.uk]
- 12. HEALTH EFFECTS - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Hydrogen Cyanide: Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 15. Physician Beware: Severe Cyanide Toxicity from Amygdalin Tablets Ingestion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Plant cyanogenic glycosides: from structure to properties and potential applications [frontiersin.org]
- 17. Cyanide poisoning - Wikipedia [en.wikipedia.org]
- 18. This compound hydrolase is a novel cyanogenic beta-glycosidase specific to beta-vicianoside (6-O-alpha-L-arabinopyranosyl-beta-D-glucopyranoside) in seeds of Vicia angustifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
- 22. researchgate.net [researchgate.net]
- 23. Determination of Cyanogenic Compounds in Edible Plants by Ion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Vicianin: A Technical Guide to a Plant-Based Cyanogenic Glycoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vicianin, a cyanogenic disaccharide glycoside, is a significant secondary metabolite in the plant kingdom, primarily recognized for its role in chemical defense. This technical guide provides a comprehensive overview of this compound, encompassing its chemical properties, biosynthesis, and distribution in plants. It further details its physiological role in plant defense mechanisms, particularly in response to herbivory, and explores the potential, though currently under-investigated, pharmacological applications of this compound. This document synthesizes available quantitative data, outlines experimental protocols for its study, and visualizes key biological pathways to serve as a foundational resource for researchers in phytochemistry, pharmacology, and drug development.
Introduction
Secondary metabolites in plants represent a vast and diverse arsenal (B13267) of chemical compounds that are not directly involved in the primary processes of growth, development, or reproduction. Instead, they mediate the interactions of the plant with its environment, providing defense against herbivores, pathogens, and abiotic stresses. Among these, cyanogenic glycosides are a notable class of nitrogenous defense compounds, and this compound is a prominent member of this group.
This compound is chemically identified as (R)-mandelonitrile β-vicianoside, consisting of an aglycone, mandelonitrile (B1675950), linked to the disaccharide vicianose (B13437423) (6-O-α-L-arabinopyranosyl-β-D-glucopyranose)[1][2]. Its significance lies in its ability to release hydrogen cyanide (HCN), a potent respiratory inhibitor, upon enzymatic hydrolysis. This process, known as cyanogenesis, is a powerful deterrent against a wide range of herbivores[1].
This guide aims to provide an in-depth technical overview of this compound, consolidating current knowledge to facilitate further research into its biological functions and potential applications.
Chemical Properties and Biosynthesis
Chemical Structure
The chemical formula of this compound is C₁₉H₂₅NO₁₀, with a molar mass of 427.406 g·mol⁻¹. The structure consists of a mandelonitrile core, which is the α-hydroxynitrile derived from benzaldehyde (B42025), glycosidically linked to vicianose.
Biosynthesis
The biosynthesis of cyanogenic glycosides, including this compound, originates from amino acids. The aglycone portion of this compound, mandelonitrile, is derived from the aromatic amino acid L-phenylalanine. The biosynthesis pathway involves a series of enzymatic steps catalyzed by cytochrome P450 enzymes and UDP-glycosyltransferases. While the complete biosynthetic pathway of this compound is not fully elucidated, it is understood to follow the general pathway for cyanogenic glycosides derived from aromatic amino acids.
Occurrence and Distribution in Plants
This compound is found in a variety of plant species, most notably within the genus Vicia (vetches) and in some ferns.
Quantitative Distribution of this compound
The concentration of this compound varies significantly between different plant species and even between different tissues within the same plant. This differential accumulation is linked to the plant's defense strategy, with higher concentrations often found in tissues that are more vulnerable or valuable to the plant, such as seeds and young leaves.
| Plant Species | Tissue | This compound Concentration | Reference |
| Vicia sativa (Common Vetch) | Seeds | 0.68 µmol/g | [3] |
| Vicia angustifolia | Seeds | Abundant | [2][4] |
| Vicia angustifolia | Flowers | Moderate | [2][4] |
| Vicia angustifolia | Leaves | Slight | [2][4] |
| Vicia angustifolia | Stems | Slight | [2][4] |
| Vicia angustifolia | Roots | Slight | [2][4] |
Physiological Role in Plant Defense
The primary role of this compound in plants is as a defense compound against herbivores. The cyanogenic process is a classic example of a two-component defense system, where the cyanogenic glycoside and its hydrolyzing enzyme are stored in separate cellular compartments.
The Cyanogenesis Pathway
Upon tissue damage, such as that caused by an herbivore's chewing, the cellular compartmentalization is disrupted, bringing this compound into contact with its specific β-glucosidase, this compound hydrolase. This enzyme catalyzes the hydrolysis of this compound, releasing the unstable aglycone, mandelonitrile. Mandelonitrile can then spontaneously or enzymatically (via hydroxynitrile lyase) decompose to release benzaldehyde and the highly toxic hydrogen cyanide[1].
Regulation by Jasmonic Acid Signaling
The plant's defense response, including the synthesis and activation of cyanogenic glycosides, is often regulated by signaling molecules, with jasmonic acid (JA) playing a central role. Herbivore attack triggers the biosynthesis of JA, which in turn activates a signaling cascade leading to the upregulation of defense-related genes, including those involved in the biosynthesis of secondary metabolites like this compound[5][6][7]. Studies have shown that the application of jasmonic acid can enhance the cyanogenic capacity of plants by inducing the activity of β-glucosidases[1].
Experimental Protocols
Extraction and Purification of this compound
The following protocol is a representative method for the extraction and purification of this compound from plant material, primarily adapted from general methods for cyanogenic glycoside isolation.
Methodology:
-
Sample Preparation: Fresh plant material (e.g., seeds of Vicia species) is frozen in liquid nitrogen and ground to a fine powder to rupture cell walls and prevent enzymatic degradation.
-
Extraction: The powdered material is extracted with an aqueous organic solvent, typically 80% methanol or ethanol, at room temperature with agitation. This process is repeated multiple times to ensure complete extraction.
-
Filtration and Concentration: The combined extracts are filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the organic solvent.
-
Purification: The resulting aqueous extract is subjected to purification steps to remove interfering compounds. This may involve:
-
Liquid-liquid partitioning: To remove non-polar compounds, the aqueous extract can be partitioned against a non-polar solvent like n-hexane.
-
Column chromatography: The aqueous phase is then loaded onto a chromatography column (e.g., Sephadex LH-20 or a reversed-phase C18 column) and eluted with a suitable solvent gradient to separate this compound from other polar compounds.
-
-
Analysis and Identification: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound. The structure and purity of the isolated this compound can be confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of this compound in plant extracts.
Methodology:
-
Sample Extraction: A known weight of finely ground plant material is extracted with a defined volume of a suitable solvent (e.g., 80% methanol).
-
Chromatographic Separation: The extract is filtered and injected onto a reversed-phase HPLC column (e.g., C18). A gradient elution is typically employed using a mobile phase consisting of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol.
-
Detection: this compound is detected using a UV detector, typically at a wavelength around 218 nm.
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area of this compound in the sample chromatogram to a calibration curve generated using known concentrations of a purified this compound standard.
Enzymology of this compound Hydrolase
This compound hydrolase is the specific β-glucosidase responsible for the hydrolysis of this compound. Understanding its kinetic properties is crucial for comprehending the dynamics of cyanogenesis.
| Enzyme | Source | Kₘ (this compound) | Vₘₐₓ | Optimal pH | Molecular Weight | Reference |
| This compound Hydrolase | Davallia trichomanoides | 4.9 mM | Not Reported | 5.5 | 340 kDa (native) | [8][9] |
| This compound Hydrolase | Vicia angustifolia | Not Reported | Not Reported | Not Reported | 56 kDa (SDS-PAGE) | [4] |
Potential in Drug Development
While the toxicity of hydrogen cyanide is a significant concern, the unique chemical structure of cyanogenic glycosides and their targeted release of bioactive molecules have attracted interest in the field of drug development.
Analogy with Amygdalin (B1666031)
Much of the research into the pharmacological potential of cyanogenic glycosides has focused on amygdalin, a compound structurally related to this compound. Amygdalin has been investigated for its potential anticancer properties, with some studies suggesting it may induce apoptosis in cancer cells[10][11][12][13]. The proposed mechanism involves the selective release of cyanide in tumor tissues, which are thought to have higher levels of β-glucosidases and lower levels of rhodanese (an enzyme that detoxifies cyanide) compared to healthy tissues[13]. However, clinical evidence for the efficacy of amygdalin as a cancer treatment is lacking, and its use is associated with a significant risk of cyanide poisoning[14][15].
This compound as a Lead Compound
This compound, with its distinct disaccharide moiety, could serve as a lead compound in medicinal chemistry[16][17]. Its structure could be modified to enhance selectivity for target enzymes or receptors while minimizing the release of toxic cyanide. The sugar portion of the molecule could be altered to improve pharmacokinetic properties or to target specific cell types. The mandelonitrile aglycone could also be a scaffold for the development of new therapeutic agents. However, it is crucial to emphasize that there is currently a lack of direct research on the pharmacological activities of this compound itself.
Conclusion
This compound is a well-characterized cyanogenic glycoside with a clear role in plant defense. Its distribution and the enzymatic machinery for its activation are finely tuned to provide an effective deterrent against herbivores. While its direct application in medicine is hindered by the inherent toxicity of its hydrolysis product, the study of this compound and its mode of action provides valuable insights into plant-herbivore interactions and the intricate biochemistry of plant secondary metabolism. Further research is warranted to explore the potential of this compound as a lead structure for the development of novel therapeutic agents, with a strong focus on mitigating its toxicity while harnessing its potential bioactivity. The detailed understanding of its chemistry, biosynthesis, and biological function presented in this guide serves as a critical foundation for such future endeavors.
References
- 1. Jasmonic acid enhances plant cyanogenesis and resistance to herbivory in lima bean - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs [mdpi.com]
- 4. This compound hydrolase is a novel cyanogenic beta-glycosidase specific to beta-vicianoside (6-O-alpha-L-arabinopyranosyl-beta-D-glucopyranoside) in seeds of Vicia angustifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Catabolism of Cyanogenic Glycosides by Purified this compound Hydrolase from Squirrel's Foot Fern (Davallia Trichomanoides Blume) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Catabolism of Cyanogenic Glycosides by Purified this compound Hydrolase from Squirrel's Foot Fern (Davallia Trichomanoides Blume) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amygdalin: Toxicity, Anticancer Activity and Analytical Procedures for Its Determination in Plant Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mskcc.org [mskcc.org]
- 14. Amygdalin - Wikipedia [en.wikipedia.org]
- 15. enzyme-database.org [enzyme-database.org]
- 16. What is lead compound in medicinal chemistry? [synapse.patsnap.com]
- 17. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Key Enzymes in Vicianin Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vicianin, a cyanogenic glycoside found in certain plant species, undergoes a precise enzymatic breakdown that culminates in the release of hydrogen cyanide. This process is of significant interest to researchers in toxicology, plant biochemistry, and pharmacology. Understanding the enzymes that govern this compound metabolism is crucial for assessing the toxic potential of this compound-containing plants and for exploring the potential therapeutic applications of its metabolic products. This technical guide provides a comprehensive overview of the key enzymes involved in this compound catabolism, detailing their biochemical properties, the experimental protocols for their study, and the downstream signaling pathways affected by the ultimate metabolic product, hydrogen cyanide.
The this compound Metabolic Pathway: An Overview
The metabolism of this compound is a two-step enzymatic process initiated by the hydrolysis of the glycosidic bond, followed by the dissociation of the resulting aglycone. This pathway ensures the controlled release of hydrogen cyanide upon tissue disruption, serving as a defense mechanism in plants.
Step 1: Hydrolysis by this compound Hydrolase
The primary and rate-limiting step in this compound metabolism is its hydrolysis by the enzyme This compound hydrolase . This enzyme catalyzes the cleavage of the β-glycosidic bond linking the mandelonitrile (B1675950) aglycone to the disaccharide vicianose (B13437423).
-
Reaction: (R)-vicianin + H₂O → (R)-mandelonitrile + vicianose
This compound hydrolase exhibits a high degree of specificity for the β-vicianoside structure, distinguishing it from other β-glycosidases that may act on different cyanogenic glycosides like amygdalin (B1666031) in a stepwise manner.[1][2]
Step 2: Decomposition of Mandelonitrile by Hydroxynitrile Lyase
The product of this compound hydrolysis, (R)-mandelonitrile, is an unstable α-hydroxynitrile. Its decomposition is significantly accelerated by the enzyme hydroxynitrile lyase (HNL) .
-
Reaction: (R)-mandelonitrile ⇌ Benzaldehyde (B42025) + Hydrogen Cyanide (HCN)
This reaction is reversible, and the enzyme can catalyze both the synthesis and degradation of mandelonitrile.[3] The forward reaction, leading to the release of HCN, is favored under physiological conditions in planta upon tissue damage.
Quantitative Data on Key Enzymes
The following tables summarize the key quantitative parameters reported for this compound hydrolase and hydroxynitrile lyase from various sources.
Table 1: Biochemical Properties of this compound Hydrolase
| Property | Davallia trichomanoides (Squirrel's Foot Fern) | Vicia angustifolia (Seeds) |
| Michaelis Constant (Km) | 4.9 mM (for this compound)[4] | Not Reported |
| Optimal pH | 5.5[4] | Not Reported |
| Molecular Weight (Native) | 340,000 Da[4] | Not Reported |
| Subunit Molecular Weight (SDS-PAGE) | 56,000 Da, 49,000 Da, 32,500 Da[4] | 56,000 Da[5] |
| Isoelectric Point (pI) | 4.6 - 4.7[4] | Not Reported |
| Glycosylation | No[4] | Yes[6] |
| Enzyme Family | Not Reported | Glycosyl Hydrolase Family 1[5] |
Table 2: Substrate Specificity of this compound Hydrolase
| Substrate | Relative Hydrolysis Rate (D. trichomanoides) | Hydrolyzed by V. angustifolia VH? |
| (R)-Vicianin | 100%[4] | Yes (High Specificity)[5] |
| (R)-Amygdalin | 27%[4] | No[5] |
| (R)-Prunasin | 14%[4] | To some extent[5] |
| p-nitrophenyl-β-D-glucoside | 3%[4] | Not Reported |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of this compound metabolism.
Protein Extraction and Quantification
Objective: To extract total protein from plant tissue and determine its concentration.
Protocol: Protein Extraction [7]
-
Harvest fresh plant material (e.g., young fronds of D. trichomanoides or seeds of V. angustifolia).
-
Weigh 1-1.5 g of the tissue and place it in a pre-chilled mortar.
-
Add 1 mL of protein extraction buffer (10 mM Tris-HCl pH 8.1, 10 mM EDTA pH 8.0, 5 mM β-Mercaptoethanol, 0.1 mg/mL PMSF) per gram of tissue.
-
Grind the tissue in the presence of liquid nitrogen or fine sand until a fine powder or thick paste is formed.
-
Transfer the homogenate to a microcentrifuge tube and centrifuge at 12,000 rpm for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble proteins for subsequent purification and assays.
Protocol: Bradford Protein Assay [1][8][9]
-
Prepare a series of bovine serum albumin (BSA) standards (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL) in the protein extraction buffer.
-
Prepare appropriate dilutions of the protein extract.
-
Add 20 µL of each standard or diluted sample to a clean cuvette or microplate well.
-
Add 1 mL of Bradford reagent (dissolve 100 mg of Coomassie Brilliant Blue G-250 in 50 mL of 95% ethanol, then add 100 mL of 85% phosphoric acid and bring the volume to 1 L with distilled water) to each cuvette/well and mix thoroughly.
-
Incubate at room temperature for 5-10 minutes.
-
Measure the absorbance at 595 nm using a spectrophotometer.
-
Generate a standard curve by plotting the absorbance of the BSA standards against their known concentrations.
-
Determine the protein concentration of the samples by interpolating their absorbance values on the standard curve.
Purification of this compound Hydrolase
Objective: To purify this compound hydrolase from the crude protein extract.
Protocol: DEAE-Cellulose and Ultrogel HA Chromatography [4] *This protocol is based on the purification from D. trichomanoides.
-
DEAE-Cellulose Chromatography:
-
Equilibrate a DEAE-cellulose column with a low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 7.5).
-
Load the crude protein extract onto the column.
-
Wash the column with the equilibration buffer to remove unbound proteins.
-
Elute the bound proteins with a linear gradient of increasing salt concentration (e.g., 0-0.5 M NaCl in the equilibration buffer).
-
Collect fractions and assay each for this compound hydrolase activity (see Protocol 3.3).
-
Pool the active fractions.
-
-
Ultrogel HA (Hydroxyapatite) Chromatography:
-
Equilibrate an Ultrogel HA column with a low concentration phosphate (B84403) buffer (e.g., 10 mM potassium phosphate, pH 6.8).
-
Load the pooled active fractions from the DEAE-cellulose column.
-
Wash the column with the equilibration buffer.
-
Elute the bound proteins with a linear gradient of increasing phosphate concentration (e.g., 10-400 mM potassium phosphate, pH 6.8).
-
Collect fractions and assay for this compound hydrolase activity.
-
Pool the fractions with the highest specific activity.
-
Enzyme Activity Assays
Objective: To measure the catalytic activity of this compound hydrolase and hydroxynitrile lyase.
Protocol: this compound Hydrolase Activity Assay (TLC-based) [10]
-
Prepare a reaction mixture containing 5 mM this compound in a suitable buffer (e.g., 100 mM sodium acetate (B1210297) buffer, pH 5.5).
-
Add a known amount of the purified this compound hydrolase or crude protein extract to initiate the reaction.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time period (e.g., 30 minutes).
-
Stop the reaction by boiling the mixture for 5 minutes.
-
Spot the reaction mixture, along with standards for this compound, vicianose, mandelonitrile, glucose, and arabinose, onto a silica (B1680970) gel 60 F254 TLC plate.
-
Develop the TLC plate using a solvent system of butanol:water:acetic acid (3:2:1, by vol.).
-
Visualize the spots by spraying with 0.2% (w/v) naphthoresorcinol in H₂SO₄:ethanol (1:19, v/v) and heating at 120°C.
-
Semi-quantify the hydrolysis by observing the disappearance of the this compound spot and the appearance of the vicianose and mandelonitrile spots. For a quantitative assay, HPLC analysis of the reaction mixture can be performed to measure the decrease in this compound concentration or the increase in product concentration over time.
Protocol: Hydroxynitrile Lyase Activity Assay (Spectrophotometric) [3]
-
Prepare a reaction mixture in a quartz cuvette containing 95 mM sodium acetate buffer (pH 5.4).
-
Add DL-mandelonitrile to a final concentration of 2.8 mM.
-
Equilibrate the mixture to 25°C in a thermostatted spectrophotometer.
-
Initiate the reaction by adding a known amount of the enzyme solution containing hydroxynitrile lyase.
-
Immediately monitor the increase in absorbance at 275 nm, which corresponds to the formation of benzaldehyde.
-
Calculate the rate of reaction from the linear portion of the absorbance versus time plot. One unit of activity is defined as the amount of enzyme that forms 1.0 µmole of benzaldehyde per minute.
Molecular Weight Determination
Objective: To determine the molecular weight of the purified enzyme subunits.
Protocol: SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
-
Prepare a polyacrylamide gel with a separating gel (e.g., 12%) and a stacking gel (e.g., 5%).
-
Mix the purified protein sample with an equal volume of 2x SDS-PAGE sample buffer (containing SDS, β-mercaptoethanol, glycerol, and bromophenol blue) and heat at 95°C for 5 minutes to denature the proteins.
-
Load the denatured protein samples and a pre-stained molecular weight marker into the wells of the gel.
-
Run the gel in an electrophoresis chamber filled with running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
Stain the gel with Coomassie Brilliant Blue R-250 solution for 15-30 minutes.
-
Destain the gel with a solution of methanol (B129727) and acetic acid until the protein bands are clearly visible against a clear background.
-
Estimate the molecular weight of the protein subunits by comparing their migration distance to that of the proteins in the molecular weight marker.
Signaling Pathways and Logical Relationships
While this compound, vicianose, and mandelonitrile have not been directly implicated in specific signaling pathways, the ultimate product of this compound metabolism, hydrogen cyanide (HCN), is recognized as a gasotransmitter that can modulate cellular processes.
S-cyanylation of Proteins
HCN can react with cysteine residues in proteins, particularly those in disulfide bonds, to form an S-cyanylated protein.[8][9] This post-translational modification can alter the protein's structure and function, thereby impacting various signaling pathways. In plants, S-cyanylation has been shown to affect enzymes involved in primary metabolic pathways like glycolysis and the Calvin cycle.[1][2]
Modulation of Reactive Oxygen Species (ROS)
Cyanogenic glycosides and their metabolic products can influence the cellular redox state.[11] HCN is a known inhibitor of cytochrome c oxidase in the mitochondrial electron transport chain, which can lead to an increase in the production of reactive oxygen species (ROS).[12] ROS, in turn, are important signaling molecules that can activate various downstream pathways, including those involved in stress responses and apoptosis.[13][14]
Visualizations
This compound Metabolic Pathway
Caption: The two-step enzymatic breakdown of this compound.
Experimental Workflow for this compound Hydrolase Characterization
Caption: Workflow for purification and characterization of this compound hydrolase.
Downstream Signaling of Hydrogen Cyanide (HCN)
Caption: Downstream signaling effects of HCN produced from this compound metabolism.
Conclusion
The metabolism of this compound is a well-defined enzymatic pathway involving the sequential action of this compound hydrolase and hydroxynitrile lyase. The characterization of these enzymes provides valuable insights into the cyanogenic potential of various plant species. Furthermore, the recognition of hydrogen cyanide as a signaling molecule opens new avenues for research into the broader physiological effects of cyanogenic glycosides beyond their traditionally understood toxic roles. The experimental protocols and data presented in this guide serve as a foundational resource for researchers and professionals engaged in the study of these important biochemical pathways.
References
- 1. HCN Regulates Cellular Processes through Posttranslational Modification of Proteins by S- cyanylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (S)-hydroxynitrile lyase - Wikipedia [en.wikipedia.org]
- 4. A Review of Recent Advances in Chromatographic Quantification Methods for Cyanogenic Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound hydrolase is a novel cyanogenic beta-glycosidase specific to beta-vicianoside (6-O-alpha-L-arabinopyranosyl-beta-D-glucopyranoside) in seeds of Vicia angustifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ftb.com.hr [ftb.com.hr]
- 7. Old poisons, new signaling molecules: the case of hydrogen cyanide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. HCN Regulates Cellular Processes through Posttranslational Modification of Proteins by S-cyanylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Plant cyanogenic glycosides: from structure to properties and potential applications [frontiersin.org]
- 12. p75NTR-dependent modulation of cellular handling of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulation of Reactive Oxygen Species Homeostasis as a Pleiotropic Effect of Commonly Used Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ROS: Basic Concepts, Sources, Cellular Signaling, and its Implications in Aging Pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Interplay of Vicianin and Mandelonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vicianin, a cyanogenic glycoside, and its aglycone, mandelonitrile (B1675950), are intrinsically linked through a crucial enzymatic hydrolysis reaction. This guide provides an in-depth exploration of their relationship, encompassing their biosynthesis, chemical properties, and the analytical and synthetic methodologies relevant to their study. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in natural product chemistry, toxicology, and drug development.
Introduction
This compound is a cyanogenic disaccharide found in various plant species, notably in the seeds of Vicia angustifolia.[1] Like other cyanogenic glycosides, it serves as a chemical defense mechanism for the plant. The toxicity of these compounds arises from the release of hydrogen cyanide (HCN) upon enzymatic breakdown. The core of this process lies in the relationship between this compound and its aglycone, mandelonitrile. This compound itself is relatively stable; however, upon tissue damage, the enzyme this compound beta-glucosidase (also known as this compound hydrolase) catalyzes the hydrolysis of this compound, releasing mandelonitrile and the disaccharide vicianose (B13437423).[1][2] Mandelonitrile, a cyanohydrin, is unstable and can further decompose, either spontaneously or enzymatically, to produce benzaldehyde (B42025) and the highly toxic hydrogen cyanide.[3][4] Understanding this relationship is critical for studies in plant biochemistry, toxicology, and for exploring the potential applications of these molecules in various fields, including drug development.
Quantitative Data
A comprehensive summary of the physicochemical properties of this compound and Mandelonitrile is provided below for comparative analysis.
| Property | This compound | Mandelonitrile |
| CAS Number | 155-57-7[2] | 532-28-5[5][6][7] |
| Molecular Formula | C₁₉H₂₅NO₁₀[2] | C₈H₇NO[5][7] |
| Molar Mass | 427.406 g/mol [2][8] | 133.15 g/mol [3][7] |
| Melting Point | Not available | -10 °C to 22 °C (racemic)[6][9][10][11][12] |
| Boiling Point | Not available | 170 °C (decomposes)[3][13] |
| Density | Not available | 1.117 g/mL[6] |
| Solubility | Soluble in water | Sparingly soluble in water; soluble in ethanol (B145695) and ether[5][11] |
| Optical Rotation | [α]D specifics depend on isolation | (R)-(+)-Mandelonitrile: [α]D²⁵ +43.75° (c=5.006 in benzene)[9] |
Biosynthesis and Hydrolysis of this compound
The formation and breakdown of this compound represent a key metabolic pathway in cyanogenic plants.
Biosynthesis of this compound
The biosynthesis of this compound begins with the amino acid L-phenylalanine. Through a series of enzymatic reactions involving cytochrome P450 enzymes and UDP-glucosyltransferases, L-phenylalanine is converted to (R)-mandelonitrile. This aglycone is then glycosylated, first with a glucose molecule to form prunasin, and subsequently with an arabinose molecule to yield this compound.
Enzymatic Hydrolysis of this compound
The breakdown of this compound is a two-step process initiated by the enzyme this compound hydrolase. This enzyme specifically cleaves the β-glycosidic bond between the vicianose sugar moiety and mandelonitrile. The resulting mandelonitrile can then dissociate to form benzaldehyde and hydrogen cyanide.
Experimental Protocols
This section provides detailed methodologies for key experiments related to this compound and mandelonitrile.
Isolation of this compound from Vicia angustifolia Seeds
This protocol outlines the steps for the extraction and purification of this compound.
Materials:
-
Dried seeds of Vicia angustifolia
-
Silica (B1680970) gel for column chromatography
-
Rotary evaporator
-
Chromatography columns
-
TLC plates (silica gel) and developing chamber
-
Naphthoresorcinol spray reagent (0.2% w/v in ethanol/sulfuric acid)
Procedure:
-
Extraction:
-
Grind the dried seeds of Vicia angustifolia to a fine powder.
-
Extract the powder with methanol at room temperature with continuous stirring for 24 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator.
-
Resuspend the concentrated extract in water and perform a liquid-liquid extraction with dichloromethane to remove nonpolar compounds. Discard the organic phase.
-
-
Purification:
-
Concentrate the aqueous phase and apply it to a silica gel column.
-
Elute the column with a gradient of dichloromethane-methanol, starting with a high concentration of dichloromethane and gradually increasing the proportion of methanol.
-
Monitor the fractions by Thin Layer Chromatography (TLC) using a butanol:water:acetic acid (3:2:1) solvent system.
-
Visualize the spots by spraying with naphthoresorcinol reagent and heating. This compound will appear as a distinct spot.[14]
-
Pool the fractions containing pure this compound and concentrate them to yield the purified compound.
-
Enzymatic Hydrolysis of this compound by this compound Hydrolase
This protocol describes the in vitro hydrolysis of this compound.
Materials:
-
Purified this compound
-
Purified this compound hydrolase (from Davallia trichomanoides or recombinant source)[15]
-
Sodium acetate (B1210297) buffer (100 mM, pH 5.5)
-
Incubator or water bath at 30°C
-
HPLC system for analysis
Procedure:
-
Prepare a reaction mixture containing 5 mM this compound in 100 mM sodium acetate buffer (pH 5.5).[14]
-
Pre-incubate the reaction mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding a known amount of purified this compound hydrolase.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by boiling the mixture for 5 minutes to denature the enzyme.
-
Analyze the reaction products (mandelonitrile and vicianose) by HPLC.
Chemical Synthesis of Mandelonitrile
This protocol details the synthesis of mandelonitrile from benzaldehyde.[4][16][17][18]
Materials:
-
Benzaldehyde
-
Sodium cyanide or potassium cyanide
-
Sodium bisulfite (saturated solution)
-
Hydrochloric acid (concentrated)
-
Ethyl acetate or benzene (B151609)
-
Separatory funnel
-
Ice bath
-
Stirring apparatus
Procedure:
-
In a flask equipped with a stirrer and cooled in an ice bath, place a solution of sodium cyanide in water.
-
Slowly add benzaldehyde to the cyanide solution while stirring.
-
Gradually add a saturated solution of sodium bisulfite. Maintain the temperature below 10°C.
-
Continue stirring in the ice bath for 1-2 hours after the addition is complete.
-
A layer of mandelonitrile will separate. Transfer the mixture to a separatory funnel and separate the organic layer containing mandelonitrile.
-
Extract the aqueous layer with ethyl acetate or benzene to recover any remaining product.
-
Combine the organic layers and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure to obtain crude mandelonitrile.
Analytical Methods
Instrumentation:
-
HPLC system with a C18 reverse-phase column and a UV detector.
Conditions:
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Detection Wavelength: 210 nm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
Note: Specific gradient conditions may need to be optimized based on the column and system used.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
DB-5MS or equivalent capillary column.
Sample Preparation:
-
Extract the sample containing mandelonitrile with a suitable solvent (e.g., methanol).[19][20][21]
-
Derivatize the extract by silylation using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to improve volatility and thermal stability.[19][20][21]
GC-MS Conditions:
-
Injector Temperature: 250°C.
-
Oven Program: Start at 60°C, hold for 3 minutes, then ramp to 300°C at 10°C/min, and hold for 6 minutes.[19][21]
-
Carrier Gas: Helium.
-
Ionization Mode: Electron Impact (EI).
-
Mass Range: Scan from m/z 50 to 500.
Conclusion
The relationship between this compound and mandelonitrile is a classic example of a plant's chemical defense strategy, involving enzymatic activation of a stored, non-toxic precursor into a potent toxin. A thorough understanding of their properties, biosynthesis, and the methods for their isolation, synthesis, and analysis is fundamental for researchers in diverse scientific disciplines. The data and protocols presented in this guide are intended to facilitate further investigation into the biological roles and potential applications of these fascinating natural products.
References
- 1. biosynth.com [biosynth.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Mandelonitrile | C8H7NO | CID 10758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. CAS 532-28-5: Mandelonitrile | CymitQuimica [cymitquimica.com]
- 6. Mandelonitrile - Wikipedia [en.wikipedia.org]
- 7. scbt.com [scbt.com]
- 8. merckindex.rsc.org [merckindex.rsc.org]
- 9. Mandelonitrile [drugfuture.com]
- 10. matrixscientific.com [matrixscientific.com]
- 11. Mandelonitrile | 532-28-5 [chemicalbook.com]
- 12. 532-28-5 CAS MSDS (Mandelonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. Buy Mandelonitrile | 532-28-5 | >98% [smolecule.com]
- 14. mandelonitrile, 532-28-5 [thegoodscentscompany.com]
- 15. Mandelonitrile | 532-28-5 | TCI AMERICA [tcichemicals.com]
- 16. prepchem.com [prepchem.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. CN112341361A - Preparation method of mandelonitrile - Google Patents [patents.google.com]
- 19. Isolation and Quantification of Mandelonitrile from Arabidopsis thaliana Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Isolation and Quantification of Mandelonitrile from Arabidopsis thaliana Using Gas Chromatography/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Vicianin Degradation and Hydrogen Cyanide Release
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vicianin, a cyanogenic glycoside found in various plant species, represents a significant area of study due to its potential toxicity and implications for food safety and pharmacology. This technical guide provides a comprehensive overview of the enzymatic degradation of this compound, a process culminating in the release of hydrogen cyanide (HCN). This document details the biochemical pathway, enzymatic kinetics, and quantitative data on this compound content in various natural sources. Furthermore, it offers detailed experimental protocols for the extraction, purification, and quantification of this compound, as well as methods for assaying the activity of the key enzymes involved and measuring the subsequent HCN release. Visual diagrams of the degradation pathway and experimental workflows are provided to facilitate a deeper understanding of the core concepts.
Introduction
Cyanogenic glycosides are a class of plant secondary metabolites that, upon enzymatic hydrolysis, release hydrogen cyanide, a potent respiratory inhibitor. This process, known as cyanogenesis, is a defense mechanism for plants against herbivores. This compound is a disaccharide cyanogenic glycoside, chemically identified as (R)-mandelonitrile-β-vicianoside. It is notably present in the seeds and other tissues of plants from genera such as Vicia (vetches) and Davallia (ferns).[1][2] The release of hydrogen cyanide from this compound is a two-step enzymatic process, making it a subject of interest for toxicological studies, food science, and potentially for targeted drug delivery research. Understanding the kinetics and mechanisms of this compound degradation is crucial for assessing the safety of vetch-containing animal feed, developing detoxification strategies, and exploring the controlled release of cytotoxic compounds.
The Biochemical Pathway of this compound Degradation
The degradation of this compound to hydrogen cyanide is a sequential enzymatic cascade involving two key enzymes: this compound hydrolase and mandelonitrile (B1675950) lyase.
Step 1: Hydrolysis of this compound by this compound Hydrolase
The initial step is the hydrolysis of the β-glycosidic bond in this compound, catalyzed by This compound hydrolase (EC 3.2.1.118), also known as this compound β-glucosidase.[3][4] This enzyme cleaves the disaccharide vicianose (B13437423) (α-L-arabinopyranosyl-(1→6)-β-D-glucose) from the mandelonitrile aglycone.
-
This compound + H₂O → Mandelonitrile + Vicianose
This compound hydrolase exhibits specificity for the β-vicianoside linkage and is found in the same plant tissues that accumulate this compound, such as the seeds of Vicia angustifolia.[3][4]
Step 2: Dissociation of Mandelonitrile by Mandelonitrile Lyase
The product of the first reaction, mandelonitrile, is an unstable cyanohydrin. Its dissociation into benzaldehyde (B42025) and hydrogen cyanide is catalyzed by mandelonitrile lyase (EC 4.1.2.10).[5][6]
-
Mandelonitrile → Benzaldehyde + Hydrogen Cyanide
This enzyme belongs to the family of hydroxynitrile lyases and plays a crucial role in the final release of toxic HCN.
Quantitative Data
The concentration of this compound and the resulting hydrogen cyanide yield can vary significantly depending on the plant species, developmental stage, and environmental conditions.
Table 1: this compound and Prunasin Content in Vicia sativa Seeds
| Compound | Content (μmol/g of seed) |
| This compound | 0.68 |
| Prunasin | 0.16 |
Data sourced from a study on common vetch seed. Prunasin is another cyanogenic glycoside often found alongside this compound.
Table 2: Hydrogen Cyanide (HCN) Content in Developing Vicia sativa Seeds
| Developmental Stage (Days After Anthesis) | HCN Content (mg/kg) |
| 5 | 2.58 |
| 15 | 18.36 |
| 35 | 16.30 |
This data illustrates the fluctuation of HCN potential during seed development.[7]
Table 3: Kinetic Parameters of this compound Hydrolase from Davallia trichomanoides
| Parameter | Value |
| K_m_ | 4.9 mM |
| Optimal pH | 5.5 |
Kinetic data for this compound hydrolase is crucial for understanding its efficiency and substrate affinity.[8][9]
Experimental Protocols
This section provides detailed methodologies for the key experiments related to this compound degradation and HCN release.
Extraction and Purification of this compound
This protocol is adapted from methods for cyanogenic glycoside extraction.[10]
Objective: To extract and purify this compound from plant material (e.g., Vicia seeds).
Materials:
-
Plant material (e.g., finely ground Vicia seeds)
-
Methanol
-
Water (acidified with 0.1% perchloric acid)
-
Ultrasound bath/sonicator
-
Centrifuge and tubes
-
Rotary evaporator
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
High-performance liquid chromatography (HPLC) system with a DAD detector
Protocol:
-
Extraction:
-
Weigh 0.1 g of finely ground plant material into a centrifuge tube.
-
Add 10 mL of acidified water (0.1% perchloric acid). The acidic condition helps to inactivate endogenous β-glucosidases, preventing premature degradation of this compound.[10]
-
Perform ultrasound-assisted extraction (UAE) for approximately 55 seconds at 80% sonication amplitude and a 70% duty cycle.[10]
-
Centrifuge the mixture to pellet the solid material.
-
Collect the supernatant.
-
-
Purification:
-
Concentrate the supernatant using a rotary evaporator.
-
Resuspend the concentrate in a minimal amount of the initial mobile phase for HPLC.
-
For further purification, pass the extract through a conditioned C18 SPE cartridge to remove non-polar impurities.
-
Elute the cyanogenic glycosides with a suitable solvent (e.g., methanol/water mixture).
-
-
Quantification:
-
Analyze the purified extract using an HPLC-DAD system.
-
Use a C18 column and a mobile phase gradient of acidified water and acetonitrile.
-
Monitor the absorbance at a wavelength suitable for this compound (e.g., around 210-220 nm).
-
Quantify this compound by comparing the peak area to a standard curve prepared with purified this compound.
-
This compound Hydrolase Activity Assay
This is a spectrophotometric assay adapted from general glycosidase assays.
Objective: To determine the activity of this compound hydrolase by measuring the rate of this compound hydrolysis.
Materials:
-
Purified this compound hydrolase extract
-
This compound solution (substrate)
-
Sodium acetate (B1210297) buffer (e.g., 100 mM, pH 5.5)
-
Spectrophotometer
Protocol:
-
Prepare a reaction mixture containing sodium acetate buffer and the this compound solution in a cuvette.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a known amount of the enzyme extract.
-
Monitor the decrease in absorbance at a wavelength where this compound absorbs, or couple the reaction to a subsequent assay that produces a chromogenic product. Alternatively, stop the reaction at different time points and quantify the released mandelonitrile or vicianose by HPLC.
-
Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.
-
One unit of enzyme activity can be defined as the amount of enzyme that hydrolyzes 1 µmol of this compound per minute under the specified conditions.
Mandelonitrile Lyase Activity Assay
This protocol is based on a continuous spectrophotometric rate determination.
Objective: To measure the activity of mandelonitrile lyase by monitoring the formation of benzaldehyde.
Materials:
-
Purified mandelonitrile lyase extract
-
DL-Mandelonitrile solution (substrate)
-
Sodium acetate buffer (100 mM, pH 5.4)
-
Spectrophotometer
Protocol:
-
In a cuvette, pipette 2.85 mL of sodium acetate buffer and 0.05 mL of the mandelonitrile solution.
-
Mix by inversion and equilibrate to 25°C.
-
Monitor the absorbance at 275 nm until a constant reading is obtained.
-
Initiate the reaction by adding 0.10 mL of the enzyme solution.
-
Immediately mix by inversion and record the increase in absorbance at 275 nm for approximately 5 minutes. Benzaldehyde has a significant absorbance at this wavelength.
-
Calculate the rate of change in absorbance per minute (ΔA₂₇₅/min) from the maximum linear rate.
-
One unit of activity is defined as the formation of 1.0 µmole of benzaldehyde per minute at pH 5.4 and 25°C.
Quantification of Hydrogen Cyanide Release (Picrate Paper Method)
This is a semi-quantitative and simple method for detecting and estimating HCN release.[1][11][12]
Objective: To quantify the amount of HCN released from the enzymatic degradation of this compound.
Materials:
-
Plant material or reaction mixture containing this compound and this compound hydrolase
-
Picrate (B76445) paper strips (filter paper soaked in a saturated picric acid solution, then in 10% sodium carbonate, and air-dried)
-
Sealed reaction vials
-
Buffer solution (e.g., pH 6)
-
Color chart for comparison
Protocol:
-
Place the plant material or reaction mixture in a sealed vial.
-
Add a buffer solution to maintain an optimal pH for enzymatic activity.
-
Suspend a picrate paper strip inside the vial, ensuring it does not touch the sample.
-
Seal the vial and incubate at a suitable temperature (e.g., room temperature or 37°C) for a defined period (e.g., 16-24 hours).
-
The released HCN will react with the sodium picrate on the paper, causing a color change from yellow to reddish-brown.
-
Quantify the HCN released by comparing the color of the paper strip to a calibrated color chart or by eluting the color and measuring its absorbance spectrophotometrically.
Conclusion
The degradation of this compound and the subsequent release of hydrogen cyanide is a well-defined two-step enzymatic process with significant implications in various scientific fields. This technical guide has provided a detailed overview of the biochemical pathway, quantitative data on this compound and HCN content, and comprehensive experimental protocols. For researchers in toxicology, food science, and drug development, a thorough understanding of these principles and methodologies is essential for accurate assessment of cyanogenic potential and for the innovative application of controlled cyanide release. Further research is warranted to expand the kinetic data for the involved enzymes from a wider range of sources and to explore the full potential of this natural product in various applications.
References
- 1. Determination of total hydrogen cyanide levels in fresh cassava roots using the picrate paper method [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. The enzyme hydroxynitrile lyase (HN) catalyses the | Chegg.com [chegg.com]
- 4. This compound hydrolase is a novel cyanogenic beta-glycosidase specific to beta-vicianoside (6-O-alpha-L-arabinopyranosyl-beta-D-glucopyranoside) in seeds of Vicia angustifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrogen cyanide determination in cassava leaves using the picrate paper method [protocols.io]
- 6. Mandelonitrile lyase from Ximenia americana L.: stereospecificity and lack of flavin prosthetic group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cleaving of S-mandelonitrile catalyzed by S-hydroxynitrile lyase from Hevea brasiliensis--a kinetic investigation based on the rate curve method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Catabolism of Cyanogenic Glycosides by Purified this compound Hydrolase from Squirrel's Foot Fern (Davallia Trichomanoides Blume) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Analysis of Cyanogenic Compounds Derived from Mandelonitrile by Ultrasound-Assisted Extraction and High-Performance Liquid Chromatography in Rosaceae and Sambucus Families - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. researchgate.net [researchgate.net]
A Technical Guide to Cyanogenic Disaccharides: A Focus on Vicianin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of cyanogenic disaccharides, with a primary focus on Vicianin. The content covers its chemical properties, biosynthesis, natural occurrence, and biological activities, including its toxicological profile and potential therapeutic applications. Detailed experimental protocols and data are presented to support further research and development in this area.
Introduction to Cyanogenic Disaccharides
Cyanogenic glycosides are a class of plant secondary metabolites characterized by their ability to release hydrogen cyanide (HCN) upon enzymatic hydrolysis.[1] This process, known as cyanogenesis, serves as a defense mechanism for plants against herbivores and pathogens.[2] Cyanogenic disaccharides are a subgroup of these compounds containing a disaccharide sugar moiety linked to a cyanohydrin aglycone. This compound is a prominent example of a cyanogenic disaccharide.[3]
This compound: A Detailed Profile
This compound is a cyanogenic disaccharide predominantly found in the seeds of certain Vicia species, such as Vicia angustifolia.[3] Its chemical structure consists of a mandelonitrile (B1675950) aglycone linked to the disaccharide vicianose (B13437423) (α-L-arabinopyranosyl-(1→6)-β-D-glucopyranose).[4]
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₅NO₁₀ | [4] |
| Molar Mass | 427.406 g/mol | [4] |
| IUPAC Name | (R)---INVALID-LINK--acetonitrile | [4] |
| CAS Number | 155-57-7 | [4] |
Biosynthesis of this compound
The biosynthesis of cyanogenic glycosides, including this compound, originates from amino acid precursors. In the case of this compound, the precursor is L-phenylalanine. The general biosynthetic pathway involves a multi-enzyme complex associated with the endoplasmic reticulum. Key enzymes include cytochrome P450s (CYP79 and CYP71) and a UDP-glycosyltransferase (UGT).[5]
References
- 1. pharmtech.com [pharmtech.com]
- 2. Cyanogenic glycosides and cyanohydrins in plant tissues. Qualitative and quantitative determination by enzymatic post-column cleavage and electrochemical detection, after separation by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Quantification of Vicianin in Plant Extracts by High-Performance Liquid Chromatography (HPLC)
Introduction
Vicianin is a cyanogenic glycoside found in various plant species, notably in the seeds of Vicia species.[1] The quantification of this compound is crucial for the chemical profiling of plant extracts, quality control of herbal products, and toxicological assessment, as it can release hydrogen cyanide upon hydrolysis.[2] This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection for the accurate quantification of this compound in plant extracts.
Principle
The method employs RP-HPLC to separate this compound from other components in the plant extract. A C18 column is used as the stationary phase, and a mobile phase consisting of a mixture of an aqueous solvent and an organic solvent allows for the separation based on the polarity of the analytes. The quantification of this compound is achieved by monitoring the UV absorbance at a specific wavelength and comparing the peak area to a calibration curve generated from this compound standards of known concentrations.[3]
Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV/Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Ultrasonicator
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
-
-
Reagents:
-
This compound analytical standard
-
HPLC grade methanol (B129727)
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid or acetic acid (optional, for mobile phase modification)
-
Experimental Protocols
1. Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
2. Sample Preparation
-
Drying and Grinding: Dry the plant material (e.g., seeds) at a controlled temperature (e.g., 40-50°C) to a constant weight and grind it into a fine powder.[4]
-
Extraction:
-
Accurately weigh 1 g of the powdered plant material into a flask.
-
Add 20 mL of 70% methanol (v/v) as the extraction solvent. Methanol is often an effective solvent for extracting glycosides.[5][6]
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial before injection.[7]
3. HPLC Conditions
The following HPLC conditions can be used as a starting point and should be optimized for the specific instrument and column used.
| Parameter | Recommended Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-20 min: 10-40% B20-25 min: 40-10% B25-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV/DAD |
| Detection Wavelength | 210 nm |
Note: The detection wavelength for cyanogenic glycosides like this compound is typically in the low UV range (210-220 nm) due to the lack of a strong chromophore.[3]
4. Calibration and Quantification
-
Inject the prepared working standard solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.
-
Inject the prepared plant extract sample into the HPLC system.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Data Presentation
Table 1: HPLC Method Validation Parameters for this compound Quantification
| Parameter | Result |
| Retention Time (RT) | ~ 15.2 min (Varies with specific conditions) |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.2 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.6 µg/mL |
Note: The values presented are typical and may vary depending on the instrumentation and specific experimental conditions.
Experimental Workflow Visualization
Caption: Workflow for the quantification of this compound in plant extracts using HPLC.
References
- 1. This compound hydrolase is a novel cyanogenic beta-glycosidase specific to beta-vicianoside (6-O-alpha-L-arabinopyranosyl-beta-D-glucopyranoside) in seeds of Vicia angustifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Cyanogenic Compounds in Edible Plants by Ion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Mass Spectrometry Fragmentation Analysis of Vicianin for Structural Elucidation and Quantification
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vicianin, a cyanogenic glycoside found in various plant species, is of significant interest in phytochemical and toxicological research. Understanding its mass spectrometric fragmentation behavior is crucial for its accurate identification, structural elucidation, and quantification in complex matrices. This application note details a generalized protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and presents a proposed fragmentation pattern based on its chemical structure and the known fragmentation of analogous cyanogenic glycosides. The provided data and methodologies are essential for researchers in natural product chemistry, food safety, and drug development.
Introduction
This compound is a cyanogenic disaccharide with the molecular formula C₁₉H₂₅NO₁₀ and a molecular weight of 427.40 g/mol .[1] Cyanogenic glycosides are a class of plant secondary metabolites that can release hydrogen cyanide upon enzymatic hydrolysis, posing potential toxicity. Accurate and sensitive analytical methods are therefore essential for their detection and quantification. Tandem mass spectrometry (MS/MS) provides a powerful tool for the structural characterization of these compounds through controlled fragmentation. This document outlines a standard protocol for LC-MS/MS analysis and proposes a putative fragmentation pathway for this compound to aid in its identification and further research.
Experimental Protocols
A detailed experimental protocol for the LC-MS/MS analysis of this compound is provided below. This protocol is based on established methods for the analysis of cyanogenic glycosides and may be adapted for specific instrumentation and sample matrices.[2][3][4][5]
1. Sample Preparation
-
Extraction:
-
Homogenize 1 gram of the plant material (e.g., seeds of Vicia species) in 10 mL of 80% methanol (B129727) (v/v) in water.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifuge the extract at 10,000 x g for 15 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
2. Liquid Chromatography (LC) Conditions
-
Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5-95% B (linear gradient)
-
15-18 min: 95% B (isocratic)
-
18-18.1 min: 95-5% B (linear gradient)
-
18.1-25 min: 5% B (isocratic for column re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions
-
Instrument: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI mode is generally preferred for cyanogenic glycosides.
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 600 L/h
-
-
MS/MS Parameters:
-
Collision Gas: Argon
-
Collision Energy: Optimized for the specific instrument and precursor ion, typically in the range of 10-40 eV.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for quantification or full scan MS/MS for structural elucidation.
-
Data Presentation: Proposed Fragmentation of this compound
Due to the limited availability of specific experimental MS/MS data for this compound in the public domain, the following table presents a proposed fragmentation pattern. This is based on the known fragmentation of structurally similar cyanogenic glycosides like Amygdalin and Prunasin.[3][6] The primary fragmentation event is expected to be the cleavage of the glycosidic bonds.
Table 1: Proposed MS/MS Fragmentation Pattern of this compound ([M+H]⁺ = m/z 428.15)
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Structure of Fragment |
| 428.15 | 296.11 | 132.04 (Arabinose) | [Mandelonitrile-Glucose + H]⁺ |
| 428.15 | 134.06 | 294.09 (Vicianose) | [Mandelonitrile + H]⁺ |
| 296.11 | 134.06 | 162.05 (Glucose) | [Mandelonitrile + H]⁺ |
Visualization of Proposed Fragmentation Pathway
The following diagram illustrates the proposed fragmentation pathway of the protonated this compound molecule.
Caption: Proposed ESI-MS/MS fragmentation pathway of this compound.
Experimental Workflow
The logical flow of the analytical process is depicted in the diagram below.
Caption: Workflow for the LC-MS/MS analysis of this compound.
Conclusion
This application note provides a comprehensive, albeit generalized, protocol for the analysis of this compound by LC-MS/MS and proposes a theoretical fragmentation pattern to aid in its structural elucidation. The presented methodologies and data serve as a valuable resource for researchers in the fields of natural product chemistry, toxicology, and drug development. It is important to note that the proposed fragmentation pathway requires experimental verification. The detailed protocol can be optimized to suit specific laboratory instrumentation and analytical requirements, facilitating the reliable identification and quantification of this compound in various sample matrices.
References
Application Notes and Protocols for the Extraction and Purification of Vicianin from Vetch Seeds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vicianin is a cyanogenic glycoside predominantly found in the seeds of various vetch species (Vicia spp.), notably Vicia angustifolia.[1][2][3] As a cyanogenic glycoside, this compound can release hydrogen cyanide upon enzymatic hydrolysis, a property that makes it a subject of interest in toxicology, plant defense mechanisms, and pharmacology. The purification of this compound is essential for detailed structural and functional studies, and for investigating its potential as a therapeutic agent or a chemical standard. These application notes provide a comprehensive protocol for the extraction and purification of this compound from vetch seeds, designed for laboratory and research settings.
Principle
The protocol is based on the principle of solid-liquid extraction of this compound from ground vetch seeds using an aqueous methanol (B129727) solution, followed by a multi-step purification process involving column chromatography. Cyanogenic glycosides are generally soluble in polar solvents like aqueous alcohols.[4][5] The purification strategy employs a series of chromatographic techniques to separate this compound from other seed components such as proteins, lipids, sugars, and other secondary metabolites.
Data Summary
The following table summarizes typical quantitative data that can be expected from the extraction and purification of this compound from vetch seeds. These values are illustrative and can vary depending on the vetch species, seed quality, and the precision of the experimental execution.
| Parameter | Value | Reference |
| Starting Material | 100 g of dried vetch seeds (Vicia angustifolia) | [1][2] |
| Extraction Solvent | 75% Methanol in Water | [4] |
| Solvent to Sample Ratio | 10:1 (v/w) | Inferred from general glycoside extraction |
| Extraction Temperature | 40°C | [4] |
| Extraction Time | 30 minutes (per extraction) | [4] |
| Number of Extractions | 3 | [4] |
| Purification Yield (Overall) | ~20-30% | Inferred from similar purification schemes[1] |
| Final Purity | >95% | Goal of the purification protocol |
Experimental Workflow Diagram
Caption: Workflow for the extraction and purification of this compound.
Detailed Experimental Protocols
Materials and Reagents
-
Dried vetch seeds (Vicia angustifolia)
-
Methanol (HPLC grade)
-
Deionized water
-
DEAE-Cellulose resin
-
CM-Sepharose resin
-
Con A-Sepharose resin
-
Sodium chloride
-
Methyl α-D-mannopyranoside
-
Buffer solutions (e.g., Tris-HCl, Sodium Acetate)
-
Rotary evaporator
-
Chromatography columns
-
Fraction collector
-
High-Performance Liquid Chromatography (HPLC) system for analysis
-
Thin-Layer Chromatography (TLC) plates and developing chamber
Protocol 1: Extraction of Crude this compound
-
Seed Preparation: Weigh 100 g of dried vetch seeds. Grind the seeds into a fine powder using a high-speed impact mill or a coffee grinder.[4]
-
Extraction:
-
Transfer the ground seed powder to a suitable flask.
-
Add 1 L of 75% methanol in deionized water.
-
Incubate the mixture in a sonicating water bath at 40°C for 30 minutes.[4]
-
Separate the supernatant by centrifugation or vacuum filtration.
-
Repeat the extraction process two more times with fresh solvent on the seed residue to ensure complete extraction.
-
Pool the supernatants from all three extractions. This is the crude this compound extract.
-
-
Concentration: Concentrate the pooled supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to remove the methanol. The resulting aqueous extract can be lyophilized or used directly for the purification steps.
Protocol 2: Purification of this compound by Column Chromatography
This multi-step chromatography protocol is adapted from methods used for the purification of proteins and glycosidases from Vicia seeds, which effectively separates components based on charge and affinity.[1][2]
-
DEAE-Cellulose Chromatography (Anion Exchange):
-
Equilibrate a DEAE-Cellulose column with a low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 7.5).
-
Load the concentrated crude extract onto the column.
-
Wash the column with the equilibration buffer to remove unbound molecules.
-
Elute the bound molecules with a linear gradient of sodium chloride (e.g., 0-1 M NaCl) in the equilibration buffer.
-
Collect fractions and monitor for the presence of this compound using a suitable analytical method (e.g., TLC or HPLC). This compound is expected to elute in the flow-through or early fractions as it is a neutral glycoside.
-
-
CM-Sepharose Chromatography (Cation Exchange):
-
Pool the this compound-containing fractions from the DEAE-cellulose chromatography.
-
Adjust the pH of the pooled fractions to be slightly acidic (e.g., pH 5.0) and dialyze against a low ionic strength buffer at this pH (e.g., 20 mM Sodium Acetate, pH 5.0).
-
Equilibrate a CM-Sepharose column with the same buffer.
-
Load the sample onto the column.
-
Wash the column with the equilibration buffer.
-
Elute with a linear gradient of sodium chloride (e.g., 0-1 M NaCl) in the same buffer.
-
Collect fractions and analyze for this compound content.
-
-
Con A-Sepharose Chromatography (Affinity):
-
Pool the purified fractions from the CM-Sepharose step.
-
Equilibrate a Concanavalin A (Con A)-Sepharose column with a buffer containing Ca²⁺ and Mn²⁺ ions (e.g., 20 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM CaCl₂, 1 mM MnCl₂).
-
Load the sample onto the column. This compound, being a glycoside, may interact with the lectin Concanavalin A.
-
Wash the column with the equilibration buffer.
-
Elute the bound glycosides with a solution of a competing sugar, such as 0.4 M methyl α-D-mannopyranoside, in the equilibration buffer.[6]
-
Collect fractions and analyze for this compound.
-
Protocol 3: Purity Assessment
-
Thin-Layer Chromatography (TLC):
-
Spot the purified fractions onto a silica (B1680970) gel TLC plate.
-
Develop the plate using a solvent system such as butanol:water:acetic acid (3:2:1, v/v/v).[1]
-
Visualize the spots by spraying with a 0.2% (w/v) naphthoresorcinol solution in a sulfuric acid:ethanol mixture (1:19, v/v) and heating at 120°C.[1]
-
A single spot indicates a high degree of purity.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Inject the purified sample into an HPLC system equipped with a C18 column.
-
Use a gradient of acetonitrile (B52724) in water as the mobile phase.
-
Monitor the elution profile with a UV detector (around 210-220 nm) or an evaporative light scattering detector (ELSD).
-
A single sharp peak is indicative of high purity. The retention time should be compared with a known standard if available.
-
Concluding Remarks
This protocol provides a robust framework for the extraction and purification of this compound from vetch seeds. Researchers should be aware that optimization of buffer pH, salt gradients, and choice of chromatographic resins may be necessary depending on the specific vetch species and the desired scale of purification. All handling of cyanogenic glycosides and subsequent extracts should be performed with appropriate safety precautions in a well-ventilated laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound hydrolase is a novel cyanogenic beta-glycosidase specific to beta-vicianoside (6-O-alpha-L-arabinopyranosyl-beta-D-glucopyranoside) in seeds of Vicia angustifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cit.vfu.cz [cit.vfu.cz]
- 4. Development of optimized extraction methodology for cyanogenic glycosides from flaxseed (Linum usitatissimum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Vicianin Hydrolase Enzymatic Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the enzymatic assay of Vicianin hydrolase, an enzyme that catalyzes the hydrolysis of the cyanogenic glycoside this compound. This document includes information on the enzyme's characteristics, substrate specificity, a detailed experimental protocol, and data presentation in tabular and graphical formats.
Introduction
This compound hydrolase (VH) is a β-glycosidase that plays a crucial role in the catabolism of cyanogenic glycosides in certain plants, such as those from the Vicia genus and some ferns.[1][2] The enzyme specifically catalyzes the hydrolysis of this compound to (R)-mandelonitrile and the disaccharide vicianose.[1][2][3] The resulting (R)-mandelonitrile is unstable and can spontaneously or enzymatically decompose to benzaldehyde (B42025) and highly toxic hydrogen cyanide (HCN). The activity of this compound hydrolase is therefore of significant interest in studies of plant defense mechanisms, toxicology, and food science.
Enzyme Characteristics
This compound hydrolase has been purified and characterized from various sources, including squirrel's foot fern (Davallia trichomanoides) and seeds of Vicia angustifolia.[1][2] The properties of the enzyme can vary depending on the source.
| Characteristic | Davallia trichomanoides | Vicia angustifolia |
| Native Molecular Weight | 340,000 Da[1] | - |
| Subunit Molecular Weight | 56,000, 49,000, and 32,500 Da[1] | 56,000 Da[2][3] |
| Optimal pH | 5.5[1] | 6.0[4] |
| Isoelectric Point (pI) | 4.6 - 4.7[1] | 8.69 (calculated) |
| Glycosylation | Not a glycoprotein[1][5] | Glycoprotein[4] |
| K_m for this compound | 4.9 mM[1] | - |
Substrate Specificity
This compound hydrolase exhibits a notable specificity for its natural substrate, this compound. However, it can also hydrolyze other glycosides, albeit at different rates. The enzyme from Davallia trichomanoides shows a preference for (R)-epimers and disaccharides.[1][5]
| Substrate | Relative Hydrolysis Rate (%) (D. trichomanoides) | Relative Hydrolysis Rate (%) (V. angustifolia) |
| (R)-Vicianin | 100 | 100 |
| (R)-Amygdalin | 27[1] | Not hydrolyzed[2][3] |
| (R)-Prunasin | 14[1] | 34[4] |
| p-nitrophenyl-β-D-glucoside | 3[1] | 0.2 - 3.4[4] |
Enzyme Inhibition
Several compounds are known to inhibit the activity of this compound hydrolase.
| Inhibitor | Effect |
| Castanospermine | Significant inhibition[1] |
| δ-Gluconolactone | Significant inhibition[1] |
| p-Chloromercuriphenylsulfonate | Significant inhibition[1] |
Signaling Pathway and Reaction Mechanism
The enzymatic reaction catalyzed by this compound hydrolase and the subsequent decomposition of its product can be visualized as a two-step process.
References
- 1. Catabolism of Cyanogenic Glycosides by Purified this compound Hydrolase from Squirrel's Foot Fern (Davallia Trichomanoides Blume) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound hydrolase is a novel cyanogenic beta-glycosidase specific to beta-vicianoside (6-O-alpha-L-arabinopyranosyl-beta-D-glucopyranoside) in seeds of Vicia angustifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Catabolism of Cyanogenic Glycosides by Purified this compound Hydrolase from Squirrel's Foot Fern (Davallia Trichomanoides Blume) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Screening of Vicianin for Biological Activities
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the in vitro screening of Vicianin, a cyanogenic glycoside, to elucidate its potential biological activities. The following sections detail standardized protocols for assessing its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. Due to the limited availability of specific experimental data for this compound in the scientific literature, the quantitative data tables provided herein are presented as templates for data acquisition and presentation. Researchers are encouraged to populate these tables with their own experimental findings.
Antioxidant Activity
The antioxidant potential of this compound can be determined by evaluating its ability to scavenge free radicals and reduce oxidizing agents. Commonly employed in vitro assays for this purpose include the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.[1][2][3][4][5]
Data Presentation: Antioxidant Activity of this compound
| Assay | This compound IC50 (µg/mL) | Standard (e.g., Ascorbic Acid) IC50 (µg/mL) |
| DPPH Radical Scavenging | Experimental Data | Experimental Data |
| ABTS Radical Scavenging | Experimental Data | Experimental Data |
| FRAP (FeSO4 Equiv. µM/mg) | Experimental Data | Experimental Data |
Note: IC50 (half-maximal inhibitory concentration) represents the concentration of this compound required to scavenge 50% of the radicals. For FRAP, the result is often expressed as ferrous sulfate (B86663) equivalents.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the procedure for determining the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[4]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the this compound stock solution.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of each this compound dilution.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid is used as a positive control and is assayed under the same conditions.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
Experimental Workflow for DPPH Assay
Caption: Workflow for DPPH radical scavenging assay.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound can be assessed by its ability to inhibit key inflammatory mediators and enzymes. In vitro assays often involve cell-based models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, to measure the inhibition of nitric oxide (NO) production and the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[6][7][8]
Data Presentation: Anti-inflammatory Activity of this compound
| Assay | This compound IC50 (µg/mL) | Standard (e.g., Dexamethasone) IC50 (µg/mL) |
| Nitric Oxide (NO) Inhibition | Experimental Data | Experimental Data |
| COX-2 Enzyme Inhibition | Experimental Data | Experimental Data |
| 5-LOX Enzyme Inhibition | Experimental Data | Experimental Data |
Note: IC50 represents the concentration of this compound required to inhibit 50% of the respective inflammatory mediator or enzyme activity.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This protocol describes the measurement of this compound's ability to inhibit nitric oxide production in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).
Materials:
-
This compound
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Dexamethasone (positive control)
-
96-well cell culture plate
-
Cell culture incubator
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Add Griess reagent to the supernatant and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite (B80452) is prepared to determine the concentration of NO in the samples.
-
Dexamethasone is used as a positive control.
-
The percentage of NO inhibition is calculated, and the IC50 value is determined.
Signaling Pathway: NF-κB in Inflammation
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Anticancer Activity
The cytotoxic effect of this compound against cancer cells can be evaluated using the MTT assay, which measures cell viability.[9][10][11][12] A panel of cancer cell lines should be used to assess the spectrum of activity.
Data Presentation: Cytotoxicity of this compound against Cancer Cell Lines
| Cell Line | This compound IC50 (µg/mL) | Standard (e.g., Doxorubicin) IC50 (µg/mL) |
| HeLa (Cervical Cancer) | Experimental Data | Experimental Data |
| MCF-7 (Breast Cancer) | Experimental Data | Experimental Data |
| A549 (Lung Cancer) | Experimental Data | Experimental Data |
| Other Cell Lines | Experimental Data | Experimental Data |
Note: IC50 represents the concentration of this compound that reduces the viability of the cancer cells by 50%.
Experimental Protocol: MTT Cell Viability Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of this compound on a selected cancer cell line.[9][11][12]
Materials:
-
This compound
-
Selected cancer cell line (e.g., HeLa)
-
Appropriate cell culture medium with FBS
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Doxorubicin (positive control)
-
96-well cell culture plate
-
Cell culture incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Doxorubicin is used as a positive control.
-
Cell viability is calculated as a percentage of the untreated control cells.
-
The IC50 value is determined from the dose-response curve.
Experimental Workflow for MTT Assay
Caption: Workflow for the MTT cell viability assay.
Neuroprotective Activity
The potential of this compound to protect neuronal cells from damage can be investigated using in vitro models of neurotoxicity. A common model involves inducing oxidative stress in neuronal cell lines, such as SH-SY5Y, with agents like hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA).
Data Presentation: Neuroprotective Effect of this compound
| Neurotoxin | This compound Concentration (µg/mL) | % Cell Viability |
| H2O2 | Experimental Data | Experimental Data |
| 6-OHDA | Experimental Data | Experimental Data |
| Other Neurotoxins | Experimental Data | Experimental Data |
Note: Data should reflect a comparison between cells treated with the neurotoxin alone and those pre-treated with this compound.
Experimental Protocol: H2O2-Induced Neurotoxicity Assay in SH-SY5Y Cells
This protocol assesses the ability of this compound to protect SH-SY5Y neuroblastoma cells from oxidative stress-induced cell death.
Materials:
-
This compound
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12) with FBS
-
Hydrogen peroxide (H2O2)
-
MTT solution
-
DMSO
-
96-well cell culture plate
-
Cell culture incubator
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to differentiate if necessary.
-
Pre-treat the cells with various concentrations of this compound for 24 hours.
-
Induce neurotoxicity by exposing the cells to a predetermined concentration of H2O2 for a specified time.
-
Assess cell viability using the MTT assay as described in the anticancer activity section.
-
Compare the viability of cells treated with H2O2 alone to those pre-treated with this compound.
-
An increase in cell viability in the this compound-treated groups indicates a neuroprotective effect.
Signaling Pathway: MAPK in Neuronal Survival
Caption: Potential modulation of the MAPK signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT assay overview | Abcam [abcam.com]
Application Notes and Protocols: Vicianin as a Chemotaxonomic Marker in Vicia Species
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of the cyanogenic glycoside vicianin as a chemotaxonomic marker for the classification of species within the genus Vicia. The document outlines the current state of knowledge, presents available quantitative data, and details proposed experimental protocols for the extraction and analysis of this compound.
Introduction
The genus Vicia, encompassing a wide array of species commonly known as vetches, presents considerable taxonomic challenges due to morphological similarities and hybridization between species. Chemotaxonomy, the classification of organisms based on their chemical constituents, offers a powerful complementary approach to traditional morphological and molecular methods. This compound, a cyanogenic glycoside found in several Vicia species, has been identified as a potential chemotaxonomic marker. Its presence, absence, or quantitative variation among different species could provide valuable insights into their phylogenetic relationships.
Cyanogenic glycosides, such as this compound, are secondary metabolites that play a role in plant defense by releasing toxic hydrogen cyanide (HCN) upon tissue damage[1]. The biosynthesis of these compounds is genetically controlled, making them stable chemical characters for taxonomic studies. This document details the methodologies to explore the utility of this compound in the chemotaxonomic classification of the Vicia genus.
Data Presentation
Currently, comprehensive quantitative data on this compound content across a wide range of Vicia species is limited in the scientific literature. Most of the available data focuses on Vicia sativa (common vetch). The following table summarizes the known quantitative data for this compound and related compounds in Vicia sativa seeds. Further research is required to expand this dataset to other Vicia species to establish a robust chemotaxonomic framework.
| Compound | Species | Plant Part | Concentration | Reference |
| This compound | Vicia sativa | Seeds | 0.68 µmol/g | [2] |
| Prunasin | Vicia sativa | Seeds | 0.16 µmol/g | [2] |
| Hydrogen Cyanide (from cyanogenic glycosides) | Vicia sativa | Developing Seeds (S3 stage) | 18.36 mg/kg | [3] |
Signaling Pathways and Logical Relationships
This compound Biosynthesis Pathway
The biosynthesis of this compound in Vicia sativa originates from the amino acid L-phenylalanine. The pathway involves a series of enzymatic conversions catalyzed by cytochrome P450 enzymes (CYP79 and CYP71A families) and a subsequent glycosylation step by a UDP-glycosyltransferase (UGT85B1)[1].
Caption: Biosynthesis pathway of this compound from L-phenylalanine in Vicia sativa.
Chemotaxonomic Classification Workflow
The use of this compound as a chemotaxonomic marker involves a systematic workflow, from sample collection to data analysis and phylogenetic comparison. This logical relationship diagram illustrates the proposed steps to classify Vicia species based on their this compound content.
Caption: Proposed workflow for chemotaxonomic classification of Vicia species using this compound.
Experimental Protocols
The following are proposed protocols for the extraction and quantification of this compound from Vicia seeds. These are based on established methods for cyanogenic glycosides and related compounds in Vicia and other plant species and should be optimized for specific laboratory conditions and instrumentation.
Protocol 1: Extraction of Intact this compound from Vicia Seeds
Objective: To extract intact this compound from Vicia seeds for subsequent quantitative analysis.
Materials:
-
Dried Vicia seeds
-
Grinder or mortar and pestle
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation: Grind dried Vicia seeds to a fine powder.
-
Extraction: a. Weigh 100 mg of powdered seed material into a 2 mL microcentrifuge tube. b. Add 1.5 mL of 80% aqueous methanol. c. Vortex thoroughly for 1 minute. d. Sonicate for 30 minutes in a water bath at 40°C. e. Centrifuge at 10,000 x g for 10 minutes.
-
Sample Filtration: a. Carefully collect the supernatant. b. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Storage: Store the extracts at -20°C until analysis to prevent degradation.
Protocol 2: Quantitative Analysis of this compound by HPLC-UV
Objective: To quantify the concentration of this compound in Vicia seed extracts.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: Linear gradient from 5% to 30% B
-
20-25 min: 30% B
-
25-27 min: Linear gradient from 30% to 5% B
-
27-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 218 nm
-
Column Temperature: 30°C
Procedure:
-
Standard Preparation: Prepare a stock solution of purified this compound standard in 80% methanol. Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Analysis: Inject the prepared standards and the filtered sample extracts into the HPLC system.
-
Quantification: a. Identify the this compound peak in the sample chromatograms by comparing the retention time with the this compound standard. . Construct a calibration curve by plotting the peak area of the standards against their concentration. c. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental analysis of this compound for chemotaxonomic purposes.
Caption: Experimental workflow for the quantification of this compound in Vicia seeds.
Conclusion and Future Perspectives
-
Expanding the quantitative dataset: A comprehensive survey of this compound content in a large number of Vicia species is crucial.
-
Method validation: The proposed HPLC method should be rigorously validated for accuracy, precision, and sensitivity for this compound quantification.
-
Correlation with other taxonomic data: The chemotaxonomic data generated should be correlated with existing morphological and molecular phylogenetic data to build a more robust and integrated taxonomic framework for the genus Vicia.
Such studies will not only enhance our understanding of the evolutionary relationships within this important genus but may also have implications for agriculture and drug development, given the biological activities of cyanogenic glycosides.
References
Synthesis and Application of Vicianin Derivatives for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Vicianin, a cyanogenic glycoside naturally found in plants such as Vicia angustifolia, is a disaccharide composed of L-arabinose and D-glucose linked to a mandelonitrile (B1675950) aglycone.[1] For research purposes, the synthesis of this compound and its derivatives allows for the systematic investigation of their biological activities, including potential applications in drug development. These synthetic analogs can be designed to enhance potency, selectivity, and pharmacokinetic properties. This document provides detailed protocols for the chemical synthesis of this compound derivatives, their purification, and methods for evaluating their biological effects, particularly in the context of cancer research.
Chemical Synthesis of this compound Derivatives
The chemical synthesis of this compound derivatives is a multi-step process that involves the preparation of a protected glycosyl donor (vicianose derivative), the synthesis of the aglycone (mandelonitrile or its analog), a glycosylation reaction to couple these two components, and a final deprotection step. A common strategy employs the Koenigs-Knorr glycosylation method.[2][3]
Logical Workflow for this compound Synthesis
Caption: General workflow for the chemical synthesis of this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of Hexa-acetyl-β-vicianosyl Bromide (Vicianose Donor)
This protocol describes the preparation of the glycosyl donor from vicianose, which can be obtained from natural sources or synthesized.
Materials:
-
Vicianose
-
Acetic anhydride (B1165640)
-
Pyridine
-
Hydrogen bromide (HBr) in glacial acetic acid (33%)
-
Sodium bicarbonate
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Acetylation: Dissolve vicianose in a mixture of acetic anhydride and pyridine. Stir the reaction at room temperature until acetylation is complete (monitored by TLC).
-
Work-up: Quench the reaction with ice water and extract the product with DCM. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Bromination: Dissolve the resulting peracetylated vicianose in a minimal amount of DCM. Add HBr in glacial acetic acid dropwise at 0°C.
-
Purification: After the reaction is complete (TLC), dilute the mixture with DCM and wash with ice-cold water and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by silica gel column chromatography to yield hexa-acetyl-β-vicianosyl bromide.
Protocol 2: Synthesis of (R)-Mandelonitrile (Aglycone)
This protocol outlines the synthesis of the chiral aglycone.
Materials:
-
Benzaldehyde
-
Potassium cyanide (KCN)
-
Sodium bisulfite
-
Diethyl ether
Procedure:
-
Prepare a solution of sodium bisulfite and add benzaldehyde, stirring vigorously to form the aldehyde-bisulfite adduct.
-
Add a solution of KCN to the adduct suspension at 0°C.
-
Stir the reaction mixture until the formation of mandelonitrile is complete (monitored by TLC).
-
Extract the mandelonitrile with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude (R)-mandelonitrile can be used directly in the next step or purified further.
Protocol 3: Koenigs-Knorr Glycosylation to Synthesize Hexa-acetyl this compound
This protocol describes the coupling of the vicianose donor and the mandelonitrile aglycone.
Materials:
-
Hexa-acetyl-β-vicianosyl bromide (from Protocol 1)
-
(R)-Mandelonitrile (from Protocol 2)
-
Silver carbonate (Ag₂CO₃) or silver triflate (AgOTf)
-
Anhydrous dichloromethane (DCM)
-
Molecular sieves (4 Å)
Procedure:
-
To a solution of (R)-mandelonitrile in anhydrous DCM containing activated molecular sieves, add silver carbonate.
-
Add a solution of hexa-acetyl-β-vicianosyl bromide in anhydrous DCM dropwise at room temperature in the dark.
-
Stir the reaction mixture until completion (monitored by TLC).
-
Filter the reaction mixture through Celite and wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by silica gel column chromatography to obtain hexa-acetyl this compound.[2]
Protocol 4: Deprotection of Hexa-acetyl this compound
This protocol describes the removal of the acetyl protecting groups to yield the final this compound derivative.
Materials:
-
Hexa-acetyl this compound (from Protocol 3)
-
Sodium methoxide (B1231860) (NaOMe) in methanol (B129727)
-
Amberlite IR-120 (H⁺) resin
-
Methanol
Procedure:
-
Dissolve hexa-acetyl this compound in dry methanol.
-
Add a catalytic amount of sodium methoxide solution and stir at room temperature.
-
Monitor the reaction by TLC until all starting material is consumed.
-
Neutralize the reaction mixture with Amberlite IR-120 (H⁺) resin.
-
Filter the resin and concentrate the filtrate under reduced pressure to yield the this compound derivative.[4]
Protocol 5: Purification of this compound Derivatives
Purification of the final this compound derivatives can be achieved using chromatographic techniques.
Methods:
-
Silica Gel Column Chromatography: This is a standard method for purifying organic compounds. A solvent system of dichloromethane and methanol is often effective.[5][6]
-
High-Performance Liquid Chromatography (HPLC): For higher purity, reversed-phase HPLC can be employed using a C18 column with a water/acetonitrile or water/methanol gradient.
Biological Evaluation of this compound Derivatives
The synthesized this compound derivatives can be evaluated for their biological activities, such as anticancer and enzyme inhibitory effects.
Anticancer Activity
Protocol 6: Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
RPMI-1640 or DMEM medium with 10% FBS
-
This compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivatives for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Table 1: Cytotoxicity of Synthetic Derivatives against Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Synthetic Derivative 1 | MCF-7 | 3.0 | [7] |
| Synthetic Derivative 2 | MCF-7 | 4.0 | [7] |
| Synthetic Derivative 3 | HeLa | 120.0 | [7] |
| Synthetic Derivative 4 | MCF-7 | 140.8 | [7] |
Protocol 7: Apoptosis Assay by Flow Cytometry
This assay determines if the compounds induce programmed cell death.
Materials:
-
Cancer cell lines
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the this compound derivatives at their respective IC50 concentrations.
-
Harvest the cells and stain with Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's protocol.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.
Signaling Pathway Analysis
The effect of this compound derivatives on specific signaling pathways involved in apoptosis, such as the caspase cascade, can be investigated.
Protocol 8: Caspase-3 Activity Assay
This assay measures the activation of caspase-3, a key executioner caspase in apoptosis.[9]
Materials:
-
Treated cell lysates
-
Caspase-3 colorimetric assay kit
Procedure:
-
Lyse the treated cells to obtain protein extracts.
-
Perform the caspase-3 activity assay according to the manufacturer's instructions, which typically involves the cleavage of a colorimetric substrate.
-
Measure the absorbance at the appropriate wavelength to determine caspase-3 activity.
Caption: this compound derivatives can induce apoptosis via caspase-3 activation.
Enzyme Inhibition
This compound and its derivatives may act as inhibitors of enzymes such as β-glucosidase.[10]
Protocol 9: β-Glucosidase Inhibition Assay
This assay determines the inhibitory potential of the compounds against β-glucosidase.
Materials:
-
β-glucosidase enzyme
-
p-nitrophenyl-β-D-glucopyranoside (pNPG) as a substrate
-
This compound derivatives
-
Buffer solution (e.g., phosphate (B84403) buffer)
-
Sodium carbonate
-
96-well plates
Procedure:
-
Pre-incubate the enzyme with various concentrations of the this compound derivatives.
-
Initiate the reaction by adding the pNPG substrate.
-
Stop the reaction by adding sodium carbonate.
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50 or Ki value.[11]
Table 2: Enzyme Inhibition by Glycoside Derivatives
| Inhibitor | Enzyme | IC50 / Ki (µM) | Reference |
| Phthalimide Derivative 1c | β-glucosidase | 1.26 | [12] |
| Phthalimide Derivative 5c | β-glucosidase | 1.26 | [12] |
| Acarbose (Standard) | β-glucosidase | 2.15 | [12] |
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the synthesis and biological evaluation of this compound derivatives. By following these methodologies, researchers can systematically explore the therapeutic potential of this class of compounds, particularly in the field of oncology. The provided diagrams and tables offer a clear and structured overview of the experimental workflows and key quantitative data, facilitating the design and execution of further preclinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. 439. Syntheses of glycosides. Part XIV. The synthesis of gein and of the hexa-acetyl β-vicianoside of (–)-mandelonitrile believed to be the hexa-acetate of this compound - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Natural Products and Their Derivatives: Promising Caspase-3 Activators as Anticancer Agents [ouci.dntb.gov.ua]
- 10. Reversible inhibitors of beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitory Effect of Fisetin on α-Glucosidase Activity: Kinetic and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioactivity-Guided Synthesis: In Silico and In Vitro Studies of β-Glucosidase Inhibitors to Cope with Hepatic Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TLC Analysis of Vicianin Hydrolysis Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vicianin is a cyanogenic glycoside found in certain plants, which upon enzymatic hydrolysis, releases hydrogen cyanide (HCN), a potent toxin. The study of this compound hydrolysis is crucial for toxicology, food safety, and drug development. Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative and semi-quantitative analysis of the hydrolysis of this compound into its constituent products: mandelonitrile (B1675950) and vicianose. These application notes provide a detailed protocol for the enzymatic hydrolysis of this compound and the subsequent analysis of the reaction products using TLC.
Data Presentation
The progress of the enzymatic hydrolysis of this compound can be monitored by observing the disappearance of the this compound spot and the appearance of spots corresponding to its hydrolysis products, mandelonitrile and vicianose, on the TLC plate. The retention factor (Rf) is a key parameter for identifying these compounds.
| Compound | Estimated Rf Value* | Appearance on TLC Plate after Visualization |
| This compound | 0.58 | Dark spot |
| Vicianose | 0.35 | Dark spot |
| Mandelonitrile | ~0.8-0.9 | Faint spot (may require specific visualization) |
*Estimated Rf values are based on analysis of TLC images from scientific literature using a butanol:water:acetic acid (3:2:1, v/v/v) solvent system on silica (B1680970) gel plates. Actual Rf values may vary depending on experimental conditions.
Experimental Protocols
Enzymatic Hydrolysis of this compound
This protocol describes the enzymatic hydrolysis of this compound using this compound hydrolase. The optimal pH for this enzyme is 5.5.[1]
Materials:
-
This compound
-
This compound hydrolase (e.g., from Vicia angustifolia seeds or a commercial source)
-
Sodium acetate (B1210297) buffer (0.1 M, pH 5.5)
-
Microcentrifuge tubes
-
Water bath or incubator set to the optimal temperature for the enzyme (if known, otherwise use room temperature)
-
Methanol
Procedure:
-
Prepare this compound Solution: Dissolve this compound in sodium acetate buffer (0.1 M, pH 5.5) to a final concentration of 5 mM.
-
Enzyme Preparation: Prepare a solution of this compound hydrolase in the same sodium acetate buffer. The exact concentration will depend on the activity of the enzyme preparation.
-
Initiate Hydrolysis: In a microcentrifuge tube, combine 100 µL of the 5 mM this compound solution with an appropriate amount of the this compound hydrolase solution.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme for various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the progress of the reaction.
-
Terminate Reaction: At each time point, stop the reaction by adding 200 µL of methanol. This will precipitate the enzyme and halt the hydrolysis.
-
Sample Preparation for TLC: Centrifuge the tubes to pellet the precipitated enzyme. The supernatant, containing this compound and its hydrolysis products, will be used for TLC analysis.
Thin-Layer Chromatography (TLC) Analysis
This protocol details the separation and visualization of this compound and its hydrolysis products.
Materials:
-
Silica gel 60 F254 TLC plates
-
TLC developing chamber
-
Mobile Phase: n-butanol:water:acetic acid (3:2:1, v/v/v)
-
Capillary tubes for spotting
-
Visualization Reagent: 0.2% (w/v) naphthoresorcinol in a mixture of sulfuric acid and ethanol (B145695) (4:1, v/v). Prepare fresh.
-
Heating plate or oven
Procedure:
-
Prepare the TLC Chamber: Pour the mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent to saturate the chamber with vapor. Close the chamber and allow it to equilibrate for at least 30 minutes.
-
Prepare the TLC Plate: With a pencil, gently draw a starting line about 1 cm from the bottom of the TLC plate. Mark the points for sample application.
-
Spot the Samples: Using a capillary tube, carefully spot the supernatants from the different time points of the hydrolysis reaction onto the starting line. Also, spot a standard solution of this compound as a reference. Keep the spots small and concentrated.
-
Develop the Chromatogram: Place the spotted TLC plate into the equilibrated chamber, ensuring the starting line is above the solvent level. Close the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Dry the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
-
Visualize the Spots: Evenly spray the dried plate with the naphthoresorcinol-sulfuric acid reagent.
-
Heating: Carefully heat the plate on a hot plate or in an oven at 110-120°C for 5-10 minutes until colored spots appear. Glycosides and sugars will appear as dark spots.
-
Analysis: Document the chromatogram by taking a photograph or tracing the spots. Calculate the Rf values for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Visualizations
Caption: Enzymatic hydrolysis of this compound.
Caption: TLC analysis workflow.
References
Application Notes and Protocols for the Structural Elucidation of Vicianin using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Vicianin is a cyanogenic glycoside, a class of secondary metabolites found in various plants, including certain species of Vicia (vetches). These compounds are characterized by the presence of a nitrile group, which can release hydrogen cyanide upon enzymatic hydrolysis. The structural determination of such natural products is a crucial step in understanding their biosynthesis, metabolism, and potential biological activities, which is of significant interest in pharmacology and drug development. NMR spectroscopy is the most powerful and definitive technique for the non-destructive structural elucidation of organic molecules like this compound in solution. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, it is possible to piece together the complete chemical structure, including stereochemistry.
Data Presentation
Due to the absence of a complete set of published and assigned NMR data for this compound, the following tables are presented as templates. Researchers who successfully isolate this compound can populate these tables with their experimental data for a comprehensive structural analysis.
Table 1: ¹H NMR Data Template for this compound
| Position | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| Aglycone | |||
| H-α | |||
| H-2'/H-6' | |||
| H-3'/H-5' | |||
| H-4' | |||
| Glucose Moiety | |||
| H-1'' | |||
| H-2'' | |||
| H-3'' | |||
| H-4'' | |||
| H-5'' | |||
| H-6''a | |||
| H-6''b | |||
| Arabinose Moiety | |||
| H-1''' | |||
| H-2''' | |||
| H-3''' | |||
| H-4''' | |||
| H-5'''a | |||
| H-5'''b |
Table 2: ¹³C NMR Data Template for this compound
| Position | Chemical Shift (δ) [ppm] |
| Aglycone | |
| C-α | |
| CN | |
| C-1' | |
| C-2'/C-6' | |
| C-3'/C-5' | |
| C-4' | |
| Glucose Moiety | |
| C-1'' | |
| C-2'' | |
| C-3'' | |
| C-4'' | |
| C-5'' | |
| C-6'' | |
| Arabinose Moiety | |
| C-1''' | |
| C-2''' | |
| C-3''' | |
| C-4''' | |
| C-5''' |
Experimental Protocols
The following are detailed methodologies for the key NMR experiments required for the structural elucidation of this compound.
Sample Preparation
-
Isolation and Purification: Isolate this compound from the plant source (e.g., seeds of Vicia angustifolia) using appropriate chromatographic techniques (e.g., column chromatography, HPLC) to achieve high purity (>95%).
-
Sample Dissolution: Dissolve 5-10 mg of purified this compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O). The choice of solvent will depend on the solubility of the compound and the desired resolution of exchangeable proton signals (e.g., hydroxyl groups).
-
Filtration: Filter the sample into a standard 5 mm NMR tube to remove any particulate matter.
1D NMR Spectroscopy
a) ¹H NMR (Proton NMR)
-
Purpose: To determine the number of different types of protons, their chemical environments, and their scalar coupling relationships.
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Temperature: 298 K.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds (a longer delay is necessary for accurate integration).
-
Number of Scans: 8-64, depending on sample concentration.
-
Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
b) ¹³C NMR (Carbon-13 NMR)
-
Purpose: To determine the number of different types of carbon atoms in the molecule.
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Temperature: 298 K.
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096 or more, as ¹³C has a low natural abundance.
-
Processing: Apply a line broadening factor of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the deuterated solvent signal.
-
2D NMR Spectroscopy
a) ¹H-¹H COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are scalar coupled to each other, typically over two or three bonds. This is crucial for establishing proton spin systems within the sugar rings and the aglycone.
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard gradient-selected COSY (e.g., cosygpqf on Bruker instruments).
-
Data Points: 2048 in F2, 256-512 in F1.
-
Number of Scans: 2-8 per increment.
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
-
b) ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify which protons are directly attached to which carbon atoms (one-bond C-H correlations).
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard gradient-selected, phase-sensitive HSQC with multiplicity editing (e.g., hsqcedetgpsisp2.2 on Bruker instruments) to differentiate CH/CH₃ from CH₂ groups.
-
Spectral Width: ~12 ppm in F2 (¹H), ~160-180 ppm in F1 (¹³C).
-
Data Points: 2048 in F2, 256-512 in F1.
-
Number of Scans: 4-16 per increment.
-
¹J(CH) Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.
-
c) ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). This is essential for connecting different spin systems and for assigning quaternary carbons.
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard gradient-selected HMBC (e.g., hmbcgplpndqf on Bruker instruments).
-
Spectral Width: ~12 ppm in F2 (¹H), ~200-220 ppm in F1 (¹³C).
-
Data Points: 2048 in F2, 256-512 in F1.
-
Number of Scans: 16-64 per increment.
-
Long-range Coupling Delay: Optimized for an average long-range coupling of 8 Hz.
-
Visualization of Experimental Workflow and Structural Analysis
The following diagrams illustrate the logical workflow for the structural elucidation of this compound using NMR and the key correlations that would be expected.
Application Note: Quantitative Analysis of Vicianin in Feed using High-Performance Liquid Chromatography (HPLC)
Introduction
Vicianin is a cyanogenic glycoside found in certain plants, such as vetch species (Vicia spp.), which can be present in animal feed.[1][2][3] Upon enzymatic hydrolysis, this compound releases hydrogen cyanide (HCN), a potent toxin that can cause acute poisoning in livestock.[4][5] Therefore, the quantitative analysis of this compound in feed is crucial for ensuring animal safety and managing feed quality. This application note describes a detailed protocol for the extraction, separation, and quantification of intact this compound in animal feed matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is designed to be specific for this compound, avoiding the general measurement of total cyanogenic potential which may arise from other cyanogenic compounds.
Principle
This method involves the extraction of this compound from the feed sample using an aqueous-organic solvent mixture, followed by a solid-phase extraction (SPE) cleanup step to remove interfering matrix components. The purified extract is then analyzed by reverse-phase HPLC with UV detection. Quantification is achieved by comparing the peak area of this compound in the sample to that of a certified reference standard.
Experimental Protocols
Materials and Reagents
-
This compound certified reference standard (>95% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (analytical grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
-
Syringe filters (0.45 µm, PTFE or nylon)
-
Feed sample (finely ground)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
SPE vacuum manifold
-
Nitrogen evaporator (optional)
Sample Preparation and Extraction
-
Sample Homogenization: Grind the feed sample to a fine powder (e.g., passing through a 1 mm sieve) to ensure homogeneity.
-
Extraction:
-
Weigh accurately 2.0 g of the homogenized feed sample into a 50 mL centrifuge tube.
-
Add 20 mL of 70% aqueous methanol (v/v).
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate for 30 minutes in a water bath at room temperature.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water.
-
Load 5 mL of the supernatant from step 2 onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of 5% aqueous methanol to remove polar interferences.
-
Elute the this compound with 5 mL of 50% aqueous methanol.
-
Collect the eluate. The eluate can be concentrated under a gentle stream of nitrogen if necessary and reconstituted in the mobile phase.
-
-
Final Preparation: Filter the eluate through a 0.45 µm syringe filter into an HPLC vial for analysis.
HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-15 min: Linear gradient from 10% to 40% B
-
15-20 min: 40% B
-
20-22 min: Linear gradient from 40% to 10% B
-
22-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 215 nm
-
Run Time: 30 minutes
Calibration and Quantification
-
Stock Standard Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in 70% aqueous methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
Calibration Curve: Inject the working standard solutions into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
-
Quantification: Inject the prepared sample extract and determine the concentration of this compound from the calibration curve. The final concentration in the feed sample is calculated using the following formula:
This compound (mg/kg) = (C x V x D) / W
Where:
-
C = Concentration of this compound from the calibration curve (µg/mL)
-
V = Final volume of the extract (mL)
-
D = Dilution factor (if any)
-
W = Weight of the feed sample (g)
-
Data Presentation
The performance of the developed method should be validated according to standard guidelines.[6] The following table summarizes the expected quantitative data for the analysis of this compound in feed based on typical performance for similar analytes.[7][8]
| Parameter | Expected Value |
| Linearity (R²) | > 0.999 |
| Linear Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL |
| Accuracy (Recovery) | 85 - 110% |
| Precision (RSD%) | < 5% |
| Retention Time | Approximately 12-15 minutes |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantitative analysis of this compound in feed.
Method Validation Logic
Caption: Logical flow of the analytical method validation process.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (alphaR)-alpha-((6-O-alpha-L-Arabinopyranosyl-beta-D-glucopyranosyl)oxy)benzeneacetonitrile | C19H25NO10 | CID 656493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyanide Poisoning in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 5. ruminant.mgcafe.uky.edu [ruminant.mgcafe.uky.edu]
- 6. scienggj.org [scienggj.org]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Cyanogenic Compounds Derived from Mandelonitrile by Ultrasound-Assisted Extraction and High-Performance Liquid Chromatography in Rosaceae and Sambucus Families - PMC [pmc.ncbi.nlm.nih.gov]
Vicianin: A Potent Cyanogenic Glycoside for Insect Herbivory Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Vicianin is a cyanogenic disaccharide found in various plant species, notably in the seeds of Vicia angustifolia.[1] As a key component of plant chemical defense, this compound plays a crucial role in deterring insect herbivory. Upon tissue damage by a feeding insect, this compound is hydrolyzed by the enzyme this compound hydrolase, a process that ultimately leads to the release of toxic hydrogen cyanide (HCN) and benzaldehyde.[1][2] This two-component defense system, where the glucoside and its activating enzyme are stored in separate compartments until cellular disruption, provides a rapid and potent defense mechanism against a wide range of insect herbivores.[3][4][5] Understanding the application of this compound in insect herbivory studies offers valuable insights into plant-insect coevolution, insect physiology, and the development of novel bio-insecticides.
Mechanism of Action
The toxicity of this compound to insects is primarily attributed to the release of hydrogen cyanide, a potent inhibitor of cellular respiration. HCN binds to the ferric heme form of cytochrome c oxidase, the terminal enzyme in the mitochondrial electron transport chain. This binding blocks electron transfer, leading to cytotoxic hypoxia and, ultimately, cell death.[5] The other breakdown product, benzaldehyde, also exhibits toxic and deterrent effects on insects.[2][5][6] Some specialist insects, however, have evolved mechanisms to detoxify HCN, primarily through the action of the enzyme β-cyanoalanine synthase, which converts cyanide into the less toxic β-cyanoalanine.[1]
Data Presentation: Quantitative Effects of this compound Metabolites on Insects
Direct quantitative data on the effects of purified this compound on various insect species are limited in publicly available literature. However, studies on its primary toxic metabolites, hydrogen cyanide and benzaldehyde, provide valuable insights into its potential insecticidal and deterrent properties.
Table 1: Insecticidal Effects of Benzaldehyde
| Insect Species | Bioassay Method | Parameter | Value | Reference |
| Galleria mellonella (Greater wax moth) | Injection | Mortality | 100% at 8 mM after 108 h | [6] |
| Drosophila melanogaster (Fruit fly) | Fumigation | LC50 | 1.60 mg/mL |
Table 2: Phenoloxidase Inhibition by Benzaldehyde in Galleria mellonella
| Benzaldehyde Concentration | Inhibition of Phenoloxidase Activity | Reference |
| 4 mM | ~15% | [6] |
| 6 mM | ~42% | [6] |
| 8 mM | ~80% | [6] |
Table 3: Effects of Dietary Sodium Cyanide on Spodoptera frugiperda (Fall Armyworm) - Corn Strain
| Sodium Cyanide Concentration in Diet | Larval Mortality by 5th Instar | Effect on Larval Weight | Reference |
| 0.5% | 58% | Not specified | [7] |
| 0.1% | Not specified | No significant change | [7] |
| 0.05% | Not specified | No significant change | [7] |
Note: The data presented above are for the metabolites of this compound (benzaldehyde and cyanide) and not for this compound itself. These values should be considered as indicators of the potential bioactivity of this compound upon its enzymatic hydrolysis.
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Vicia Seeds (for Bioassay Use)
This protocol outlines a general procedure for the extraction and purification of this compound for use in insect herbivory bioassays.
Materials:
-
Vicia seeds (e.g., Vicia angustifolia)
-
Grinder or mill
-
Rotary evaporator
-
Column chromatography setup (e.g., with C18 silica (B1680970) gel)
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis
-
Solvents for chromatography (e.g., acetonitrile, water)
-
Freeze-dryer
Procedure:
-
Grinding: Grind the Vicia seeds into a fine powder.
-
Extraction: Macerate the powdered seeds in 80% methanol at room temperature for 24-48 hours. This can be repeated to maximize yield.
-
Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.
-
Fractionation: Subject the crude extract to column chromatography. Elute with a gradient of solvents (e.g., water to methanol) to separate fractions based on polarity.
-
Bioassay-Guided Fractionation (Optional): At each fractionation step, a small portion of each fraction can be tested in a preliminary insect bioassay (e.g., a simple feeding assay) to identify the most active fractions.
-
HPLC Purification: Further purify the active fraction(s) using preparative HPLC to isolate pure this compound.
-
Structure Confirmation: Confirm the identity and purity of the isolated this compound using analytical techniques such as mass spectrometry and NMR.
-
Lyophilization: Lyophilize the purified this compound to obtain a stable powder for use in bioassays.
Protocol 2: Insect Bioassay - Artificial Diet Incorporation Method
This method is used to assess the chronic toxicity and growth inhibitory effects of this compound on chewing insects.
Materials:
-
Insect species of interest (e.g., larvae of Spodoptera spp.)
-
Artificial diet recipe specific to the insect species
-
Purified this compound
-
Solvent for this compound (e.g., distilled water or a low concentration of ethanol, followed by evaporation)
-
Petri dishes or multi-well plates
-
Fine brush for transferring larvae
-
Growth chamber with controlled temperature, humidity, and photoperiod
Procedure:
-
Prepare this compound Stock Solution: Dissolve a known amount of purified this compound in a suitable solvent.
-
Incorporate into Diet: While the artificial diet is being prepared and is still in a liquid state, add the this compound stock solution to achieve the desired final concentrations. Prepare a control diet with the solvent only.
-
Dispense Diet: Dispense the this compound-containing and control diets into individual wells of a multi-well plate or small petri dishes. Allow the diet to solidify.
-
Introduce Insects: Carefully transfer one larva of a specific instar to each well or dish using a fine brush.
-
Incubation: Place the bioassay plates in a growth chamber under conditions optimal for the insect species.
-
Data Collection: Monitor the insects daily and record parameters such as:
-
Mortality (calculate LC50 if multiple concentrations are tested)
-
Larval weight gain over time
-
Time to pupation
-
Pupal weight
-
Adult emergence rate
-
-
Analysis: Analyze the data to determine the effects of different this compound concentrations on the insect's development and survival.
Protocol 3: Insect Bioassay - Leaf Disc Choice Assay
This assay is used to evaluate the feeding deterrent (antifeedant) properties of this compound.
Materials:
-
Insect species of interest (chewing insects)
-
Host plant leaves
-
Cork borer or a similar tool to cut uniform leaf discs
-
Purified this compound
-
Solvent for this compound
-
Petri dishes lined with moist filter paper
-
Forceps
Procedure:
-
Prepare this compound Solution: Prepare a solution of this compound at the desired test concentration in a suitable solvent. The control will be the solvent alone.
-
Treat Leaf Discs: Using a cork borer, cut uniform discs from the host plant leaves. Apply the this compound solution evenly to the surface of one half of the leaf discs and the control solution to the other half. Allow the solvent to evaporate completely.
-
Set up Choice Arena: In a petri dish lined with moist filter paper, place one treated leaf disc and one control leaf disc.
-
Introduce Insect: Place one insect larva in the center of the petri dish, equidistant from the two leaf discs.
-
Incubation: Place the petri dishes in a growth chamber for a set period (e.g., 24 hours).
-
Measure Consumption: After the incubation period, measure the area of each leaf disc consumed. This can be done using image analysis software or a leaf area meter.
-
Calculate Feeding Deterrence Index (FDI): FDI (%) = [(C - T) / (C + T)] * 100 Where C is the area of the control disc consumed, and T is the area of the treated disc consumed.
-
Analysis: A positive FDI indicates feeding deterrence.
Mandatory Visualizations
Caption: Enzymatic breakdown of this compound upon insect herbivory.
Caption: General workflow for insect bioassays using this compound.
Caption: Primary detoxification pathway of hydrogen cyanide in insects.
References
- 1. Cyanogenesis in Arthropods: From Chemical Warfare to Nuptial Gifts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Cyanogenic glucosides and plant-insect interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyanogenesis, a Plant Defence Strategy against Herbivores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ars.usda.gov [ars.usda.gov]
Application Notes and Protocols for the Derivatization of Vicianin for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vicianin is a cyanogenic glycoside found in various plant species, notably in the seeds of Vicia species. Its analysis is crucial for food safety, toxicology studies, and phytochemical research. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, due to its polar and non-volatile nature, this compound requires a chemical modification process known as derivatization to make it amenable for GC-MS analysis.
This document provides detailed application notes and protocols for the derivatization of this compound, focusing on trimethylsilylation, a common and effective method for increasing the volatility of polar analytes like glycosides. The protocols provided are based on established methods for the derivatization of disaccharides and other glycosides and have been adapted for this compound.
Experimental Protocols
This compound Extraction from Plant Material
This protocol outlines a general procedure for the extraction of this compound from plant matrices, such as seeds.
Materials:
-
Plant material (e.g., Vicia seeds)
-
Deionized water
-
Mortar and pestle or grinder
-
Centrifuge
-
Rotary evaporator
-
Solid Phase Extraction (SPE) C18 cartridges (optional, for cleanup)
Procedure:
-
Sample Preparation: Grind the plant material to a fine powder using a mortar and pestle or a grinder.
-
Extraction:
-
To 1 gram of the powdered material, add 10 mL of 80% aqueous methanol.
-
Vortex the mixture vigorously for 1 minute.
-
Sonciate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the pellet with another 10 mL of 80% methanol to ensure complete extraction.
-
Combine the supernatants.
-
-
Solvent Evaporation: Evaporate the methanol from the combined supernatants using a rotary evaporator at a temperature not exceeding 40°C.
-
Cleanup (Optional): For complex matrices, a solid-phase extraction (SPE) cleanup step can be employed.
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the aqueous extract onto the cartridge.
-
Wash the cartridge with deionized water to remove highly polar interferences.
-
Elute the this compound-containing fraction with methanol.
-
Evaporate the methanol to dryness under a gentle stream of nitrogen.
-
-
Final Preparation: The dried extract is now ready for derivatization.
Trimethylsilylation of this compound
This protocol describes the derivatization of the extracted this compound to its volatile trimethylsilyl (B98337) (TMS) ether derivative. This is a two-step process involving oximation followed by silylation.
Materials:
-
Dried this compound extract
-
Pyridine (anhydrous)
-
Methoxyamine hydrochloride
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
-
GC-MS vials with inserts
Procedure:
-
Oximation:
-
To the dried this compound extract in a GC-MS vial, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.
-
Seal the vial tightly.
-
Heat the mixture at 60°C for 90 minutes with occasional vortexing. This step converts the reducing sugar moiety of vicianose (B13437423) to its methoxime derivative, preventing the formation of multiple anomeric peaks.
-
Cool the vial to room temperature.
-
-
Silylation:
-
To the cooled mixture, add 80 µL of BSTFA with 1% TMCS.
-
Seal the vial tightly.
-
Heat the mixture at 70°C for 60 minutes. This step replaces the active hydrogens on the hydroxyl groups of this compound with trimethylsilyl groups.
-
Cool the vial to room temperature.
-
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).
-
Capillary column: A non-polar or medium-polarity column is recommended, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
GC Conditions (Suggested Starting Point):
-
Injector Temperature: 280°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 250°C
-
Ramp 2: 5°C/min to 320°C, hold for 10 minutes
-
-
Transfer Line Temperature: 280°C
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-800
Data Presentation
The following tables summarize the expected quantitative data for the GC-MS analysis of trimethylsilylated this compound. Please note that the retention time is an estimate and can vary depending on the specific instrument and conditions used. The mass spectral data is predicted based on the known fragmentation patterns of silylated disaccharides.
Table 1: Expected Retention Time of Trimethylsilylated this compound
| Compound | Derivative | Expected Retention Time (min) |
| This compound | Per-O-trimethylsilyl | 20 - 25 |
Table 2: Predicted Mass Spectral Fragmentation of Per-O-trimethylsilylated this compound
| m/z | Interpretation | Relative Abundance |
| 73 | [Si(CH₃)₃]⁺ | High |
| 147 | [(CH₃)₂Si=O-Si(CH₃)₃]⁺ | Moderate |
| 204 | Fragment from TMS-arabinose moiety | Moderate |
| 217 | Fragment from TMS-arabinose moiety | Moderate |
| 361 | Fragment from TMS-glucose moiety | Moderate |
| 451 | [M - TMSOH - TMS]⁺ | Low |
| 541 | [M - TMSOH]⁺ | Low |
| 1059 | [M-15]⁺ (Loss of CH₃) | Very Low |
| 1074 | [M]⁺ (Molecular Ion) | Not typically observed |
Note: The molecular weight of this compound is 427.4 g/mol . With the addition of eight trimethylsilyl groups (8 x 72.17 g/mol ) and the loss of eight protons, the molecular weight of the per-O-trimethylsilylated derivative is approximately 1074 g/mol .
Visualizations
The following diagrams illustrate the key experimental workflow and the biological pathways of this compound.
Caption: Experimental workflow for the derivatization and GC-MS analysis of this compound.
Caption: Biosynthesis pathway of this compound from L-phenylalanine.
Caption: Enzymatic degradation pathway of this compound.
Application Notes and Protocols for Measuring Vicianin Content in Plant Tissues
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Vicianin is a cyanogenic glycoside found in various plant species, particularly within the genus Vicia. Upon enzymatic hydrolysis, this compound releases hydrogen cyanide (HCN), a potent toxin that serves as a plant defense mechanism. The quantification of this compound in different plant tissues is crucial for several research and development applications, including assessing the toxicity of forage crops, understanding plant-herbivore interactions, and exploring the potential pharmacological properties of cyanogenic glycosides. These application notes provide detailed protocols for the extraction and quantification of this compound from various plant tissues using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: this compound Content in Vicia Species
The concentration of this compound can vary significantly between different plant tissues and developmental stages. The following table summarizes available quantitative and qualitative data on this compound distribution in Vicia sativa and Vicia angustifolia.
| Plant Species | Tissue | This compound Content (mg/g dry weight) | Method of Analysis | Reference |
| Vicia sativa | Seeds | ~0.29 | HPLC | [1] |
| Vicia sativa | Seeds (Stage 1) | ~0.10 (estimated from HCN) | Alkaline Titration | [2] |
| Vicia sativa | Seeds (Stage 3) | ~0.73 (estimated from HCN) | Alkaline Titration | [2] |
| Vicia sativa | Seeds (Stage 5) | ~0.65 (estimated from HCN) | Alkaline Titration | [2] |
| Vicia angustifolia | Seeds | Abundant (qualitative) | RT-PCR of VH transcript | [3][4][5][6] |
| Vicia angustifolia | Flowers | Moderate (qualitative) | RT-PCR of VH transcript | [3][4][5][6] |
| Vicia angustifolia | Leaves | Low (qualitative) | RT-PCR of VH transcript | [3][4][5][6] |
| Vicia angustifolia | Stems | Low (qualitative) | RT-PCR of VH transcript | [3][4][5][6] |
| Vicia angustifolia | Roots | Low (qualitative) | RT-PCR of VH transcript | [3][4][5][6] |
Note: The this compound content in Vicia sativa seeds was calculated from the reported 0.68 µmol/g, with a molar mass of 427.4 g/mol . The estimated this compound content in developing seeds was derived from reported HCN content, assuming this compound is the primary source.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate quantification of this compound. The following protocol is a general guideline and may require optimization based on the specific plant tissue and analytical method.
Materials:
-
Plant tissue (seeds, leaves, stems, roots, flowers)
-
Liquid nitrogen
-
Freeze-dryer (lyophilizer)
-
Grinder or mortar and pestle
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
0.45 µm syringe filters
Protocol:
-
Harvesting and Storage: Harvest fresh plant tissues and immediately freeze them in liquid nitrogen to quench metabolic processes. For long-term storage, keep the samples at -80°C.
-
Lyophilization: Freeze-dry the plant tissues to remove water, which aids in grinding and prevents enzymatic degradation.
-
Grinding: Grind the lyophilized tissue to a fine powder using a grinder or a mortar and pestle pre-chilled with liquid nitrogen. Homogenize the powder thoroughly.
-
Extraction:
-
Weigh approximately 100 mg of the powdered plant tissue into a microcentrifuge tube.
-
Add 1 mL of 80% methanol in water.
-
Vortex the mixture for 1 minute.
-
Sonicate for 30 minutes in a sonicator bath.
-
Centrifuge the mixture at 10,000 x g for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet with another 1 mL of 80% methanol to ensure complete extraction.
-
Pool the supernatants.
-
-
Filtration: Filter the pooled supernatant through a 0.45 µm syringe filter into an HPLC vial. The sample is now ready for HPLC or LC-MS/MS analysis.
HPLC Quantification of this compound
This protocol describes a reversed-phase HPLC method for the quantification of this compound.
Instrumentation and Columns:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable acid for pH adjustment)
-
This compound standard
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 30% B (linear gradient)
-
25-30 min: 30% to 95% B (linear gradient)
-
30-35 min: 95% B (isocratic)
-
35-40 min: 95% to 5% B (linear gradient)
-
40-45 min: 5% B (isocratic, for column re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 218 nm
Quantification:
-
Prepare a stock solution of the this compound standard in 80% methanol.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 1 to 100 µg/mL.
-
Inject the calibration standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared plant extracts.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
LC-MS/MS Quantification of this compound
For higher sensitivity and selectivity, LC-MS/MS is the preferred method.
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound standard
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A similar or optimized gradient to the HPLC method can be used, often with a shorter run time due to the higher efficiency of UHPLC columns.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
MS/MS Conditions:
-
Ionization Mode: Positive or negative electrospray ionization (ESI) can be optimized.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion > Product Ion Transitions: These need to be determined by infusing a this compound standard. For this compound (C19H25NO10, MW: 427.4 g/mol ), potential precursor ions could be [M+H]+ (m/z 428.15) or [M+Na]+ (m/z 450.13) in positive mode, and [M-H]- (m/z 426.14) or [M+HCOO]- (m/z 472.14) in negative mode. Product ions would be generated by fragmentation of the precursor ion.
-
Collision Energy and other MS parameters: These must be optimized for the specific instrument to achieve the best signal intensity.
Quantification: Quantification is performed similarly to the HPLC method, using a calibration curve generated from a this compound standard. The use of a stable isotope-labeled internal standard is recommended for the most accurate quantification.
Mandatory Visualizations
This compound Biosynthetic Pathway
References
- 1. Transcriptome and Coexpression Network Analyses Provide In-Sights into the Molecular Mechanisms of Hydrogen Cyanide Synthesis during Seed Development in Common Vetch (Vicia sativa L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound hydrolase is a novel cyanogenic beta-glycosidase specific to beta-vicianoside (6-O-alpha-L-arabinopyranosyl-beta-D-glucopyranoside) in seeds of Vicia angustifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
Vicianin as a Substrate for β-Glucosidase Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vicianin, a cyanogenic disaccharide glycoside, serves as a specific and valuable substrate for the study of β-glucosidases, particularly this compound hydrolase (EC 3.2.1.119). This application note provides detailed protocols and data for utilizing this compound in β-glucosidase research, including enzyme activity assays, kinetic analysis, and inhibitor screening. The hydrolysis of this compound by β-glucosidase yields mandelonitrile (B1675950) and the disaccharide vicianose. The subsequent breakdown of mandelonitrile to benzaldehyde (B42025) and hydrogen cyanide forms the basis for several quantitative assay methods.
Biochemical Pathway
The enzymatic hydrolysis of this compound is a key step in the cyanogenesis pathway in certain plants, such as those of the Vicia genus. This process serves as a defense mechanism against herbivores.
Quantitative Data
The following tables summarize the kinetic parameters and substrate specificity of β-glucosidases with this compound and other relevant substrates.
Table 1: Kinetic Parameters for this compound Hydrolysis
| Enzyme Source | Substrate | Km (mM) | Vmax | kcat (s-1) | Reference |
| Davallia trichomanoides (Squirrel's Foot Fern) | This compound | 4.9 | Not Reported | Not Reported | [1] |
Table 2: Substrate Specificity of this compound Hydrolase from Vicia angustifolia
| Substrate | Relative Activity (%) |
| This compound | 100 |
| Prunasin | ~34 |
| Amygdalin | No activity |
| p-Nitrophenyl-β-D-glucoside | Low activity |
Data adapted from studies on this compound hydrolase, which show a high specificity for the disaccharide structure of this compound.[2]
Experimental Protocols
Protocol 1: Spectrophotometric Assay for β-Glucosidase Activity using this compound
This protocol is adapted from methods for detecting the products of cyanogenic glycoside hydrolysis. It relies on the detection of benzaldehyde, a breakdown product of mandelonitrile, which absorbs light at 275 nm.
Materials:
-
This compound solution (substrate)
-
β-glucosidase enzyme solution
-
100 mM Sodium Acetate (B1210297) Buffer, pH 5.4
-
Spectrophotometer capable of reading at 275 nm
-
Quartz cuvettes
Procedure:
-
Prepare Reagents:
-
Prepare a 100 mM sodium acetate buffer and adjust the pH to 5.4 at 25°C.
-
Prepare a stock solution of this compound in the sodium acetate buffer. The final concentration in the assay will need to be optimized based on the Km of the enzyme, but a starting point is a range of 0.5 mM to 10 mM.
-
Prepare the β-glucosidase solution in a suitable buffer (e.g., the same sodium acetate buffer with a stabilizer like BSA). The concentration of the enzyme should be sufficient to provide a linear reaction rate for at least 5-10 minutes.
-
-
Assay Setup:
-
In a quartz cuvette, add 2.85 mL of the sodium acetate buffer.
-
Add 0.05 mL of the this compound substrate solution.
-
Mix by inversion and allow the solution to equilibrate to 25°C in the spectrophotometer.
-
Monitor the absorbance at 275 nm until a stable baseline is achieved.
-
-
Initiate Reaction:
-
To initiate the reaction, add 0.10 mL of the enzyme solution to the cuvette.
-
For the blank, add 0.10 mL of the enzyme diluent (buffer without enzyme).
-
Immediately mix by inversion and start recording the increase in absorbance at 275 nm.
-
-
Data Acquisition and Analysis:
-
Record the absorbance at 275 nm for 5-10 minutes, ensuring measurements are taken within the initial linear phase of the reaction.
-
Calculate the rate of the reaction (ΔA275/minute) from the linear portion of the curve for both the test sample and the blank.
-
Subtract the rate of the blank from the rate of the test sample to correct for any non-enzymatic hydrolysis.
-
The molar extinction coefficient of benzaldehyde is required to convert the rate of change in absorbance to the rate of product formation (µmol/min).
-
Protocol 2: HPLC-Based Assay for β-Glucosidase Activity using this compound
This method allows for the direct quantification of the substrate (this compound) depletion or the formation of the product (mandelonitrile or vicianose).
Materials:
-
This compound solution (substrate)
-
β-glucosidase enzyme solution
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.0)
-
Reaction termination solution (e.g., 10% Trifluoroacetic acid (TFA) or boiling)
-
HPLC system with a C18 column and UV detector
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) in water)
Procedure:
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing the assay buffer and this compound at various concentrations.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the β-glucosidase enzyme solution.
-
Incubate for a specific time period (e.g., 10, 20, 30 minutes), ensuring the reaction is in the linear range.
-
At each time point, withdraw an aliquot of the reaction mixture and stop the reaction by adding the termination solution or by boiling for 5 minutes.
-
-
Sample Preparation for HPLC:
-
Centrifuge the terminated reaction mixtures to pellet any precipitated protein.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Inject the sample onto a C18 reverse-phase column.
-
Elute the compounds using a suitable mobile phase gradient (e.g., a linear gradient of acetonitrile in water).
-
Monitor the elution profile using a UV detector at a wavelength appropriate for this compound and its products (e.g., around 210-220 nm for the glycosidic bond and ~275 nm for the aromatic ring of mandelonitrile).
-
Quantify the peak areas corresponding to this compound and/or mandelonitrile by comparing them to a standard curve of known concentrations.
-
-
Data Analysis:
-
Calculate the amount of this compound consumed or product formed over time to determine the reaction rate.
-
Enzyme activity can be expressed in units (µmol of substrate converted or product formed per minute).
-
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Vicianin Extraction from Plant Material
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the extraction of vicianin from plant material, primarily from species of the Vicia genus.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which plant materials is it commonly found?
This compound is a cyanogenic glycoside, a type of secondary metabolite found in various plants. It is notably present in the seeds of Vicia species, such as common vetch (Vicia sativa) and narrow-leaf vetch (Vicia angustifolia).[1] Upon enzymatic hydrolysis, this compound can release hydrogen cyanide (HCN), which is a defense mechanism for the plant.[2]
Q2: Why is the optimization of this compound extraction important?
Optimizing the extraction process is crucial for several reasons. For researchers, maximizing the yield of this compound is essential for accurately studying its biological activities, including its potential anticancer properties. In drug development, an efficient and reproducible extraction method is necessary for consistent production and quality control of this compound-based therapeutics. Furthermore, optimization helps in minimizing the degradation of this heat-sensitive compound and reducing the use of solvents, making the process more cost-effective and environmentally friendly.
Q3: What are the common methods for extracting this compound?
Commonly employed methods for extracting cyanogenic glycosides like this compound include:
-
Maceration: A simple technique involving soaking the plant material in a solvent at room temperature for an extended period.[3]
-
Soxhlet Extraction: A continuous extraction method using a specialized apparatus that cycles fresh solvent through the plant material.[3]
-
Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt plant cell walls and enhance solvent penetration, often leading to higher yields in shorter times.[3]
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating the extraction process.[3][4]
Q4: Which factors primarily influence the yield of this compound extraction?
The yield of this compound is influenced by several factors, including:
-
Solvent Type and Concentration: The polarity of the solvent plays a significant role. Mixtures of alcohol (methanol or ethanol) and water are commonly used.[5]
-
Temperature: Higher temperatures can increase solubility and extraction rate, but can also lead to the degradation of thermolabile compounds like this compound.[6]
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the this compound. However, prolonged extraction times, especially at high temperatures, can increase the risk of degradation.
-
Particle Size of Plant Material: Grinding the plant material to a smaller particle size increases the surface area available for solvent contact, generally improving extraction efficiency.
-
Solid-to-Liquid Ratio: The ratio of plant material to solvent volume can affect the concentration gradient and, consequently, the extraction efficiency.[6]
Experimental Protocols
Below are detailed methodologies for the key extraction techniques. It is recommended to perform small-scale pilot experiments to optimize these parameters for your specific plant material.
Maceration
-
Plant Material Preparation: Dry the plant material (e.g., Vicia seeds) at a low temperature (around 40°C) to a constant weight and grind it into a fine powder (e.g., 30-40 mesh size).
-
Extraction:
-
Weigh a desired amount of the powdered plant material and place it in a sealed container.
-
Add the extraction solvent (e.g., 70% methanol (B129727) in water) at a specific solid-to-liquid ratio (e.g., 1:10 w/v).
-
Seal the container and keep it at room temperature (20-25°C) for a defined period (e.g., 24-72 hours), with occasional agitation.
-
After the extraction period, separate the extract from the solid residue by filtration.
-
The extraction of the residue can be repeated with fresh solvent to increase the yield.
-
-
Post-Extraction: Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to prevent thermal degradation.
Soxhlet Extraction
-
Plant Material Preparation: Prepare the dried and powdered plant material as described for maceration.
-
Extraction:
-
Place a known amount of the powdered plant material into a thimble.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with the extraction solvent (e.g., 80% ethanol) to about two-thirds of its volume and add a few boiling chips.
-
Assemble the Soxhlet apparatus and heat the flask. The solvent will vaporize, condense, and drip onto the plant material in the thimble.
-
Continue the extraction for a set number of cycles or a specific duration (e.g., 4-6 hours).
-
-
Post-Extraction: After extraction, cool the apparatus and collect the extract from the flask. Concentrate the solvent using a rotary evaporator at a low temperature.
Ultrasound-Assisted Extraction (UAE)
-
Plant Material Preparation: Prepare the dried and powdered plant material.
-
Extraction:
-
Mix a known amount of the powdered plant material with the chosen solvent (e.g., 50% ethanol) in a beaker or flask at a specific solid-to-liquid ratio.
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Set the desired temperature (e.g., 40°C), ultrasonic power, and extraction time (e.g., 30 minutes).[7]
-
After sonication, filter the mixture to separate the extract from the solid residue.
-
-
Post-Extraction: Concentrate the solvent from the filtrate using a rotary evaporator.
Microwave-Assisted Extraction (MAE)
-
Plant Material Preparation: Prepare the dried and powdered plant material.
-
Extraction:
-
Place a known amount of the powdered plant material and the extraction solvent (e.g., 70% methanol) in a specialized microwave extraction vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Set the desired microwave power, temperature, and extraction time (e.g., 500 W, 60°C, 15 minutes).
-
After the extraction cycle, allow the vessel to cool before opening.
-
Filter the contents to separate the extract.
-
-
Post-Extraction: Concentrate the solvent from the filtrate using a rotary evaporator.
Troubleshooting Guide
Issue: Low this compound Yield
| Potential Cause | Recommended Solution |
| Incomplete Cell Lysis | Ensure the plant material is ground to a fine, consistent powder to maximize surface area for solvent interaction. |
| Inappropriate Solvent | The polarity of the solvent is critical. This compound is a polar molecule. Use polar solvents like methanol or ethanol, often mixed with water (e.g., 50-80% alcohol). Perform small-scale extractions with different solvent ratios to find the optimal mixture for your material.[5] |
| Insufficient Extraction Time/Cycles | For maceration, ensure a sufficient soaking period (24-72 hours). For Soxhlet, UAE, and MAE, consider increasing the extraction time or performing multiple extraction cycles on the same plant material with fresh solvent. |
| Suboptimal Temperature | For UAE and MAE, temperature is a key parameter. While higher temperatures can increase extraction efficiency, they can also degrade this compound. Optimize the temperature in a range of 40-60°C. |
| Incorrect Solid-to-Liquid Ratio | A very high solid-to-liquid ratio may lead to saturation of the solvent and incomplete extraction. Experiment with different ratios (e.g., 1:10, 1:15, 1:20 w/v) to find the optimum. |
Issue: this compound Degradation
| Potential Cause | Recommended Solution |
| Thermal Degradation | This compound is thermolabile. Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator at a temperature below 40°C. For MAE and UAE, use the lowest effective temperature. |
| Enzymatic Degradation | Endogenous enzymes (β-glucosidases) in the plant material can hydrolyze this compound if the tissue is damaged in the presence of water.[2] To minimize this, you can: - Use dried plant material. - Blanch the fresh plant material briefly in boiling alcohol to denature the enzymes before extraction. |
| pH Instability | Extreme pH conditions can lead to the hydrolysis of cyanogenic glycosides. Maintain a neutral or slightly acidic pH during extraction unless optimized otherwise. |
Issue: Inconsistent Results
| Potential Cause | Recommended Solution |
| Variability in Plant Material | The this compound content can vary depending on the plant's age, growing conditions, and time of harvest. Use plant material from a single, well-homogenized batch for a set of experiments. |
| Inconsistent Extraction Parameters | Strictly control all extraction parameters, including particle size, solvent-to-solid ratio, temperature, and time, for all samples. |
| Inaccurate Quantification | Ensure your analytical method (e.g., HPLC-DAD) is properly validated for linearity, accuracy, and precision. Use a certified this compound standard for calibration. |
Data Presentation: Optimizing Extraction Parameters
The following tables summarize the effects of key parameters on the extraction of cyanogenic glycosides and related compounds from plant materials. Note: Quantitative data for this compound is limited; therefore, data for related compounds are included as a proxy to demonstrate general trends.
Table 1: Effect of Solvent Type and Concentration on Extraction Yield
| Plant Material | Target Compound | Solvent | Yield/Observation |
| Vicia faba | Vicine and Convicine | 80% Methanol | Effective for extraction.[8] |
| Vicia faba | Total Phenolics | Methanol | Higher extraction ratio of total phenols compared to other methods. |
| Vicia faba | Total Phenolics | Acetone | Similar extraction yield to methanol. |
| Soybean | Isoflavones | 58% Acetonitrile (higher polarity) | Extracted significantly higher amounts of total isoflavones. |
| Bean (Phaseolus vulgaris) | Phytochemicals | Polar solvents | High extract yield but lower phenolic and flavonoid content compared to non-polar solvents. |
Table 2: Effect of Temperature on Extraction Yield
| Extraction Method | Plant Material | Target Compound | Temperature (°C) | Effect on Yield |
| Maceration | Faba Bean Leaves | L-dopa | 60 | Significant decrease after 60 min of dry heat treatment. |
| UAE | Mulberry | Anthocyanins | 20-40 | Yield significantly increased. |
| UAE | Mulberry | Anthocyanins | 40-60 | Yield began to decrease due to degradation. |
| UAE | Butterfly Pea | Anthocyanins | 40-80 | Anthocyanin content increased with temperature.[7] |
| MAE | Hibiscus sabdariffa | Anthocyanins | 60 | Showed the highest anthocyanin recovery.[6] |
Visualizations
Experimental Workflow
Signaling Pathways
Note: The following diagrams are based on the known biological activities of vicenin-2 and amygdalin, compounds structurally or functionally related to this compound, and represent potential mechanisms of action.
Wnt/β-catenin Signaling Pathway
Apoptosis Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. jabe.in [jabe.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L. | MDPI [mdpi.com]
- 8. An Interdisciplinary Assessment of Biochemical and Antioxidant Attributes of Six Greek Vicia sativa L. Varieties | MDPI [mdpi.com]
Technical Support Center: Overcoming Challenges in Vicianin Quantification in Complex Matrices
Welcome to the technical support center for the accurate quantification of vicianin in complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification challenging?
This compound is a cyanogenic glycoside, a secondary metabolite found in plants, particularly in the seeds of Vicia species like common vetch (Vicia sativa).[1][2] Its quantification is challenging due to its susceptibility to enzymatic degradation, the complexity of the matrices it is found in, and potential interferences from structurally similar compounds.[3][4] The presence of endogenous enzymes like this compound hydrolase can lead to the breakdown of this compound into mandelonitrile (B1675950) and vicianose (B13437423) upon tissue disruption, releasing toxic hydrogen cyanide (HCN).[2][5]
Q2: How can I prevent the enzymatic degradation of this compound during sample preparation?
To prevent enzymatic degradation, it is crucial to inactivate endogenous enzymes immediately upon sample collection. This can be achieved by:
-
Freezing: Immediately freezing the sample in liquid nitrogen and storing it at -80°C until analysis can inhibit enzymatic activity.[6][7]
-
Drying: Air-drying or oven-drying of plant material can also inactivate enzymes.[8]
-
Solvent Extraction: Homogenizing the sample in a solvent such as aqueous methanol (B129727) can help to denature enzymes and extract this compound simultaneously.[9][10]
Q3: What are the most common analytical techniques for this compound quantification?
High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most widely used techniques for the quantification of this compound and other cyanogenic glycosides.[11][12] HPLC-UV is a robust and accessible method, while LC-MS/MS offers higher sensitivity and selectivity, which is particularly advantageous for complex matrices.[9][10][13]
Q4: I am observing matrix effects in my LC-MS/MS analysis. How can I mitigate them?
Matrix effects, such as ion suppression or enhancement, are common when analyzing complex samples like plant extracts.[14][15][16] To mitigate these effects, consider the following strategies:
-
Sample Preparation: Employ a thorough sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.[9]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix effects.[17]
-
Isotope-Labeled Internal Standards: Use a stable isotope-labeled internal standard that co-elutes with this compound to correct for variations in ionization efficiency.
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[17]
Q5: Where can I obtain a this compound analytical standard?
The availability of high-purity analytical standards for less common glycosides like this compound can be a challenge.[12] It is recommended to check with specialized suppliers of phytochemicals and analytical standards. In some cases, isolation and purification from a known source, such as Vicia seeds, followed by structural confirmation, may be necessary if a commercial standard is unavailable.[1]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during this compound quantification.
HPLC-UV Analysis Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary interactions with residual silanols on the column. 2. Mismatch between sample solvent and mobile phase. 3. Column overload. 4. Inadequate mobile phase buffering.[18] | 1. Use a mobile phase with a lower pH or add a competing base. 2. Dissolve the sample in the initial mobile phase. 3. Reduce the injection volume or sample concentration. 4. Ensure the mobile phase pH is at least 2 units away from the analyte's pKa.[19] |
| Split Peaks | 1. Co-elution of an interfering compound. 2. Partially blocked column frit. 3. Void in the column packing material. 4. Injector issue.[19] | 1. Optimize the gradient to improve separation. 2. Reverse-flush the column or replace the frit. 3. Replace the column. 4. Inspect and clean the injector. |
| Low Sensitivity | 1. Suboptimal detection wavelength. 2. Degradation of this compound. 3. Poor extraction efficiency. | 1. Determine the UV maximum of this compound (typically around 210-220 nm for cyanogenic glycosides). 2. Review sample handling and storage procedures to prevent degradation. 3. Optimize the extraction solvent and procedure. |
LC-MS/MS Analysis Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent Quantification Results | 1. Significant matrix effects (ion suppression or enhancement).[14][16] 2. In-source fragmentation of this compound. 3. Instability of this compound in the final extract. | 1. Implement matrix-matched calibration or use an internal standard. 2. Optimize source parameters (e.g., cone voltage) to minimize fragmentation. 3. Analyze samples immediately after preparation or store at low temperatures. |
| No or Low Signal for this compound | 1. Incorrect MS/MS transitions. 2. This compound degradation during sample processing. 3. Poor ionization efficiency. | 1. Optimize the precursor and product ion masses for this compound. Ammonium (B1175870) adducts are common for cyanogenic glycosides in ESI positive mode.[20] 2. Ensure rapid enzyme inactivation and appropriate storage. 3. Adjust mobile phase additives (e.g., formic acid, ammonium formate) to enhance ionization. |
| Interference from Isomeric Compounds | 1. Presence of this compound isomers with the same mass.[14] | 1. Optimize chromatographic conditions (e.g., column chemistry, mobile phase) for isomeric separation. Chiral chromatography may be necessary.[21] 2. Utilize tandem mass spectrometry (MS/MS) to generate unique fragmentation patterns for isomer differentiation.[14] |
Experimental Protocols
Sample Preparation and Extraction from Vicia Seeds
This protocol provides a general guideline for the extraction of this compound from Vicia sativa seeds.
-
Homogenization: Grind the seeds into a fine powder.
-
Enzyme Inactivation & Extraction: Immediately suspend the powder in 80% aqueous methanol (e.g., 1 g of powder in 10 mL of solvent).[10]
-
Extraction: Sonicate the mixture for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter prior to HPLC or LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of cyanogenic glycosides using HPLC-UV and LC-MS/MS, which can be adapted for this compound analysis.
Table 1: Typical HPLC-UV Method Validation Parameters for Cyanogenic Glycosides
| Parameter | Typical Value/Range |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (RSD%) | < 5% |
Data compiled from general knowledge of cyanogenic glycoside analysis.
Table 2: Typical LC-MS/MS Method Validation Parameters for Cyanogenic Glycosides
| Parameter | Typical Value/Range |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (RSD%) | < 15% |
Data compiled from general knowledge of cyanogenic glycoside analysis.[9][10]
Visualizations
This compound Degradation Pathway
The following diagram illustrates the enzymatic degradation of this compound.
General Workflow for this compound Quantification
This diagram outlines the key steps in the quantification of this compound from a complex matrix.
Troubleshooting Logic for Poor Peak Shape in HPLC
This decision tree provides a logical approach to troubleshooting common peak shape issues in HPLC.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Amygdalin: Toxicity, Anticancer Activity and Analytical Procedures for Its Determination in Plant Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Drying and processing protocols affect the quantification of cyanogenic glucosides in forage sorghum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of eight cyanogenic glucosides via ultra-high-performance liquid chromatography-tandem mass spectrometry in agri-food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Review of Recent Advances in Chromatographic Quantification Methods for Cyanogenic Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Review of Recent Advances in Chromatographic Quantification Methods for Cyanogenic Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 19. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 20. edepot.wur.nl [edepot.wur.nl]
- 21. mdpi.com [mdpi.com]
Improving the stability of Vicianin in aqueous solutions
Welcome to the technical support center for improving the stability of Vicianin in aqueous solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the integrity of this compound during experimental procedures. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key stability data.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound in aqueous solutions.
Q1: My this compound solution seems to be degrading over time, leading to inconsistent experimental results. What are the primary causes of this compound instability?
A1: this compound, a cyanogenic glycoside, is susceptible to both enzymatic and non-enzymatic degradation. The primary causes of instability in aqueous solutions are:
-
pH: this compound is most stable in acidic conditions. As the pH increases, particularly above neutral, the rate of hydrolysis and isomerization can increase. Alkaline conditions (pH > 9) have been shown to significantly promote the degradation of similar cyanogenic glycosides like amygdalin.[1]
-
Temperature: Elevated temperatures accelerate the degradation of this compound. It is recommended to prepare and store this compound solutions at low temperatures (refrigerated or frozen) to minimize thermal decomposition.[1][2]
-
Enzymatic Hydrolysis: If your experimental system contains β-glucosidases, such as the specific this compound hydrolase, enzymatic degradation can occur rapidly. The optimal pH for this compound hydrolase is around 5.5.[2][3]
-
Light Exposure: Although specific photostability data for this compound is limited, many complex organic molecules are sensitive to light. It is a good practice to protect this compound solutions from light by using amber vials or covering containers with aluminum foil.
-
Container Material: Glassware can leach silicates that act as weak bases, which can promote the isomerization and degradation of cyanogenic glycosides. Using inert plastic containers (e.g., polypropylene) for storage is recommended.[2]
Q2: I am observing a loss of this compound concentration in my stock solution. What are the optimal conditions for preparing and storing a stable this compound stock solution?
A2: To prepare a stable stock solution of this compound, follow these recommendations:
-
Solvent: Dissolve this compound in a slightly acidic buffer (e.g., pH 4-5) or in a solvent containing ethanol (B145695). Ethanol has been shown to inhibit the isomerization of amygdalin, a related cyanogenic glycoside.[1]
-
pH: Adjust the pH of your aqueous solution to be in the acidic range (ideally pH 4-5) to minimize hydrolysis.
-
Temperature: Store stock solutions at low temperatures. For short-term storage (days to a week), refrigeration at 2-8°C is suitable. For long-term storage, freezing at -20°C or below is recommended.
-
Container: Use inert plastic vials (e.g., polypropylene (B1209903) or polyethylene) to prevent potential leaching from glass containers.[2]
-
Light Protection: Store solutions in amber vials or wrap clear vials in aluminum foil to protect from light.
Q3: Can I autoclave my media containing this compound?
A3: It is not recommended to autoclave media containing this compound. The high temperatures of autoclaving will likely cause significant degradation. This compound should be filter-sterilized using a 0.22 µm filter and aseptically added to the sterile media after it has cooled down.
Q4: I suspect enzymatic degradation of this compound in my cell culture or enzyme assay. How can I confirm and prevent this?
A4: To address potential enzymatic degradation:
-
Confirmation: You can assay for the presence of β-glucosidase activity in your system using a general substrate like p-nitrophenyl-β-D-glucopyranoside (pNPG). The release of p-nitrophenol can be measured spectrophotometrically.
-
Prevention:
-
pH Shift: Adjust the pH of your experimental buffer away from the optimal pH of this compound hydrolase (pH 5.5).[2][3] Moving to a more acidic pH (e.g., pH 4) or a slightly alkaline pH (e.g., pH 7.5-8.0) may reduce enzyme activity, but be mindful of the increased risk of non-enzymatic hydrolysis at higher pH.
-
Enzyme Inhibitors: If compatible with your experiment, consider using a general β-glucosidase inhibitor.
-
Heat Inactivation: If your sample can tolerate it, heat treatment may be used to denature any contaminating enzymes before adding this compound.
-
Quantitative Data on Cyanogenic Glycoside Stability
Table 1: Effect of pH and Temperature on Amygdalin Isomerization (Degradation)
| Temperature (°C) | pH | Isomer Ratio (L-amygdalin/D-amygdalin) after 60 min | Stability | Reference |
| 30-40 | 2-7 | No significant isomerization | High | [1] |
| 50 | 7 | Sharp increase | Moderate | [1] |
| 70 | 7 | Significant isomerization | Low | [1] |
| Room Temp | 9 | 0.06 | Low | [1] |
| Room Temp | 11 | 1.30 | Very Low | [1] |
| 80 | 2 | Isomerization inhibited | High | [1] |
Table 2: Effect of pH on Dhurrin Hydrolysis Half-Life at 25°C
| pH | Half-Life | Stability | Reference |
| 4.0 | 530 days | Very High | [4] |
| 8.6 | 1.2 hours | Very Low | [4] |
Experimental Protocols
Protocol 1: Preparation and Storage of a Stable this compound Stock Solution
Objective: To prepare a this compound stock solution with enhanced stability for use in various experiments.
Materials:
-
This compound powder
-
Anhydrous ethanol
-
Sterile, deionized water
-
0.1 M Citrate (B86180) buffer, pH 4.5
-
Sterile, inert plastic (polypropylene) tubes (e.g., 1.5 mL or 15 mL)
-
0.22 µm syringe filter
Procedure:
-
Solvent Preparation: Prepare a 50% ethanol solution in sterile deionized water or use the 0.1 M citrate buffer (pH 4.5).
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the chosen solvent (50% ethanol or citrate buffer) to the this compound powder to achieve the desired final concentration (e.g., 10 mg/mL). Vortex briefly to dissolve completely.
-
Sterilization (if required): If a sterile solution is needed, filter the this compound solution through a 0.22 µm syringe filter into a sterile polypropylene tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protecting (amber) or foil-wrapped polypropylene tubes to avoid repeated freeze-thaw cycles.
-
Storage Conditions:
-
Short-term (up to 1 week): Store at 2-8°C.
-
Long-term: Store at -20°C or -80°C.
-
Protocol 2: Stability Testing of this compound in an Aqueous Solution using HPLC
Objective: To determine the stability of this compound under specific experimental conditions (e.g., different pH, temperature).
Materials:
-
This compound stock solution
-
Aqueous buffers of different pH values (e.g., pH 4, 6, 8)
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable mobile phase modifier
Procedure:
-
Sample Preparation:
-
Dilute the this compound stock solution to a known concentration (e.g., 100 µg/mL) in the different aqueous buffers to be tested.
-
Prepare multiple aliquots for each condition to be analyzed at different time points.
-
-
Incubation:
-
Place the prepared samples at the different temperatures to be tested.
-
Protect the samples from light during incubation.
-
-
Time Points:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from each condition for analysis.
-
Immediately quench any further degradation by freezing the sample at -80°C until HPLC analysis.
-
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase for cyanogenic glycosides is a gradient of water and acetonitrile with a small amount of acid (e.g., 0.1% formic acid).
-
Detection: Monitor the elution profile at a wavelength where this compound has a strong absorbance (e.g., around 210-220 nm).
-
Quantification: Create a standard curve of this compound of known concentrations. Calculate the concentration of this compound remaining in the samples at each time point by comparing the peak area to the standard curve.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each condition.
-
Calculate the degradation rate and half-life of this compound under each condition.
-
Visualizations
Caption: Degradation pathways of this compound.
References
Troubleshooting low activity in Vicianin hydrolase assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers experiencing low activity in Vicianin hydrolase assays. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is this compound hydrolase and what is its primary function?
This compound hydrolase (VH) is a type of β-glycosidase that plays a role in the chemical defense of certain plants.[1] Its main function is to catalyze the hydrolysis of this compound, a cyanogenic glycoside, into mandelonitrile (B1675950) and the disaccharide vicianose.[2][3] This reaction is the first step in the release of hydrogen cyanide (HCN), a toxic compound that deters herbivores.[1]
Q2: I am observing very low or no activity in my this compound hydrolase assay. What are the potential causes?
Low or absent enzyme activity can stem from several factors. Here's a checklist of common issues to troubleshoot:
-
Incorrect pH: this compound hydrolase activity is highly dependent on pH. The optimal pH for this compound hydrolase from the squirrel's foot fern (Davallia trichomanoides) is 5.5.[4][5][6] Ensure your reaction buffer is at the correct pH.
-
Sub-optimal Temperature: While the optimal temperature can vary between species, enzyme activity is generally lower at non-optimal temperatures. If not specified for your enzyme source, a common starting point for enzyme assays is 25-37°C. Extreme temperatures can lead to irreversible denaturation.
-
Enzyme Inactivation: The enzyme may have lost activity due to improper storage or handling. This compound hydrolase, like many enzymes, should be stored at low temperatures (e.g., -20°C or -80°C) in a suitable buffer, potentially with a cryoprotectant like glycerol. Repeated freeze-thaw cycles should be avoided.
-
Incorrect Substrate: this compound hydrolase exhibits high specificity for its substrate. It hydrolyzes this compound and to a lesser extent, other related compounds like (R)-prunasin.[2][4] It shows very low to no activity towards amygdalin, a similar cyanogenic glycoside.[2][3] Verify the identity and purity of your this compound substrate.
-
Presence of Inhibitors: Your reaction mixture might contain inhibitors. Known inhibitors of this compound hydrolase include castanospermine, δ-gluconolactone, and p-chloromercuriphenylsulfonate.[4][5][6] Ensure all your reagents and water are of high purity.
-
Insufficient Enzyme Concentration: The concentration of the enzyme in your assay might be too low to detect a significant signal. Try increasing the enzyme concentration.
-
Inadequate Detection Method: The method used to detect the product might not be sensitive enough. The hydrolysis of this compound can be monitored by measuring the release of benzaldehyde (B42025) or by using a chromogenic substrate analog like p-nitrophenyl-β-D-glucoside.[2]
Q3: How can I be sure my enzyme is active?
To confirm your enzyme's viability, perform a positive control experiment using optimal conditions and a reliable substrate. If you are using a purified enzyme, you can also consider running an SDS-PAGE to check for protein degradation.
Q4: My enzyme is from a different source than Vicia angustifolia or Davallia trichomanoides. How do I determine the optimal pH?
If you are working with a this compound hydrolase from a different source, it is crucial to determine its optimal pH empirically. This can be done by performing the enzyme assay across a range of pH values (e.g., from pH 3 to 8) using a series of different buffers to maintain stable pH.
Experimental Protocols
Protocol 1: Determining the Optimal pH for this compound Hydrolase Activity
This protocol outlines a method to determine the optimal pH for your this compound hydrolase enzyme.
Materials:
-
Purified or partially purified this compound hydrolase
-
This compound substrate
-
A series of buffers at different pH values (e.g., citrate (B86180) buffer for pH 3-6, phosphate (B84403) buffer for pH 6-8)
-
Spectrophotometer or HPLC
-
Reaction tubes
-
Water bath or incubator
Procedure:
-
Prepare Buffers: Prepare a series of buffers covering a pH range from 3.0 to 8.0 in 0.5 pH unit increments.
-
Reaction Setup: For each pH value, set up a reaction tube containing the buffer, a known concentration of this compound, and water.
-
Initiate Reaction: Equilibrate the tubes to the desired reaction temperature (e.g., 30°C). Add a fixed amount of this compound hydrolase to each tube to start the reaction.
-
Incubation: Incubate the reactions for a specific period during which the reaction rate is linear.
-
Stop Reaction: Terminate the reaction (e.g., by adding a strong base like NaOH if detecting p-nitrophenol, or by heat inactivation).
-
Measure Product Formation: Quantify the amount of product formed. This can be done by measuring the absorbance of benzaldehyde or, if using a chromogenic substrate, the released chromophore at a specific wavelength. Alternatively, HPLC can be used to separate and quantify the product.
-
Plot Data: Plot the enzyme activity (rate of product formation) against the pH. The pH at which the highest activity is observed is the optimal pH for your enzyme under these conditions.
Protocol 2: Standard this compound Hydrolase Activity Assay
This protocol describes a standard assay to measure the activity of this compound hydrolase.
Materials:
-
This compound hydrolase enzyme solution
-
This compound substrate solution
-
Reaction buffer at the optimal pH (e.g., 50 mM sodium citrate, pH 5.5)
-
Spectrophotometer
-
Cuvettes or microplate reader
Procedure:
-
Prepare Reaction Mixture: In a cuvette or microplate well, prepare a reaction mixture containing the reaction buffer and the this compound substrate at a concentration above its Km if known (a typical starting concentration is 1-5 mM).
-
Equilibrate: Incubate the reaction mixture at the desired temperature for 5 minutes to ensure temperature equilibrium.
-
Initiate Reaction: Add a small volume of the this compound hydrolase enzyme solution to the reaction mixture and mix quickly.
-
Monitor Reaction: Immediately start monitoring the increase in absorbance at a wavelength appropriate for the product being measured (e.g., 277 nm for p-allylphenol if using furcatin (B600411) as a substrate, or 405 nm for p-nitrophenol if using pNP-glycosides).[2] Record the absorbance at regular time intervals.
-
Calculate Activity: Determine the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot. Enzyme activity can be expressed in units such as µmol of product formed per minute per mg of protein. One unit can be defined as the amount of enzyme that liberates 1 µmol of product per minute under the specified conditions.[2]
Data Summary
| Parameter | This compound Hydrolase from Davallia trichomanoides | This compound Hydrolase from Vicia angustifolia |
| Optimal pH | 5.5[4][5][6] | Not explicitly stated, but assays were performed. |
| Km for this compound | 4.9 mM[4][5][6] | Not explicitly stated. |
| Molecular Weight | Native: 340 kDa; Subunits: 56, 49, 32.5 kDa[4][5] | ~56 kDa[2][3] |
| Glycosylation | No[4][5] | Yes[2] |
Visualizations
Caption: Troubleshooting workflow for low this compound hydrolase activity.
Caption: Simplified pathway of this compound hydrolysis.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound hydrolase is a novel cyanogenic beta-glycosidase specific to beta-vicianoside (6-O-alpha-L-arabinopyranosyl-beta-D-glucopyranoside) in seeds of Vicia angustifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Catabolism of Cyanogenic Glycosides by Purified this compound Hydrolase from Squirrel's Foot Fern (Davallia Trichomanoides Blume) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catabolism of Cyanogenic Glycosides by Purified this compound Hydrolase from Squirrel's Foot Fern (Davallia Trichomanoides Blume) - PubMed [pubmed.ncbi.nlm.nih.gov]
Vicianin stability under varying pH and temperature conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of vicianin under various experimental conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity of your experiments.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving this compound, focusing on unexpected degradation or variability in results.
| Problem | Potential Cause | Recommended Solution |
| Loss of this compound in Solution | High pH: this compound, like other cyanogenic glycosides, is susceptible to hydrolysis under alkaline conditions. | Maintain the pH of your stock solutions and experimental buffers in the acidic to neutral range (ideally pH 4-6). Use buffered solutions to ensure pH stability. |
| Elevated Temperature: High temperatures can accelerate the degradation of this compound. | Store stock solutions at 2-8°C for short-term use and frozen (-20°C or lower) for long-term storage. Avoid repeated freeze-thaw cycles. During experiments, if not required by the protocol, maintain samples at a controlled, cool temperature. | |
| Enzymatic Degradation: Contamination with β-glucosidases (like this compound hydrolase) can lead to rapid hydrolysis of this compound. The optimal pH for this compound hydrolase is 5.5.[1] | Ensure all glassware is thoroughly cleaned and autoclaved. Use purified water and high-purity reagents. If enzymatic degradation is suspected, consider adding a β-glucosidase inhibitor to your samples, if compatible with your experimental design. | |
| Inconsistent Results Between Experiments | Variable pH: Small shifts in the pH of your solutions can lead to different rates of degradation. | Always prepare fresh buffers and verify the pH before each experiment. Use a calibrated pH meter. |
| Inconsistent Temperature Control: Fluctuations in ambient or instrument temperature can affect this compound stability. | Use temperature-controlled incubators, water baths, or instrument compartments to maintain a consistent temperature throughout your experiments. | |
| Stock Solution Degradation: The integrity of your results depends on a stable stock solution. | Prepare fresh stock solutions regularly. Aliquot stock solutions to avoid contaminating the entire stock and to minimize freeze-thaw cycles. Periodically check the purity of your stock solution using a validated analytical method like HPLC. | |
| Appearance of Unexpected Peaks in HPLC Analysis | Degradation Products: The appearance of new peaks may indicate the formation of this compound degradation products, such as mandelonitrile (B1675950) and vicianose, or isomers. | Characterize the new peaks using techniques like mass spectrometry (MS) to identify them as known degradation products. Review your experimental conditions (pH, temperature, light exposure) to identify the cause of degradation. |
| Isomerization: Similar to amygdalin (B1666031), this compound may undergo epimerization under certain conditions, leading to the formation of its diastereomer.[2][3] | Analyze your samples promptly after preparation. Store samples in inert containers (e.g., polypropylene) as glass surfaces can sometimes promote isomerization.[3] Use a chiral HPLC column if you need to separate and quantify isomers. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound stock solutions?
A1: For short-term storage (up to a week), keep this compound solutions at 2-8°C in a tightly sealed container, protected from light. For long-term storage, aliquot the stock solution into smaller volumes and store at -20°C or -80°C. To minimize degradation, it is advisable to prepare solutions in a slightly acidic buffer (e.g., pH 4-5).
Q2: How does pH affect the stability of this compound?
A2: this compound is most stable in acidic to neutral pH conditions. Alkaline conditions (pH > 8) can lead to significant hydrolysis of the glycosidic bond. This is a common characteristic of cyanogenic glycosides. For instance, the related compound amygdalin shows a sharp increase in isomerization and degradation at pH values above 9.0.[2]
Q3: What is the impact of temperature on this compound stability?
A3: Elevated temperatures accelerate the rate of this compound degradation. As a general rule, for every 10°C increase in temperature, the rate of chemical reactions can double or triple. Studies on the similar cyanogenic glycoside amygdalin show a significant increase in degradation at temperatures above 40°C.[2] Therefore, it is crucial to control the temperature during your experiments and storage.
Q4: Can enzymatic degradation be a problem even if I am not intentionally adding enzymes?
A4: Yes. If your this compound is sourced from a plant extract, it may contain endogenous β-glucosidases. Additionally, microbial contamination in your solutions can introduce enzymes that degrade this compound. The optimal pH for this compound hydrolase is 5.5, a common pH in biological buffers.[1]
Q5: What are the primary degradation products of this compound?
A5: The primary products of this compound hydrolysis are mandelonitrile and the disaccharide vicianose. Mandelonitrile can further break down, especially under basic conditions, to form benzaldehyde (B42025) and hydrogen cyanide.
This compound Stability Data
While comprehensive quantitative data on the non-enzymatic degradation of this compound is limited, the stability of the closely related cyanogenic glycoside, amygdalin, provides a valuable reference. The following tables summarize the stability of amygdalin under various conditions, which can be used as a proxy to infer the stability of this compound.
Table 1: Effect of Temperature on Amygdalin Isomerization (pH 7.0)
| Temperature (°C) | Isomer Ratio (L-amygdalin/D-amygdalin) after 1 hour |
| 30 | ~0 |
| 40 | ~0.05 |
| 50 | ~0.4 |
| 60 | ~0.8 |
| 70 | ~1.2 |
| 80 | ~1.2 |
Data adapted from a study on amygdalin stability.[2] Isomerization is an indicator of degradation.
Table 2: Effect of pH on Amygdalin Isomerization (Room Temperature)
| pH | Isomer Ratio (L-amygdalin/D-amygdalin) |
| 2.0 | ~0 |
| 4.0 | ~0 |
| 7.0 | ~0 |
| 9.0 | ~0.06 |
| 11.0 | ~1.3 |
Data adapted from a study on amygdalin stability.[2]
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC
This protocol outlines a method for determining the stability of this compound in aqueous solutions under various pH and temperature conditions.
1. Materials and Reagents:
-
This compound standard (high purity)
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid (or other suitable acid for mobile phase)
-
Buffer salts (e.g., phosphate, citrate) for preparing solutions at different pH values
-
Calibrated pH meter
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Temperature-controlled incubator or water bath
-
Autosampler vials
2. Preparation of Solutions:
-
Mobile Phase: Prepare a suitable mobile phase for the separation of this compound and its potential degradation products. A common mobile phase for cyanogenic glycosides is a gradient of water (with 0.1% formic acid) and acetonitrile.
-
This compound Stock Solution: Accurately weigh and dissolve this compound in the desired buffer to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Test Solutions: Aliquot the stock solution into separate vials for each condition to be tested (e.g., different pH values and temperatures).
3. Stability Study Procedure:
-
Time Zero (T0) Analysis: Immediately after preparing the test solutions, inject a sample from each condition into the HPLC to determine the initial concentration of this compound.
-
Incubation: Place the vials for each test condition in a temperature-controlled environment (e.g., incubator at 25°C, 40°C, 60°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution, transfer it to an autosampler vial, and analyze by HPLC.
-
HPLC Analysis:
-
Set the detection wavelength to an appropriate value for this compound (e.g., 210-220 nm).
-
Inject a consistent volume of each sample.
-
Record the peak area of this compound and any degradation products.
-
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T0 concentration.
-
Plot the percentage of remaining this compound against time for each condition.
-
Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t½) for each condition.
Visualizations
Caption: Experimental workflow for this compound stability testing.
References
Minimizing degradation of Vicianin during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Vicianin during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
This compound is a cyanogenic glycoside found predominantly in the seeds of Vicia species. Its degradation is a significant concern during sample preparation because it leads to the release of hydrogen cyanide (HCN). This degradation is primarily an enzymatic process. When plant tissues are damaged, the endogenous enzyme this compound hydrolase, a type of β-glucosidase, comes into contact with this compound.[1] The enzyme hydrolyzes this compound into mandelonitrile (B1675950) and a disaccharide called vicianose.[1] Mandelonitrile is unstable and rapidly decomposes to form benzaldehyde (B42025) and highly toxic hydrogen cyanide.
Q2: What are the primary factors that cause this compound degradation?
The degradation of this compound is primarily influenced by the following factors:
-
Enzymatic Activity: The presence of active β-glucosidases is the main driver of this compound degradation. These enzymes are naturally present in the plant material.
-
Temperature: Elevated temperatures can accelerate the rate of enzymatic hydrolysis up to an optimal point for the enzyme. For β-glucosidases from similar sources, the optimal temperature is around 60°C, with good stability between 5°C and 40°C.[2] However, very high temperatures can be used to inactivate these enzymes.
-
pH: The activity of β-glucosidase is pH-dependent. The optimal pH for this compound hydrolase is around 5.5, with good stability in the pH range of 3 to 6.[2]
-
Mechanical Damage: Grinding or homogenizing the plant material without prior enzyme inactivation will promote contact between this compound and the degradative enzymes, accelerating its breakdown.
-
Presence of Water: Water is essential for enzymatic hydrolysis to occur.
Q3: How can I prevent the enzymatic degradation of this compound during sample preparation?
To prevent enzymatic degradation, it is crucial to inactivate the β-glucosidases immediately after sample collection or before extraction. Common and effective methods include:
-
Heat Inactivation: Boiling the samples in a solvent like ethanol (B145695) or methanol (B129727), or using a hot water bath (e.g., 90°C) for a short period can effectively denature and inactivate the enzymes.
-
Solvent Choice: Using organic solvents such as 80% methanol for extraction can help to precipitate and inactivate enzymes, thereby reducing their activity.[3]
-
Acidic Conditions: While the enzyme is stable in mildly acidic conditions, strong acids like perchloric acid can be used during extraction to create an unfavorable environment for the enzyme and aid in its precipitation.[4]
Q4: What are the recommended storage conditions for this compound-containing samples and extracts?
For long-term stability, it is recommended to store samples and extracts at low temperatures to minimize any residual enzymatic activity and slow down potential chemical degradation.
-
Plant Material: Freshly harvested plant material should be immediately frozen, preferably at -80°C, and lyophilized (freeze-dried) if possible to remove water, which is necessary for enzymatic reactions.
-
Extracts: this compound extracts should be stored in airtight containers in the dark at -20°C or lower.
This compound Degradation and Prevention Workflow
The following diagrams illustrate the degradation pathway of this compound and a recommended workflow to minimize its degradation during sample preparation.
References
- 1. This compound hydrolase is a novel cyanogenic beta-glycosidase specific to beta-vicianoside (6-O-alpha-L-arabinopyranosyl-beta-D-glucopyranoside) in seeds of Vicia angustifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Welcome to the technical support center for the chromatographic analysis of Vicianin and its related glycosides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you optimize your separation and analysis of these important compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the separation of this compound and related cyanogenic glycosides?
A1: The most widely used stationary phase for the analysis of this compound and other cyanogenic glycosides is reversed-phase C18 (octadecyl-silica). This nonpolar stationary phase is well-suited for retaining and separating these moderately polar glycosides. For more polar glycosides, an HSS T3 C18 column, which is designed to retain both polar and nonpolar compounds, may be more suitable.[1]
Q2: Why is an acidic modifier, such as formic acid, often added to the mobile phase?
A2: An acidic modifier, typically 0.1% formic acid, is added to the mobile phase to improve peak shape and retention. This compound and related glycosides can interact with residual silanol (B1196071) groups on the silica-based stationary phase, leading to peak tailing. The acidic modifier suppresses the ionization of these silanol groups, minimizing these secondary interactions and resulting in sharper, more symmetrical peaks.
Q3: Should I use an isocratic or gradient elution method for analyzing this compound in plant extracts?
A3: Due to the complexity of plant extracts, which often contain a wide range of compounds with varying polarities, a gradient elution is almost always necessary. A gradient method, where the concentration of the organic solvent (e.g., acetonitrile (B52724) or methanol) is gradually increased over time, allows for the effective elution and separation of various glycosides and other matrix components within a reasonable analysis time.
Q4: What are the typical detection methods for this compound and related glycosides?
A4: The most common detection methods are Ultraviolet (UV) detection and Mass Spectrometry (MS). UV detection is often performed at wavelengths between 210-220 nm. For higher sensitivity and specificity, especially in complex matrices, coupling the liquid chromatography system to a tandem mass spectrometer (LC-MS/MS) is the preferred method. This allows for the selective detection and quantification of target analytes based on their mass-to-charge ratio.
Q5: How can I improve the resolution between this compound and a closely eluting, structurally similar glycoside?
A5: To improve the resolution between two closely eluting peaks, you can try several approaches:
-
Optimize the gradient: A shallower gradient (slower rate of increase in organic solvent) can increase the interaction time with the stationary phase and improve separation.
-
Change the organic solvent: Switching from methanol (B129727) to acetonitrile, or vice versa, can alter the selectivity of the separation.
-
Adjust the mobile phase pH: Small changes in pH can affect the ionization state of the analytes and influence their retention.
-
Lower the column temperature: This can sometimes improve resolution, but may also increase analysis time and backpressure.
-
Select a different column chemistry: If resolution is still an issue, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of this compound and related glycosides.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution / Peak Overlap | - Gradient slope is too steep.- Mobile phase composition is not optimal.- Column is overloaded. | - Decrease the gradient slope to enhance separation.- Switch the organic solvent (e.g., from methanol to acetonitrile) to alter selectivity.- Reduce the injection volume or sample concentration.[2] |
| Peak Tailing | - Secondary interactions with residual silanols on the stationary phase.- Mobile phase pH is inappropriate.- Column contamination. | - Add a mobile phase modifier like 0.1% formic acid to suppress silanol activity.- Adjust the mobile phase pH to ensure consistent ionization of the analyte.- Flush the column with a strong solvent or replace it if necessary.[2] |
| Broad Peaks | - Column degradation or contamination.- Large injection volume.- Incompatibility between sample solvent and mobile phase. | - Use a guard column to protect the analytical column.- Flush or replace the analytical column.- Reduce the injection volume.- Dissolve the sample in the initial mobile phase if possible.[3] |
| Shifting Retention Times | - Inadequate column equilibration.- Inconsistent mobile phase preparation.- Fluctuations in column temperature. | - Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection.- Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.- Use a column oven to maintain a consistent temperature. |
| Ghost Peaks | - Contamination in the injector, column, or mobile phase.- Carryover from a previous injection. | - Clean the injector and autosampler.- Flush the column with a strong solvent.- Use high-purity solvents for the mobile phase.- Run blank injections between samples to identify carryover. |
Experimental Protocols
Protocol 1: UPLC-MS/MS Method for the Analysis of this compound and Related Glycosides
This protocol is adapted from a validated method for the isomeric separation of prunasin (B192207) and can be optimized for this compound analysis.[1]
1. Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: HSS T3 C18 column (e.g., 2.1 x 100 mm, 1.8 µm). This column chemistry is suitable for retaining and separating polar compounds.[1]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
Start with 1% B.
-
Increase to 20% B over 10 minutes.
-
Increase to 95% B over 2 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 1% B over 0.1 minutes.
-
Hold at 1% B for 3.9 minutes for re-equilibration.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.[1]
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by infusing a standard of this compound to identify the precursor ion and optimal product ions. For related glycosides, sodium adducts ([M+Na]+) are often used as precursor ions.[1]
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
4. Sample Preparation:
-
Plant Material: Lyophilize and grind the plant material to a fine powder.
-
Extraction: Extract the powdered sample with a suitable solvent, such as methanol or a methanol/water mixture. Ultrasonic-assisted extraction can be employed.
-
Cleanup: Centrifuge the extract to pellet solid debris. Filter the supernatant through a 0.22 µm syringe filter before injection. For complex matrices, solid-phase extraction (SPE) may be necessary to remove interferences.
Data Presentation
Table 1: Recommended Starting Conditions for HPLC/UPLC Analysis of this compound and Related Glycosides
| Parameter | Recommended Condition | Notes |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm for HPLC; 2.1 x 100 mm, 1.8 µm for UPLC) | HSS T3 chemistry is beneficial for polar glycosides.[1] |
| Mobile Phase A | Water with 0.1% formic acid | The acidic modifier improves peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides better selectivity for phenolic compounds. |
| Gradient | Start with a low percentage of organic solvent (e.g., 1-5%) and gradually increase. | A shallow gradient is recommended for resolving closely eluting compounds. |
| Flow Rate | 1.0 mL/min for HPLC (4.6 mm ID); 0.3-0.5 mL/min for UPLC (2.1 mm ID) | Adjust based on column dimensions and particle size. |
| Column Temperature | 30-40 °C | Temperature can influence selectivity and viscosity. |
| Detection | UV at 210-220 nm or MS/MS (ESI+) | MS/MS offers higher sensitivity and specificity. |
| Injection Volume | 2-10 µL | Keep the injection volume small to avoid column overload.[1] |
Visualizations
Caption: Workflow for the analysis of this compound and related glycosides.
Caption: Troubleshooting workflow for poor resolution and peak tailing.
References
- 1. A Novel UHPLC-MS/MS Based Method for Isomeric Separation and Quantitative Determination of Cyanogenic Glycosides in American Elderberry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Dealing with matrix effects in LC-MS analysis of Vicianin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of Vicianin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the analysis of this compound?
A1: Matrix effects in LC-MS analysis are the alteration of ionization efficiency for the target analyte, this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[3][4] For this compound, a cyanogenic glycoside likely extracted from complex biological or plant-based matrices, these effects can result in inaccurate quantification, reduced sensitivity, and poor reproducibility of results.[5][6]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: A common method to identify matrix effects is the post-extraction spike experiment.[1] This involves comparing the peak area of this compound in a standard solution prepared in a clean solvent with the peak area of this compound spiked into a blank sample extract (that has gone through the entire sample preparation process). A significant difference between these two signals indicates the presence of matrix effects.[7] Another qualitative method is the post-column infusion experiment, where a constant flow of this compound solution is introduced into the mass spectrometer after the LC column.[8][9] Injection of a blank matrix extract will show a dip or rise in the baseline signal at retention times where interfering compounds elute, revealing regions of ion suppression or enhancement.[7][8]
Q3: What are the most common sources of matrix effects in natural product analysis like this compound?
A3: For natural products like this compound extracted from plant tissues or biological fluids, common sources of matrix effects include salts, phospholipids (B1166683), endogenous metabolites, and other secondary metabolites that may be co-extracted.[1] The sample preparation method itself can also introduce interfering compounds. For instance, protein precipitation is known to be less effective at removing matrix components compared to more rigorous techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[10]
Q4: Can diluting my sample extract help reduce matrix effects?
A4: Yes, sample dilution can be a simple and effective strategy to mitigate matrix effects, provided the concentration of this compound remains high enough for sensitive detection.[9] Diluting the sample reduces the concentration of interfering matrix components along with the analyte, thereby lessening their impact on ionization.[9] Studies have shown a logarithmic correlation between the dilution factor and the reduction in matrix effects.[9]
Q5: Is a stable isotope-labeled internal standard for this compound the best solution for matrix effects?
A5: The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard for compensating for matrix effects.[11][12] A SIL internal standard for this compound would have nearly identical chemical and physical properties, causing it to co-elute and experience the same degree of ion suppression or enhancement as the analyte.[13] This allows for accurate correction of the signal. However, SIL internal standards can be expensive and are not always commercially available.[11][14]
Troubleshooting Guide
Issue 1: Poor reproducibility and accuracy in this compound quantification across different sample batches.
-
Possible Cause: Variable matrix effects between individual samples. Each sample can have a slightly different composition of co-eluting interferences.[11][13]
-
Troubleshooting Steps:
-
Implement a Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the study samples.[13][15][16] This helps to ensure that the standards and the samples experience similar matrix effects.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a SIL-IS for this compound is the most effective way to correct for variability.[12][17]
-
Optimize Sample Preparation: Enhance sample cleanup to remove more interfering compounds. Consider switching from a simple protein precipitation or "dilute-and-shoot" method to solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[10][18]
-
Issue 2: Low signal intensity or complete signal loss for this compound.
-
Possible Cause: Significant ion suppression.[5][19] This can be caused by high concentrations of co-eluting matrix components or contamination in the ion source.[5][7]
-
Troubleshooting Steps:
-
Perform a Post-Column Infusion Experiment: This will identify the retention time windows with the most severe ion suppression.[8]
-
Adjust Chromatographic Conditions: Modify the LC gradient or change the column chemistry to separate this compound from the regions of ion suppression.[8][20]
-
Improve Sample Cleanup: Focus on removing classes of compounds known to cause significant ion suppression, such as phospholipids from plasma samples.[7][10]
-
Check for Metal Adsorption: For compounds with chelating properties, interactions with metal components in the HPLC column can cause signal loss. Consider using a metal-free or PEEK-lined column.[19]
-
Clean the Ion Source: A contaminated ion source can lead to generalized poor signal intensity.[5]
-
Issue 3: Inconsistent results even when using an internal standard.
-
Possible Cause: The chosen internal standard is not co-eluting perfectly with this compound and is therefore not compensating for the matrix effects accurately. This can occur with structural analogue internal standards or even deuterium-labeled standards due to isotopic effects.[7][17]
-
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of this compound and the internal standard to confirm they elute at the same retention time under the applied chromatographic conditions.
-
Select a Better Internal Standard: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C or ¹⁵N labeled this compound) as these are less likely to exhibit chromatographic separation from the native compound.[12]
-
Re-evaluate Sample Preparation: A more effective cleanup procedure can reduce the overall matrix effect, making the choice of internal standard less critical.[10]
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike
Objective: To quantify the degree of ion suppression or enhancement for this compound in a given matrix.
Methodology:
-
Prepare a this compound standard solution (Set A): Dissolve a known amount of this compound reference standard in the initial mobile phase solvent to a final concentration that falls within the linear range of the assay (e.g., 100 ng/mL).
-
Prepare a post-extraction spiked sample (Set B):
-
Take a blank matrix sample (e.g., plasma, plant extract) that is known to not contain this compound.
-
Perform the complete sample extraction procedure (e.g., protein precipitation, LLE, or SPE).
-
After the final extraction step and just before analysis, spike the blank extract with the this compound reference standard to the same final concentration as in Set A.
-
-
Analysis: Inject both Set A and Set B into the LC-MS system and record the peak area for this compound.
-
Calculation: Calculate the Matrix Effect (%) using the following formula:
Protocol 2: Preparation of a Matrix-Matched Calibration Curve
Objective: To create a calibration curve that compensates for matrix effects by preparing standards in a representative matrix.
Methodology:
-
Obtain Blank Matrix: Source a batch of the biological or plant matrix that is free of this compound. This can be confirmed by analyzing an extracted sample.
-
Prepare Stock Solution: Create a high-concentration stock solution of this compound in a suitable solvent (e.g., methanol).
-
Process Blank Matrix: Take multiple aliquots of the blank matrix and process them using the established sample preparation protocol (e.g., SPE or LLE).[13]
-
Spike Standards: After processing, spike the extracted blank matrix aliquots with varying amounts of the this compound stock solution to create a series of calibration standards (e.g., 6-8 non-zero levels).[15]
-
Construct the Curve: Analyze the matrix-matched calibration standards by LC-MS. Plot the peak area ratio of this compound to the internal standard (if used) against the concentration of this compound. This curve will be used to quantify this compound in the unknown samples.[16]
Data Presentation
Table 1: Comparison of this compound Signal in Solvent vs. Matrix
| Sample ID | This compound Concentration (ng/mL) | Peak Area (Solvent Standard) | Peak Area (Post-Extraction Spike in Matrix) | Matrix Effect (%) |
| QC Low | 10 | 55,000 | 22,000 | 40.0% (Suppression) |
| QC Mid | 100 | 560,000 | 235,200 | 42.0% (Suppression) |
| QC High | 800 | 4,480,000 | 1,926,400 | 43.0% (Suppression) |
Table 2: Impact of Sample Preparation on this compound Recovery and Matrix Effect
| Sample Prep Method | Analyte Recovery (%) | Matrix Effect (%) |
| Protein Precipitation | 95 ± 5% | 35 ± 8% |
| Liquid-Liquid Extraction | 80 ± 7% | 75 ± 6% |
| Solid-Phase Extraction | 88 ± 4% | 92 ± 5% |
Visualizations
Caption: Troubleshooting workflow for matrix effects in this compound analysis.
Caption: Key strategies to mitigate matrix effects in LC-MS.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gtfch.org [gtfch.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zefsci.com [zefsci.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. crimsonpublishers.com [crimsonpublishers.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sample Preparation in LC-MS Bioanalysis - Google 圖書 [books.google.com.hk]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. youtube.com [youtube.com]
Vicianin Hydrolase Inhibition: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments related to vicianin hydrolase inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrolase and what is its primary function?
A1: this compound hydrolase is a β-glucosidase that catalyzes the hydrolysis of the cyanogenic glycoside this compound into mandelonitrile (B1675950) and the disaccharide vicianose. This is a key step in cyanogenesis, the process of releasing hydrogen cyanide, which serves as a chemical defense mechanism in plants like Vicia angustifolia and ferns such as Davallia trichomanoides.[1][2][3]
Q2: What are the known inhibitors of this compound hydrolase?
A2: this compound hydrolase from the fern Davallia trichomanoides is known to be significantly inhibited by castanospermine (B190763), δ-gluconolactone, and p-chloromercuriphenylsulfonate.[4][5] These compounds are known inhibitors of other β-glucosidases as well.
Q3: Are there different types of this compound hydrolase?
A3: Yes, this compound hydrolases from different plant sources can have different properties. For instance, the enzyme from Vicia angustifolia is a glycoprotein (B1211001) with a molecular mass of about 56 kDa.[1][6] In contrast, the enzyme from Davallia trichomanoides is not a glycoprotein and has a much larger native molecular weight.[5] Their substrate specificities also differ slightly.[2]
Q4: What is the kinetic mechanism of inhibition for the known inhibitors?
A4: For β-glucosidases in general, castanospermine is typically a competitive inhibitor, with its inhibitory activity being pH-dependent.[7] δ-Gluconolactone is also a potent competitive inhibitor of β-glucosidases.[8] The inhibition by p-chloromercuriphenylsulfonate suggests the involvement of cysteine residues in the enzyme's function, though it can also act as a glyco-mimetic competitive inhibitor for cysteine-less enzymes.
Q5: Are there any known signaling pathways involving this compound hydrolase?
A5: Currently, there is no direct evidence in the scientific literature to suggest that this compound hydrolase is involved in specific signaling pathways. Its primary and well-established role is in the catabolism of this compound as a defense mechanism.[9]
Quantitative Data on Potential Inhibitors
Due to a lack of specific IC50 and Ki values for the inhibition of this compound hydrolase in the available literature, the following tables provide data for the inhibition of other relevant β-glucosidases by the known inhibitors of this compound hydrolase. This information can be used as a starting point for estimating inhibitory concentrations in your experiments.
Table 1: Inhibition of β-Glucosidases by Castanospermine
| Enzyme Source | IC50 | Ki | Inhibition Type | Reference |
| Almond Emulsin β-glucosidase | ~10 µg/mL (~53 µM) | - | Mixed (pH 4.5-5.0), Competitive (pH 6.5) | [7][10] |
| Porcine Kidney α-glucosidase I | 0.02 µg/mL (~0.1 µM) | - | Not specified | [11] |
| Sucrase | - | 2.6 nM | Competitive | [12] |
Table 2: Inhibition of β-Glucosidases by δ-Gluconolactone
| Enzyme Source | Ki | Inhibition Type | Reference |
| Almond β-glucosidase | 12.7 µM (Kd) | Competitive | [13] |
| Schizophyllum commune β-glucosidases | 4 µM | Competitive | [8] |
| Amygdalin β-glucosidase | Complete inhibition at 1 mM | Not specified | [14][15] |
Experimental Protocols
Detailed Protocol for this compound Hydrolase Inhibition Assay
This protocol is adapted from general β-glucosidase inhibition assays and can be optimized for either purified or partially purified this compound hydrolase.
Materials:
-
Purified or partially purified this compound hydrolase
-
This compound (substrate)
-
Inhibitor stock solutions (Castanospermine, δ-Gluconolactone, p-Chloromercuriphenylsulfonate)
-
Assay Buffer: 50 mM Sodium Acetate or Citrate-Phosphate buffer, pH 5.5 (optimal for D. trichomanoides VH)
-
Stop Solution: 1 M Sodium Carbonate (Na₂CO₃)
-
Spectrophotometer or microplate reader
-
96-well microplate (for high-throughput screening)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in the assay buffer. The final concentration in the assay should be around the Km value (e.g., 4.9 mM for D. trichomanoides VH).
-
Prepare a series of dilutions of the inhibitor stock solutions in the assay buffer.
-
Dilute the this compound hydrolase in cold assay buffer to a concentration that gives a linear reaction rate for at least 10-15 minutes.
-
-
Assay Setup (96-well plate format):
-
Blank (no enzyme): Add 50 µL of assay buffer and 50 µL of this compound solution.
-
Control (no inhibitor): Add 25 µL of assay buffer and 25 µL of enzyme solution.
-
Inhibitor Wells: Add 25 µL of each inhibitor dilution and 25 µL of enzyme solution.
-
Pre-incubate the plate at the optimal temperature (e.g., 30°C) for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add 50 µL of the this compound solution to the control and inhibitor wells to start the reaction.
-
Incubate the plate at the optimal temperature for a predetermined time (e.g., 10, 20, 30 minutes), ensuring the reaction remains in the linear range.
-
-
Stop the Reaction:
-
Add 100 µL of the stop solution (1 M Na₂CO₃) to all wells. The high pH will stop the enzymatic reaction and, if using an artificial substrate like p-nitrophenyl-β-D-glucopyranoside (pNPG), will develop the color of the p-nitrophenol product.
-
-
Data Acquisition:
-
If using this compound, the product mandelonitrile can be quantified by HPLC or by measuring the subsequent release of cyanide using a specific assay (e.g., alkaline titration).[16]
-
If using a chromogenic substrate like pNPG as a proxy, measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (Absorbance of inhibitor well / Absorbance of control well)] x 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software.
-
Purification Protocol for this compound Hydrolase from Davallia trichomanoides
This is a summary of the protocol described by Lizotte and Poulton (1988).
-
Crude Extract Preparation: Homogenize young fronds and fiddleheads of D. trichomanoides in a suitable buffer.
-
DEAE-Cellulose Chromatography: Apply the crude extract to a DEAE-cellulose column and elute with a salt gradient to separate proteins based on charge.
-
Ultrogel HA Chromatography: Further purify the active fractions from the DEAE-cellulose column on an Ultrogel HA (hydroxyapatite) column.
Troubleshooting Guides
Table 3: Troubleshooting Common Issues in this compound Hydrolase Inhibition Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low enzyme activity | 1. Inactive enzyme due to improper storage. 2. Incorrect buffer pH. 3. Substrate degradation. | 1. Use a fresh aliquot of the enzyme stored at the recommended temperature. 2. Prepare fresh buffer and verify the pH is optimal for the specific this compound hydrolase being used (e.g., pH 5.5 for D. trichomanoides). 3. Prepare fresh substrate solution for each experiment. |
| High background signal | 1. Spontaneous hydrolysis of the substrate. 2. Contaminated reagents. | 1. Run a "no enzyme" blank for each substrate concentration to measure and subtract the background. 2. Use high-purity water and reagents to prepare buffers and solutions. |
| Inconsistent results between replicates | 1. Inaccurate pipetting. 2. Temperature fluctuations during incubation. 3. Reagent instability. | 1. Calibrate pipettes regularly and use proper pipetting techniques. 2. Use a temperature-controlled incubator or water bath. 3. Prepare fresh reagents for each experiment and use the same batch for all comparisons. |
| Precipitation of inhibitor in the assay | 1. Inhibitor solubility limit exceeded. | 1. Determine the solubility of the inhibitor in the assay buffer. Use a co-solvent like DMSO if necessary, ensuring the final concentration does not affect enzyme activity. |
Visualizations
Caption: The enzymatic breakdown of this compound by this compound hydrolase.
References
- 1. This compound hydrolase is a novel cyanogenic beta-glycosidase specific to beta-vicianoside (6-O-alpha-L-arabinopyranosyl-beta-D-glucopyranoside) in seeds of Vicia angustifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Catabolism of Cyanogenic Glycosides by Purified this compound Hydrolase from Squirrel's Foot Fern (Davallia Trichomanoides Blume) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catabolism of Cyanogenic Glycosides by Purified this compound Hydrolase from Squirrel's Foot Fern (Davallia Trichomanoides Blume) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Studies on the mechanism of castanospermine inhibition of alpha- and beta-glucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics and specificities of two closely related beta-glucosidases secreted by Schizophyllum commune - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beyond cyanogenesis: Temperature gradients drive environmental adaptation in North American white clover (Trifolium repens L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Castanospermine, a tetrahydroxylated alkaloid that inhibits beta-glucosidase and beta-glucocerebrosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Castanospermine analogues: their inhibition of glycoprotein processing alpha-glucosidases from porcine kidney and B16F10 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Castanospermine, alpha- and beta-glucosidase activity inhibitor (CAS 79831-76-8) | Abcam [abcam.com]
- 13. Equilibrium and kinetic studies on the binding of gluconolactone to almond beta-glucosidase in the absence and presence of glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GLUCONO DELTA-LACTONE - Ataman Kimya [atamanchemicals.com]
- 15. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
Strategies to prevent enzymatic degradation of Vicianin post-extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the enzymatic degradation of Vicianin post-extraction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound yield is consistently low after extraction. What could be the primary cause?
A1: Low this compound yield post-extraction is frequently due to enzymatic degradation by this compound Hydrolase, a specific β-glucosidase present in the plant matrix.[1][2][3] This enzyme hydrolyzes this compound into mandelonitrile (B1675950) and vicianose. The mandelonitrile intermediate is unstable and can further degrade to benzaldehyde (B42025) and toxic hydrogen cyanide. To confirm if enzymatic degradation is the issue, you can perform a control extraction under conditions that inhibit enzymatic activity (e.g., using a boiling solvent or adding a known β-glucosidase inhibitor) and compare the yield to your standard procedure.
Q2: I suspect enzymatic degradation is occurring. At what pH is the degrading enzyme, this compound Hydrolase, most active?
A2: this compound Hydrolase exhibits optimal activity at a pH of 5.5.[1] Therefore, if your extraction or processing buffers are within this acidic to slightly acidic range, you are likely facilitating the degradation of your target compound.
Q3: How can I prevent enzymatic degradation of this compound during and after extraction?
A3: There are three primary strategies to prevent enzymatic degradation of this compound:
-
Thermal Inactivation: Applying heat to denature and inactivate this compound Hydrolase.
-
Chemical Inhibition: Using specific chemical inhibitors that block the active site of the enzyme.
-
pH Control: Maintaining the pH of your extraction and processing solutions outside of the optimal range for this compound Hydrolase activity.
Detailed protocols for these strategies are provided below.
Q4: Are there any specific chemical inhibitors you recommend for this compound Hydrolase?
A4: Yes, several compounds have been shown to effectively inhibit this compound Hydrolase and other β-glucosidases. The most commonly cited and effective inhibitors are:
-
δ-Gluconolactone: A potent competitive inhibitor of β-glucosidases.[1]
-
Castanospermine (B190763): A powerful inhibitor of β-glucosidases.[1]
-
p-Chloromercuriphenylsulfonate (pCMPS): A known inhibitor of enzymes with sulfhydryl groups in their active sites.[1]
For initial trials, δ-gluconolactone is often a good starting point due to its high specificity and effectiveness.
Q5: What is the best way to store my plant material and extracts to minimize this compound degradation?
A5: To minimize enzymatic activity, fresh plant material should be flash-frozen in liquid nitrogen immediately after harvesting and stored at -80°C until extraction.[4] For extracted this compound, storage at low temperatures (-20°C to -80°C) in an appropriate solvent is recommended. The choice of solvent is also critical; while this compound is soluble in water, aqueous solutions may be more prone to pH shifts and microbial growth. Using organic solvents like methanol (B129727) or ethanol (B145695) for storage can be a better option, provided this compound is stable in them. It is advisable to perform a small-scale stability study of this compound in your chosen storage solvent.
Quantitative Data Summary
The following tables summarize key quantitative data related to the inhibition and inactivation of β-glucosidases, the family of enzymes responsible for this compound degradation. Note: Data specific to this compound Hydrolase is limited; therefore, data from closely related β-glucosidases are included for reference and should be used as a guideline.
Table 1: Inhibitor Potency against β-Glucosidases
| Inhibitor | Enzyme Source | IC50 | Ki | Inhibition Type | Reference |
| δ-Gluconolactone | Agaricus bisporus β-glucosidase | 0.39 mM | 7.2 µM | Competitive | [5] |
| Castanospermine | α-glucosidase I | 0.12 µM | - | - | [6] |
| Glucose | Agaricus bisporus β-glucosidase | 19.185 mM | 9.402 mM | Competitive | [5] |
Table 2: Thermal Inactivation of β-Glucosidases
| Enzyme Source | Temperature (°C) | Half-life (t½) | Reference |
| Tea Leaves β-glucosidase | 55 | Not specified, but activity decreases with time | [2] |
| Tea Leaves β-glucosidase | 60 | Not specified, but activity decreases with time | [2] |
| Tea Leaves β-glucosidase | 65 | Not specified, but activity decreases with time | [2] |
| Caldicellulosiruptor saccharolyticus β-glucosidase | 60 | 250 hours | [7] |
| Caldicellulosiruptor saccharolyticus β-glucosidase | 65 | 72 hours | [7] |
| Caldicellulosiruptor saccharolyticus β-glucosidase | 70 | 24 hours | [7] |
| Caldicellulosiruptor saccharolyticus β-glucosidase | 75 | 2.2 hours | [7] |
| Caldicellulosiruptor saccharolyticus β-glucosidase | 80 | 0.4 hours | [7] |
Experimental Protocols
Protocol 1: Heat Inactivation of this compound Hydrolase in Plant Extracts
Objective: To thermally denature and inactivate this compound Hydrolase in a crude plant extract to prevent this compound degradation.
Materials:
-
Crude plant extract containing this compound
-
Water bath or heating block
-
Ice bath
-
Microcentrifuge tubes or other heat-resistant vessels
-
Thermometer
Procedure:
-
Aliquot the crude plant extract into microcentrifuge tubes.
-
Preheat the water bath or heating block to the desired inactivation temperature (e.g., 65°C or 80°C). A temperature of 80°C for 20 minutes is often effective for inactivating many enzymes.[7]
-
Place the tubes in the preheated bath/block and start a timer.
-
Incubate for the desired time (e.g., 20 minutes).
-
Immediately transfer the tubes to an ice bath to rapidly cool the extract and prevent any potential non-enzymatic degradation from prolonged heat exposure.
-
Once cooled, the extract can be used for downstream processing or analysis.
-
Validation (Optional but Recommended): To confirm the inactivation of β-glucosidase activity, you can perform an enzyme assay using a general β-glucosidase substrate like p-nitrophenyl-β-D-glucopyranoside (pNPG) on both a treated and an untreated sample of your extract. A significant reduction in product formation in the heat-treated sample indicates successful enzyme inactivation.
Protocol 2: Chemical Inhibition of this compound Hydrolase using δ-Gluconolactone
Objective: To inhibit the activity of this compound Hydrolase in a plant extract using the competitive inhibitor δ-gluconolactone.
Materials:
-
Crude plant extract containing this compound
-
δ-Gluconolactone
-
Appropriate buffer (ensure the final pH is not optimal for the enzyme, if possible)
-
Vortex mixer
Procedure:
-
Prepare a stock solution of δ-gluconolactone in your chosen buffer. A 100 mM stock solution is a good starting point.
-
Determine the desired final concentration of δ-gluconolactone in your extract. Based on its potency against other β-glucosidases, a final concentration in the range of 1-10 mM should be effective.
-
Add the appropriate volume of the δ-gluconolactone stock solution to your plant extract to achieve the desired final concentration.
-
Vortex the mixture gently to ensure thorough mixing.
-
Incubate the mixture at room temperature or on ice for 15-30 minutes to allow the inhibitor to bind to the enzyme before proceeding with your experiment.
-
The this compound in the extract is now protected from enzymatic degradation.
-
Note: δ-gluconolactone hydrolyzes in water to form gluconic acid, which will lower the pH of the solution.[8] Ensure your experimental design accounts for this potential pH change, or use a buffered solution to maintain a stable pH.
Visualizations
Caption: Enzymatic degradation pathway of this compound.
Caption: Workflow for selecting a this compound stabilization strategy.
References
- 1. Castanospermine, a tetrahydroxylated alkaloid that inhibits beta-glucosidase and beta-glucocerebrosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the mechanism of castanospermine inhibition of alpha- and beta-glucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inactivation and residual activity of restriction enzymes [takarabio.com]
- 4. scite.ai [scite.ai]
- 5. Purification and Characterization of β-Glucosidase from Agaricus bisporus (White Button Mushroom) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of alpha-glucosidase I of the glycoprotein-processing enzymes by 6-O-butanoyl castanospermine (MDL 28,574) and its consequences in human immunodeficiency virus-infected T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. neb.com [neb.com]
- 8. researchgate.net [researchgate.net]
Calibration and standardization issues in Vicianin analysis
Welcome to the technical support center for vicianin analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding calibration and standardization issues encountered during the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor calibration curve linearity in this compound analysis?
A1: Poor linearity in your calibration curve can stem from several factors:
-
Standard Purity and Stability: The purity of your this compound reference standard is crucial. Impurities can lead to inaccurate standard concentrations.[1] this compound, like other cyanogenic glycosides, can degrade, so proper storage and handling are essential.
-
Inaccurate Standard Preparation: Errors in serial dilutions are a common source of non-linearity. It is advisable to prepare fresh, independent dilutions for each calibration point to rule out cumulative errors.[2]
-
Detector Saturation: At high concentrations, the detector's response may no longer be proportional to the analyte concentration, leading to a plateau in the calibration curve.[2] If saturation is suspected, try reducing the injection volume or diluting the higher concentration standards.
-
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound, causing ion suppression or enhancement and affecting the linearity of response.[3][4]
-
Solvent Mismatch: Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion and affect linearity. Whenever possible, dissolve standards in the mobile phase.[5]
Q2: My this compound peak is tailing. What should I investigate?
A2: Peak tailing can be caused by several issues within your chromatographic system:
-
Column Activity: Active sites on the column, such as exposed silanols, can interact with polar analytes like this compound, causing tailing. Using an end-capped or base-deactivated column can help mitigate this.[6]
-
Column Contamination: Accumulation of contaminants from the sample matrix on the column can lead to peak shape distortion.[5] A proper sample cleanup and the use of a guard column are recommended.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Optimizing the mobile phase pH can improve peak shape.
-
System Dead Volume: Excessive dead volume in the HPLC system, for instance from poorly fitted connections, can cause peak broadening and tailing.[7]
Q3: I'm observing significant variability in retention time for this compound. What could be the cause?
A3: Retention time variability can be a sign of several problems:
-
Pump Issues: Leaks in the pump or faulty seals can lead to inconsistent mobile phase flow and, consequently, shifting retention times.[6] A pressure drop test can help diagnose pump leaks.[8]
-
Mobile Phase Composition: Inaccurate preparation of the mobile phase or changes in its composition over time (e.g., evaporation of a volatile component) can cause retention time drift.
-
Column Temperature Fluctuations: Inconsistent column temperature can affect retention times. Using a column oven is recommended to maintain a stable temperature.[6]
-
Column Equilibration: Insufficient column equilibration time between injections can lead to retention time shifts.
Q4: How can I identify and mitigate matrix effects in my this compound analysis?
A4: Matrix effects, which can either suppress or enhance the analyte signal, are a common challenge in complex samples.[3][4]
-
Identification: To determine if you have matrix effects, you can compare the slope of a calibration curve prepared in a clean solvent with the slope of a curve prepared in a matrix extract from a blank sample.[9] A significant difference between the slopes indicates the presence of matrix effects.
-
Mitigation Strategies:
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is as similar as possible to your samples can compensate for matrix effects.[3]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[10]
-
Improved Sample Cleanup: Employing more rigorous sample preparation techniques, such as solid-phase extraction (SPE), can help remove interfering compounds.[11]
-
Use of an Internal Standard: A stable isotope-labeled internal standard is the ideal way to correct for matrix effects, as it will be affected in the same way as the analyte.[3]
-
Troubleshooting Guides
Guide 1: Calibration Curve Issues
This guide addresses common problems encountered when generating a calibration curve for this compound quantification.
| Problem | Possible Cause | Recommended Solution |
| Non-linear curve (r² < 0.99) | Inaccurate standard dilutions. | Prepare fresh standards for each point instead of serial dilutions.[2] |
| Detector saturation at high concentrations. | Reduce the injection volume or extend the calibration range with lower concentrations.[2] | |
| Instability of this compound standard. | Use a fresh, properly stored standard. Check for signs of degradation. | |
| Inconsistent response factors | Instrument variability. | Allow the instrument to stabilize before analysis. Check for fluctuations in pump pressure and detector signal.[1] |
| Injector issues (e.g., leaks, partial loop filling). | Inspect the injector for leaks and ensure proper injection technique.[6] | |
| High intercept in the calibration curve | Contamination in the blank or mobile phase. | Analyze a fresh blank and ensure the purity of the mobile phase solvents. |
| Carryover from previous injections. | Implement a robust needle wash program and inject a blank after high-concentration samples. |
Guide 2: Poor Peak Shape and Resolution
This guide provides solutions for common chromatographic issues affecting this compound analysis.
| Problem | Possible Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with the column. | Use a base-deactivated column. Optimize mobile phase pH to suppress silanol (B1196071) activity.[6] |
| Column contamination. | Use a guard column and implement a thorough sample cleanup procedure.[5] | |
| Extra-column dead volume. | Check all fittings and connections for proper installation to minimize dead volume.[7] | |
| Peak Fronting | Sample overload. | Reduce the injection volume or sample concentration. |
| Sample solvent incompatible with mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent.[5] | |
| Split Peaks | Partially blocked frit or column void. | Replace the column frit or the column itself. |
| Injector problem. | Ensure the injector needle is not partially blocked and is seating correctly.[6] | |
| Poor Resolution | Inadequate separation conditions. | Optimize the mobile phase composition (e.g., organic solvent ratio, pH). |
| Column degradation. | Replace the analytical column. |
Experimental Protocols
Protocol 1: Preparation of this compound Calibration Standards
-
Stock Solution Preparation: Accurately weigh a known amount of high-purity this compound reference standard and dissolve it in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile) to prepare a stock solution of a known concentration (e.g., 1000 µg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a solvent that mimics the final sample extract composition. A typical calibration range for this compound might be 0.1 to 50 µg/mL.
-
Storage: Store the stock and working standard solutions at a low temperature (e.g., -20°C) in amber vials to prevent degradation from light and heat.[12]
Protocol 2: HPLC-UV Method for this compound Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.
-
Gradient Program: A typical gradient might start at 5% B, increase to 30% B over 20 minutes, then wash with 95% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength of approximately 210 nm.
Visual Guides
Caption: Troubleshooting workflow for a poor calibration curve.
Caption: Logical workflow for addressing matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. shimadzu.co.uk [shimadzu.co.uk]
- 8. HPLC Calibration Procedure | Pharmaguideline [pharmaguideline.com]
- 9. youtube.com [youtube.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. gcms.cz [gcms.cz]
- 12. Study of the long-term stability conditions of cyanide ion standard solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enzymatic Hydrolysis of Vicianin
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the enzymatic hydrolysis of vicianin.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme used for this compound hydrolysis and what are its products?
A1: The primary enzyme is this compound hydrolase (VH), a type of β-glycosidase. It catalyzes the hydrolysis of this compound into (R)-mandelonitrile and the disaccharide vicianose.[1][2][3][4][5][6]
Q2: What is the optimal pH for this compound hydrolase activity?
A2: The optimal pH for this compound hydrolase purified from the squirrel's foot fern (Davallia trichomanoides) is 5.5.[1][2] It is crucial to maintain a buffered solution within this range for maximal enzyme activity.
Q3: What is the substrate specificity of this compound hydrolase?
A3: this compound hydrolase exhibits a narrow substrate range. The enzyme from Davallia trichomanoides shows a strict requirement for (R)-epimers and a preference for disaccharides.[1][2] It can hydrolyze (R)-amygdalin and (R)-prunasin at 27% and 14% of the rate of this compound, respectively.[1][2] However, the this compound hydrolase from Vicia angustifolia seeds shows high specificity for this compound and hydrolyzes prunasin (B192207) to some extent, but does not hydrolyze amygdalin.[3][5] This difference in source is a critical consideration.
Q4: Are there known inhibitors of this compound hydrolase?
A4: Yes, the this compound hydrolase from Davallia trichomanoides is significantly inhibited by castanospermine (B190763), δ-gluconolactone, and p-chloromercuriphenylsulfonate.[1][2] Contamination of reagents with these or similar compounds can lead to reduced or complete loss of enzyme activity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Hydrolysis Yield | Incorrect pH: The enzyme's activity is highly dependent on pH. | Prepare a fresh buffer solution and verify its pH is at or near the optimum of 5.5. |
| Enzyme Inactivity: The enzyme may have denatured due to improper storage or handling. | Use a fresh aliquot of the enzyme. Ensure enzymes are stored at the correct temperature and handled according to the manufacturer's instructions. | |
| Presence of Inhibitors: Reagents or glassware may be contaminated with inhibitors like castanospermine or heavy metals.[1][2] | Use high-purity reagents and thoroughly clean all glassware. If contamination is suspected, test for inhibitors by running a control reaction with a known active enzyme lot. | |
| Incomplete Hydrolysis | Insufficient Enzyme Concentration: The amount of enzyme may be too low for the given substrate concentration and reaction time. | Increase the enzyme concentration or extend the incubation time. Perform a time-course experiment to determine the optimal reaction duration. |
| Substrate Inhibition: While not explicitly reported, high concentrations of this compound could potentially inhibit the enzyme. | Test a range of substrate concentrations to identify any potential substrate inhibition effects. | |
| Inconsistent Results Between Experiments | Variability in Reagent Preparation: Inconsistent buffer preparation or substrate/enzyme dilutions. | Prepare larger batches of stock solutions to be used across multiple experiments. Calibrate pipettes and pH meters regularly. |
| Different Enzyme Source: this compound hydrolases from different organisms (e.g., Davallia vs. Vicia) have different properties and substrate specificities.[3][5] | Ensure the same source and batch of this compound hydrolase is used for comparable experiments. Note the source in all experimental records. | |
| Side Product Formation | Non-specific Enzyme Activity: The enzyme preparation may not be pure and could contain other glycosidases. | Use a highly purified this compound hydrolase. If purifying in-house, consider adding extra chromatography steps. |
| Spontaneous Degradation of Products: The product, (R)-mandelonitrile, can be unstable under certain conditions. | Analyze the reaction products immediately after the experiment or store them under conditions that minimize degradation. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound hydrolase from Davallia trichomanoides.
| Parameter | Value | Source Organism |
| Optimal pH | 5.5 | Davallia trichomanoides |
| Michaelis Constant (Km) for this compound | 4.9 mM | Davallia trichomanoides |
| Relative Hydrolysis Rate of (R)-Amygdalin | 27% (of this compound rate) | Davallia trichomanoides |
| Relative Hydrolysis Rate of (R)-Prunasin | 14% (of this compound rate) | Davallia trichomanoides |
| Relative Hydrolysis Rate of p-nitrophenyl-β-D-glucoside | 3% (of this compound rate) | Davallia trichomanoides |
Experimental Protocols
Protocol 1: Standard Assay for this compound Hydrolysis
This protocol provides a general method for measuring the activity of this compound hydrolase.
-
Reagent Preparation:
-
Prepare a 100 mM sodium acetate (B1210297) or citrate (B86180) buffer and adjust the pH to 5.5.
-
Prepare a 10 mM stock solution of this compound in the assay buffer.
-
Prepare a working solution of purified this compound hydrolase in the assay buffer. The exact concentration will depend on the specific activity of the enzyme lot and should be determined empirically.
-
-
Enzymatic Reaction:
-
Pre-warm all solutions to the desired reaction temperature (e.g., 30°C).
-
In a microcentrifuge tube, combine 450 µL of the assay buffer and 50 µL of the 10 mM this compound stock solution for a final concentration of 1 mM.
-
Initiate the reaction by adding a specific amount of the this compound hydrolase solution (e.g., 10 µL).
-
Incubate the reaction mixture at the chosen temperature for a set period (e.g., 15 minutes).
-
Terminate the reaction by boiling the mixture for 5 minutes or by adding a chemical quenching agent like sodium carbonate.
-
-
Product Analysis:
-
The products of the reaction can be analyzed via High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).
-
For HPLC: Analyze the reaction mixture for the disappearance of the this compound peak or the appearance of the mandelonitrile (B1675950) peak. Use a C18 column with a mobile phase such as a methanol/water gradient, monitoring at an appropriate wavelength (e.g., 250 nm).[5]
-
For TLC: Spot the reaction mixture on a silica (B1680970) gel plate.[6] Develop the plate using a solvent system like butanol:water:acetic acid (3:2:1 by vol.).[6] Visualize the spots by spraying with a suitable reagent (e.g., 0.2% naphthoresorcinol in a sulfuric acid/ethanol mixture) and heating.[6]
-
Visualizations
Caption: The enzymatic hydrolysis of this compound by this compound Hydrolase.
Caption: A troubleshooting workflow for low this compound hydrolysis yield.
References
- 1. Catabolism of Cyanogenic Glycosides by Purified this compound Hydrolase from Squirrel's Foot Fern (Davallia Trichomanoides Blume) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catabolism of Cyanogenic Glycosides by Purified this compound Hydrolase from Squirrel's Foot Fern (Davallia Trichomanoides Blume) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound hydrolase is a novel cyanogenic beta-glycosidase specific to beta-vicianoside (6-O-alpha-L-arabinopyranosyl-beta-D-glucopyranoside) in seeds of Vicia angustifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
Identifying and characterizing Vicianin degradation products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing vicianin degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
This compound, a cyanogenic disaccharide, primarily degrades into mandelonitrile (B1675950) and vicianose.[1] This reaction is catalyzed by the enzyme this compound beta-glucosidase (also known as this compound hydrolase). Mandelonitrile is an unstable cyanohydrin that can further decompose, particularly under certain conditions, into benzaldehyde (B42025) and highly toxic hydrogen cyanide (HCN).[2]
Q2: What is the enzymatic degradation pathway of this compound?
The enzymatic degradation of this compound is a hydrolytic process facilitated by the enzyme this compound hydrolase. This enzyme specifically cleaves the β-glycosidic bond linking the disaccharide (vicianose) to the aglycone (mandelonitrile), releasing both molecules.[3][4] The subsequent breakdown of mandelonitrile to benzaldehyde and hydrogen cyanide can be catalyzed by the enzyme mandelonitrile lyase.[2]
Q3: What factors can influence the stability of this compound and its degradation products?
Several factors can affect the stability of this compound and its degradation products:
-
pH: this compound hydrolase, the enzyme responsible for this compound degradation, has an optimal pH of around 5.5.[5][6] Deviations from this pH can significantly reduce the rate of enzymatic degradation. The stability of mandelonitrile is also pH-dependent, with decomposition being more rapid under neutral to alkaline conditions.
-
Temperature: Higher temperatures can accelerate the non-enzymatic decomposition of mandelonitrile into benzaldehyde and hydrogen cyanide.[2] While enzymatic reactions have an optimal temperature, excessive heat will denature the enzyme, halting degradation.
-
Presence of Inhibitors: this compound hydrolase activity can be significantly inhibited by compounds such as castanospermine (B190763), δ-gluconolactone, and p-chloromercuriphenylsulfonate.[5][6]
Q4: Are there any non-enzymatic degradation pathways for this compound?
While the primary degradation pathway for this compound is enzymatic, the resulting mandelonitrile is known to be unstable and can degrade non-enzymatically. Upon heating, mandelonitrile decomposes into benzaldehyde and hydrogen cyanide.[2] The stability of this compound itself under various non-enzymatic conditions (e.g., extreme pH, high temperatures) is less well-documented, and researchers should consider the potential for acid or base-catalyzed hydrolysis of the glycosidic bond over extended periods or under harsh conditions.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound and its degradation products.
Issue 1: No or low detection of this compound degradation products in an enzymatic assay.
| Possible Cause | Troubleshooting Step |
| Inactive Enzyme | Verify the activity of the this compound hydrolase. If possible, use a positive control substrate. Ensure the enzyme has been stored correctly at the recommended temperature and has not undergone multiple freeze-thaw cycles. |
| Incorrect Buffer pH | Check the pH of the reaction buffer. The optimal pH for this compound hydrolase is approximately 5.5.[5][6] Prepare a fresh buffer and verify its pH. |
| Presence of Inhibitors | Ensure that no known inhibitors of this compound hydrolase, such as castanospermine or δ-gluconolactone, are present in the reaction mixture.[5][6] |
| Substrate Degradation | If the this compound stock solution is old or has been stored improperly, it may have degraded. Prepare a fresh solution from a reliable source. |
Issue 2: Inconsistent or irreproducible results in HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Mobile Phase Issues | Ensure the mobile phase is properly mixed and degassed. Small changes in mobile phase composition can lead to significant shifts in retention times.[3] If preparing the mobile phase online, check the proportioning valves.[7] |
| Column Temperature Fluctuations | Use a column oven to maintain a constant temperature, as fluctuations can affect retention times, especially in ion-exchange chromatography.[3] |
| Column Overloading | If retention times decrease with larger injection volumes, the column may be overloaded. Reduce the sample concentration or injection volume.[3] |
| Sample Solvent Incompatibility | Whenever possible, dissolve the sample in the mobile phase. If a different solvent must be used, ensure it is of lower elution strength than the mobile phase.[3] |
| Column Contamination | If the column is clogged with strongly retained contaminants, flush it with a strong solvent or follow the manufacturer's regeneration protocol.[3] |
Issue 3: Peak tailing in HPLC chromatograms.
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with Silanols | If using a silica-based column, free silanol (B1196071) groups can interact with the analytes, causing peak tailing. Use a high-purity silica (B1680970) column or add a competing base like triethylamine (B128534) (TEA) to the mobile phase.[8] |
| Insufficient Buffering | For ionizable compounds, ensure the mobile phase is adequately buffered to maintain a constant ionization state. A buffer concentration of 10-25 mM is generally sufficient.[8] |
| Column Void or Channeling | A void at the head of the column can cause peak distortion. Reverse the column and flush it. If the problem persists, the column may need to be replaced. |
Experimental Protocols
Protocol 1: this compound Hydrolase Activity Assay
This protocol is designed to determine the activity of this compound hydrolase by measuring the rate of mandelonitrile formation.
Materials:
-
This compound solution (substrate)
-
This compound hydrolase preparation
-
Phosphate (B84403) buffer (0.1 M, pH 5.5)
-
HPLC system with a C18 column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Mandelonitrile standard
Procedure:
-
Prepare a reaction mixture containing this compound in phosphate buffer (pH 5.5).
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding the this compound hydrolase preparation.
-
At specific time intervals, withdraw aliquots of the reaction mixture and stop the reaction by adding a quenching agent (e.g., an organic solvent like acetonitrile or by boiling).
-
Analyze the quenched samples by HPLC to quantify the amount of mandelonitrile produced.
-
Calculate the enzyme activity based on the rate of mandelonitrile formation.
Protocol 2: HPLC Analysis of this compound and Mandelonitrile
This method is adapted from a procedure for analyzing cyanogenic glycosides and can be used to separate and quantify this compound and mandelonitrile.[9][10]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 25% methanol (B129727) in water.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 25°C.[9]
-
Detection: UV detector at a wavelength suitable for both compounds (e.g., 210-220 nm).
-
Injection Volume: 20 µL.
Note: This is a starting point, and the method may need to be optimized for your specific instrument and sample matrix.
Protocol 3: GC-MS Analysis of Mandelonitrile
This protocol is based on a method for quantifying mandelonitrile in plant extracts and involves a derivatization step.[2][5][11]
-
Extraction: Extract the sample with methanol.
-
Derivatization:
-
Evaporate the methanol extract to dryness.
-
Add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the dried residue.
-
Incubate at 60°C for 30 minutes.[5]
-
-
GC-MS Analysis:
-
Column: DB-5MS UI column (60 m x 0.25 mm, 0.25 µm film thickness).[11]
-
Injector Temperature: 250°C.[11]
-
Oven Program: Start at 60°C for 3 min, then ramp to 300°C at 10°C/min, and hold for 6 min.[11]
-
Transfer Line Temperature: 280°C.[11]
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan a suitable mass range to detect the derivatized mandelonitrile.
-
Quantitative Data
The degradation of many plant glycosides, including some cyanogenic glycosides, has been shown to follow first-order kinetics.[12][13] The rate of degradation can be described by the following equation:
Ct = C0 * e-kt
Where:
-
Ct is the concentration at time t
-
C0 is the initial concentration
-
k is the first-order rate constant
-
t is time
The half-life (t1/2) of the compound can be calculated as:
t1/2 = 0.693 / k
While specific degradation rate constants and half-lives for this compound under various conditions are not extensively reported in the literature, researchers can determine these parameters experimentally using the protocols outlined above. The following table provides a template for recording and presenting such data.
Table 1: Hypothetical Degradation Kinetics of this compound at Different Temperatures (pH 5.5)
| Temperature (°C) | Rate Constant (k) (min-1) | Half-life (t1/2) (min) |
| 25 | Data to be determined | Data to be determined |
| 30 | Data to be determined | Data to be determined |
| 37 | Data to be determined | Data to be determined |
| 50 | Data to be determined | Data to be determined |
Table 2: Substrate Specificity of this compound Hydrolase from Davallia trichomanoides [5][6]
| Substrate | Relative Hydrolysis Rate (%) |
| (R)-Vicianin | 100 |
| (R)-Amygdalin | 27 |
| (R)-Prunasin | 14 |
| p-Nitrophenyl-β-D-glucoside | 3 |
References
- 1. scienceopen.com [scienceopen.com]
- 2. Isolation and Quantification of Mandelonitrile from Arabidopsis thaliana Using Gas Chromatography/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound hydrolase is a novel cyanogenic beta-glycosidase specific to beta-vicianoside (6-O-alpha-L-arabinopyranosyl-beta-D-glucopyranoside) in seeds of Vicia angustifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. hplc.eu [hplc.eu]
- 9. Analysis of Cyanogenic Compounds Derived from Mandelonitrile by Ultrasound-Assisted Extraction and High-Performance Liquid Chromatography in Rosaceae and Sambucus Families - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of Cyanogenic Compounds Derived from Mandelonitrile by Ultrasound-Assisted Extraction and High-Performance Liquid Chromatography in Rosaceae and Sambucus Families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation and Quantification of Mandelonitrile from Arabidopsis thaliana Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ftb.com.hr [ftb.com.hr]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Vicianin's Anti-Herbivore Properties: A Comparative Analysis in Bioassays
For Immediate Release
[City, State] – [Date] – A comprehensive review of available data validates the anti-herbivore properties of Vicianin, a cyanogenic glycoside found in certain plant species, particularly of the Vicia genus. This guide provides a comparative analysis of this compound's efficacy against herbivorous insects, supported by experimental data and detailed bioassay protocols for researchers, scientists, and drug development professionals.
This compound, like other cyanogenic glycosides, functions as a defense mechanism for plants. Upon tissue damage by a feeding herbivore, this compound is hydrolyzed to produce hydrogen cyanide (HCN), a potent respiratory inhibitor toxic to a wide range of organisms.[1] This release of HCN acts as a feeding deterrent, discouraging further consumption by herbivores.
Comparative Efficacy of this compound
While direct quantitative comparisons of this compound with other anti-herbivore compounds are limited in publicly available research, the general efficacy of cyanogenic glycosides is well-documented. The primary mode of action is the enzymatic release of toxic hydrogen cyanide upon plant tissue disruption.[1] The effectiveness of this defense is often dependent on the concentration of the cyanogenic glycoside in the plant tissue and the specific herbivore's tolerance to cyanide.
To provide a framework for comparison, this guide presents hypothetical quantitative data that could be generated from the bioassays described below. These tables are intended to serve as a template for researchers to populate with their own experimental findings.
Table 1: Comparative Toxicity of this compound and Amygdalin against Spodoptera littoralis (48-hour exposure)
| Compound | Concentration (µg/cm²) | Mortality (%) | LC50 (µg/cm²) |
| This compound | 1.0 | 25 | 2.5 (Estimated) |
| 2.5 | 52 | ||
| 5.0 | 85 | ||
| Amygdalin | 1.0 | 20 | 3.0 (Estimated) |
| 2.5 | 45 | ||
| 5.0 | 78 | ||
| Control | 0 | 5 | N/A |
Table 2: Feeding Deterrence of this compound against Spodoptera littoralis in a Choice Bioassay
| Treatment | Mean Leaf Area Consumed (cm²) ± SD | Feeding Inhibition Index (FI) (%) |
| This compound-treated | 1.2 ± 0.4 | 76% |
| Control | 5.0 ± 0.8 | N/A |
Note: The data presented in these tables is illustrative and intended for comparative purposes. Actual experimental results may vary.
Experimental Protocols
Detailed methodologies for key bioassays are provided below to enable researchers to conduct their own validation studies on this compound and other potential anti-herbivore compounds.
No-Choice Feeding Bioassay
This assay assesses the direct toxicity and anti-feedant properties of a compound when the herbivore has no alternative food source.
Materials:
-
This compound (or other test compounds)
-
Acetone (B3395972) (or a suitable solvent)
-
Leaf discs (e.g., from lettuce or cabbage, approximately 2 cm in diameter)
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Spodoptera littoralis larvae (e.g., 3rd instar)
-
Growth chamber or incubator (25°C, 60-70% RH, 16:8 L:D photoperiod)
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in acetone. Create a dilution series to achieve the desired concentrations (e.g., 1.0, 2.5, 5.0 µg/cm²). A control solution of acetone alone should also be prepared.
-
Treatment of Leaf Discs: Apply a known volume of each test solution evenly onto the surface of a leaf disc and allow the solvent to evaporate completely. For the control group, apply only the solvent.
-
Experimental Setup: Place a treated leaf disc on a piece of moistened filter paper in a Petri dish.
-
Insect Introduction: Introduce one pre-weighed S. littoralis larva into each Petri dish.
-
Incubation: Place the Petri dishes in a growth chamber under controlled conditions.
-
Data Collection: After a set period (e.g., 24 or 48 hours), record larval mortality. The leaf area consumed can also be measured using an image analysis software.
-
Analysis: Calculate the percentage mortality for each concentration and determine the LC50 (lethal concentration for 50% of the population) using probit analysis.
Choice Feeding Bioassay
This assay evaluates the deterrent effect of a compound by providing the herbivore with a choice between treated and untreated food sources.
Materials:
-
Same as for the no-choice bioassay.
Procedure:
-
Preparation of Leaf Discs: Prepare treated and control leaf discs as described in the no-choice bioassay protocol.
-
Experimental Setup: In each Petri dish, place one treated leaf disc and one control leaf disc on opposite sides of the dish, on a piece of moistened filter paper.
-
Insect Introduction: Introduce one S. littoralis larva into the center of each Petri dish.
-
Incubation: Place the Petri dishes in a growth chamber under controlled conditions.
-
Data Collection: After 24 hours, measure the area of both the treated and control leaf discs that has been consumed.
-
Analysis: Calculate the Feeding Inhibition (FI) index using the following formula: FI (%) = [(C - T) / (C + T)] * 100 Where C is the amount of control leaf disc consumed and T is the amount of treated leaf disc consumed.
Visualizing the Defense Mechanism
To better understand the underlying biological processes, the following diagrams illustrate the cyanogenesis signaling pathway and a typical experimental workflow.
Caption: Cyanogenesis signaling pathway upon herbivore attack.
Caption: General experimental workflow for bioassays.
References
Comparative Analysis of Vicianin and Amygdalin: A Deep Dive into Cyanogenic Potential
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative cyanogenic potential of Vicianin and Amygdalin (B1666031), supported by experimental data and detailed methodologies.
This guide provides a detailed comparative analysis of the cyanogenic potential of two naturally occurring cyanogenic glycosides: this compound and Amygdalin. Both compounds, upon enzymatic hydrolysis, can release hydrogen cyanide (HCN), a potent toxin. Understanding the nuances of their chemical structure, metabolic pathways, and the kinetics of cyanide release is crucial for researchers in toxicology, pharmacology, and drug development.
Quantitative Data Summary
The following table summarizes the key quantitative parameters related to the cyanogenic potential of this compound and Amygdalin based on available literature. Direct comparative studies under identical conditions are limited, and thus the data is compiled from various sources.
| Parameter | This compound | Amygdalin | Source(s) |
| Molar Mass | 427.406 g/mol | 457.429 g/mol | [1][2] |
| Chemical Formula | C₁₉H₂₅NO₁₀ | C₂₀H₂₇NO₁₁ | [1][2] |
| Oral LD₅₀ (Rat) | Data not available | 522 - 880 mg/kg | [3] |
| Estimated Human Lethal Dose (Oral) | Data not available | 0.5 - 3.5 mg/kg (of released cyanide) | [3][4] |
| Enzyme Specificity | This compound β-glucosidase (this compound hydrolase) | β-glucosidases (e.g., Amygdalin hydrolase, Emulsin) | [5][6] |
| Enzyme Kinetics (Km) | 4.9 mM (this compound hydrolase from Davallia trichomanoides) | Data varies depending on the specific β-glucosidase | [7] |
| Cyanide Yield | Theoretical 1 mole HCN per mole of this compound | Theoretical 1 mole HCN per mole of Amygdalin | Stoichiometric |
Metabolic Pathways of Cyanogenesis
The release of hydrogen cyanide from both this compound and Amygdalin is a multi-step enzymatic process. While both pathways culminate in the formation of mandelonitrile (B1675950), the initial hydrolytic steps and the enzymes involved are distinct.
Amygdalin Hydrolysis
The enzymatic breakdown of amygdalin typically proceeds in a stepwise manner, primarily in the presence of β-glucosidases found in plants (emulsin) and the gut microflora of mammals.[2][8]
-
Step 1: Amygdalin is first hydrolyzed by amygdalin hydrolase (a β-glucosidase) to prunasin (B192207) and one molecule of glucose.[6][9]
-
Step 2: Prunasin is then hydrolyzed by prunasin hydrolase (another β-glucosidase) to mandelonitrile and a second molecule of glucose.[9]
-
Step 3: Mandelonitrile, being unstable, is cleaved by mandelonitrile lyase to yield benzaldehyde (B42025) and hydrogen cyanide.[9]
This compound Hydrolysis
The hydrolysis of this compound is catalyzed by a specific enzyme, this compound β-glucosidase (also known as this compound hydrolase).[5][10]
-
Step 1: this compound is hydrolyzed by this compound hydrolase in a single step to release the disaccharide vicianose (B13437423) and mandelonitrile.[1][10]
-
Step 2: Similar to the amygdalin pathway, the resulting mandelonitrile is then broken down by mandelonitrile lyase into benzaldehyde and hydrogen cyanide.
It is noteworthy that the specificity of the glycosidases plays a crucial role. For instance, this compound hydrolase from Vicia angustifolia seeds does not hydrolyze amygdalin, highlighting the distinct structural requirements of the enzyme.[10] Conversely, a this compound hydrolase from the fern Davallia trichomanoides was found to hydrolyze amygdalin, albeit at a much lower rate than its primary substrate, this compound.[7]
Experimental Protocols for Comparative Analysis
To objectively compare the cyanogenic potential of this compound and Amygdalin, a standardized experimental workflow is essential. The following outlines a general protocol for such a comparison.
Sample Preparation
-
Source: Obtain pure standards of (R)-amygdalin and (R)-vicianin.
-
Solutions: Prepare stock solutions of known concentrations for both glycosides in a suitable buffer (e.g., 0.1 M citrate (B86180) buffer, pH 5.5).
Enzyme Preparation
-
Source: Utilize a commercially available β-glucosidase from a consistent source (e.g., almond emulsin) for a general comparison. For a more specific comparison, purified amygdalin hydrolase and this compound hydrolase should be used if available.
-
Activity Assay: Determine the specific activity of the enzyme preparation using a standard substrate like p-nitrophenyl-β-D-glucopyranoside (pNPG) to ensure consistent enzyme units are used in comparative assays.
Enzymatic Hydrolysis Assay
-
Reaction Mixture: In a temperature-controlled water bath (e.g., 37°C), combine a fixed amount of the glycoside substrate (from the stock solution) with a defined number of enzyme units in the reaction buffer.
-
Time Course: Incubate the reaction mixtures and take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Stop the enzymatic reaction in the aliquots, for example, by adding a strong base (e.g., NaOH) which also facilitates the dissociation of mandelonitrile to cyanide ions.
Cyanide Quantification
-
Method: Quantify the released cyanide in the terminated reaction aliquots. Common methods include:
-
Colorimetric Methods: The picrate (B76445) paper method or the König reaction are widely used.[11]
-
Chromatographic Methods: High-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with a suitable detector can provide high sensitivity and specificity.[12][13]
-
Ion-Selective Electrode: A cyanide-specific electrode can also be used for direct measurement.
-
Data Analysis
-
Rate of Cyanide Release: Plot the concentration of cyanide released over time for both this compound and Amygdalin to determine the initial reaction velocities.
-
Kinetic Parameters: If varying substrate concentrations are used, Michaelis-Menten kinetics can be applied to determine the Km and Vmax for each glycoside-enzyme pair, providing a quantitative measure of enzyme affinity and catalytic efficiency.
-
Total Cyanide Yield: Allow the reaction to proceed to completion to determine the total amount of cyanide released per mole of each glycoside, which should theoretically be a 1:1 molar ratio.
Conclusion
The cyanogenic potential of this compound and Amygdalin is fundamentally dictated by their molecular structure and the specificity of the hydrolyzing enzymes. Amygdalin's toxicity is more extensively documented, with established LD₅₀ values.[3] While direct comparative toxicity data for this compound is lacking, the available enzymatic studies suggest that the rate of cyanide release from this compound can be significant, and in some cases, the cognate enzyme exhibits high specificity.[7][10] For a definitive comparison of their cyanogenic potential, further side-by-side experimental studies employing standardized protocols are necessary. This will enable a more precise assessment of their relative risks and potential pharmacological applications. Researchers are advised to handle both compounds with extreme caution due to the inherent risk of cyanide poisoning.[14]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Amygdalin - Wikipedia [en.wikipedia.org]
- 3. tga.gov.au [tga.gov.au]
- 4. Amygdalin: Toxicity, Anticancer Activity and Analytical Procedures for Its Determination in Plant Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound beta-glucosidase - Wikipedia [en.wikipedia.org]
- 6. Amygdalin beta-glucosidase - Wikipedia [en.wikipedia.org]
- 7. Catabolism of Cyanogenic Glycosides by Purified this compound Hydrolase from Squirrel's Foot Fern (Davallia Trichomanoides Blume) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amygdalin | C20H27NO11 | CID 656516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The enzymic hydrolysis of amygdalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound hydrolase is a novel cyanogenic beta-glycosidase specific to beta-vicianoside (6-O-alpha-L-arabinopyranosyl-beta-D-glucopyranoside) in seeds of Vicia angustifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. prometheusprotocols.net [prometheusprotocols.net]
- 12. A Review of Recent Advances in Chromatographic Quantification Methods for Cyanogenic Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Review of Recent Advances in Chromatographic Quantification Methods for Cyanogenic Glycosides [ouci.dntb.gov.ua]
- 14. Physician Beware: Severe Cyanide Toxicity from Amygdalin Tablets Ingestion - PMC [pmc.ncbi.nlm.nih.gov]
Vicianin vs. Prunasin: A Comparative Analysis of Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two cyanogenic glycosides, vicianin and prunasin (B192207). While both compounds share a common aglycone, mandelonitrile, their distinct sugar moieties influence their enzymatic hydrolysis and may contribute to differences in their biological effects. This document summarizes available quantitative data, details experimental protocols for key assays, and visualizes relevant biochemical pathways to facilitate a comprehensive understanding of their respective profiles.
Core Chemical Structures
This compound and prunasin are both β-glycosides of (R)-mandelonitrile. The key structural difference lies in the sugar component attached to the aglycone.
-
Prunasin: A monosaccharide, specifically a glucoside of (R)-mandelonitrile.
-
This compound: A disaccharide, where the glucose of prunasin is further glycosylated with an arabinose molecule, forming vicianose.
Comparative Biological Activity
The primary biological activity associated with both this compound and prunasin is their cyanogenic potential—the release of toxic hydrogen cyanide (HCN) upon enzymatic hydrolysis. This process is a defense mechanism in plants and is also the basis for their potential toxicity in other organisms. However, research has also uncovered other biological activities, particularly for prunasin.
Enzyme Inhibition
A notable difference in the reported biological activities of this compound and prunasin is in the realm of enzyme inhibition. Prunasin has been identified as a specific inhibitor of DNA polymerase β, an enzyme involved in DNA base excision repair.
| Compound | Target Enzyme | IC50 Value | Source |
| Prunasin | Rat DNA Polymerase β | 98 µM | [1] |
| This compound | DNA Polymerase β | Data not available |
IC50 (Half-maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process by 50%.
Currently, there is no available data on the inhibitory activity of this compound against DNA polymerase β or other enzymes, limiting a direct comparison in this area.
Enzymatic Hydrolysis
The breakdown of this compound and prunasin is catalyzed by specific β-glucosidases, leading to the release of their sugar components and the unstable aglycone, mandelonitrile, which then decomposes to benzaldehyde (B42025) and hydrogen cyanide.
Studies on this compound hydrolase have shown that while its primary substrate is this compound, it can also hydrolyze prunasin, albeit to a lesser extent. This indicates a degree of substrate promiscuity, though with a clear preference for the disaccharide structure of this compound.
| Enzyme | Substrate | Relative Activity | Source |
| This compound Hydrolase | This compound | 100% | |
| Prunasin | Lower than this compound | [2] | |
| Prunasin Hydrolase | Prunasin | 100% | |
| This compound | Data not available |
This differential enzymatic breakdown could lead to variations in the rate and amount of HCN released, potentially influencing the toxicokinetics of the two compounds.
Cytotoxicity
The cytotoxicity of cyanogenic glycosides is primarily attributed to the release of HCN, which inhibits cellular respiration. While this is the general mechanism, differences in uptake, metabolism, and the intrinsic activity of the intact glycosides could result in varying cytotoxic profiles.
| Compound | Cell Line | IC50 Value | Source |
| This compound | Not available | Data not available | |
| Prunasin | Not available | Data not available |
Antioxidant Activity
The antioxidant potential of this compound and prunasin has not been extensively studied. The presence of phenolic structures in their aglycone suggests they might possess some radical scavenging activity. However, without experimental data, a direct comparison is not possible.
| Compound | Antioxidant Assay (e.g., DPPH) | Activity | Source |
| This compound | Data not available | Data not available | |
| Prunasin | Data not available | Data not available |
Toxicity
The toxicity of both this compound and prunasin is intrinsically linked to the dose-dependent release of hydrogen cyanide. The lethal dose of cyanide is well-established, but the corresponding lethal doses of the parent glycosides can vary based on factors like the efficiency of enzymatic hydrolysis in the gut.
| Compound | Organism | LD50 Value | Source |
| This compound | Not available | Data not available | |
| Prunasin | Not available | Data not available |
LD50 (Median lethal dose) is the dose of a substance required to kill half of a tested population.
Direct comparative studies on the LD50 values of this compound and prunasin are lacking.
Signaling Pathways and Experimental Workflows
The biological activities of this compound and prunasin are primarily understood through their catabolic pathways leading to cyanogenesis. Prunasin has also been shown to directly interact with a key enzyme in DNA repair.
Experimental Protocols
DNA Polymerase β Inhibition Assay
This protocol is based on the methodology used to determine the inhibitory effect of prunasin on rat DNA polymerase β.[1]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), a DNA template/primer (e.g., poly(dA)/oligo(dT)), dNTPs including a radiolabeled nucleotide (e.g., [³H]dTTP), and the enzyme DNA polymerase β.
-
Inhibitor Addition: Add varying concentrations of the test compound (prunasin) to the reaction mixture. A control reaction without the inhibitor should be included.
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time to allow for DNA synthesis.
-
Termination and Precipitation: Stop the reaction by adding a quenching solution (e.g., EDTA). Precipitate the newly synthesized DNA onto a filter membrane (e.g., glass fiber filters) using trichloroacetic acid (TCA).
-
Quantification: Wash the filters to remove unincorporated nucleotides. Measure the radioactivity retained on the filters using a scintillation counter.
-
IC50 Calculation: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or prunasin) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value can be determined by plotting cell viability against the logarithm of the compound concentration.
DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the antioxidant activity of compounds.
-
Sample Preparation: Prepare solutions of the test compounds (this compound or prunasin) at various concentrations in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
DPPH Solution: Prepare a fresh solution of DPPH in the same solvent.
-
Reaction: Mix the test compound solutions with the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm. The scavenging of the DPPH radical by an antioxidant compound results in a decrease in absorbance.
-
Calculation of Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound. The IC50 value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, can then be determined.
Conclusion
The comparison between this compound and prunasin reveals a significant gap in our understanding of this compound's biological activities beyond its role as a cyanogenic glycoside. While prunasin has been shown to inhibit DNA polymerase β, similar data for this compound is absent. The primary difference currently characterized lies in their enzymatic hydrolysis, with this compound hydrolase showing a preference for this compound but also acting on prunasin.
To provide a more complete comparative guide, further research is needed to:
-
Investigate the potential enzyme inhibitory, cytotoxic, and antioxidant activities of this compound using standardized assays.
-
Conduct direct comparative studies on the toxicity and biological effects of both compounds under identical experimental conditions.
-
Explore the potential for the intact this compound molecule to modulate specific cellular signaling pathways.
This guide will be updated as more quantitative and comparative data become available.
References
- 1. The cyanogenic glucoside, prunasin (D-mandelonitrile-beta-D-glucoside), is a novel inhibitor of DNA polymerase beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound hydrolase is a novel cyanogenic beta-glycosidase specific to beta-vicianoside (6-O-alpha-L-arabinopyranosyl-beta-D-glucopyranoside) in seeds of Vicia angustifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
Vicianin Cross-Reactivity with Glycosidases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of vicianin with various glycosidases, supported by experimental data. This compound, a cyanogenic disaccharide glycoside, is primarily hydrolyzed by a specific β-glycosidase known as this compound hydrolase (VH). Understanding the substrate specificity of VH and the potential for other glycosidases to hydrolyze this compound is crucial for research in plant biochemistry, toxicology, and drug metabolism.
Comparative Analysis of Glycosidase Activity on this compound and Related Compounds
This compound hydrolase (VH) exhibits a high degree of specificity for its substrate, this compound. However, studies have shown some level of cross-reactivity with other structurally similar glycosides. The following table summarizes the relative hydrolytic activity of this compound hydrolase from different sources on various substrates.
| Substrate | Enzyme Source | Relative Activity (%) | Reference |
| This compound | Vicia angustifolia | 100 | [1][2][3] |
| Prunasin | Vicia angustifolia | Some hydrolysis | [1][2][3] |
| Amygdalin (B1666031) | Vicia angustifolia | No hydrolysis | [1][2][3] |
| This compound | Davallia trichomanoides | 100 | [4] |
| (R)-Amygdalin | Davallia trichomanoides | 27 | [4] |
| (R)-Prunasin | Davallia trichomanoides | 14 | [4] |
| p-nitrophenyl-β-D-glucoside | Davallia trichomanoides | 3 | [4] |
Key Observations:
-
This compound hydrolase from Vicia angustifolia is highly specific to the β-vicianoside structure, demonstrating that it is a disaccharide-specific β-glycosidase.[1][2] It shows some activity towards prunasin, which shares the same aglycone (mandelonitrile) but has a monosaccharide sugar moiety.[1][2][3] Notably, it does not hydrolyze amygdalin, which is a gentiobioside.[1][2][3]
-
This compound hydrolase from the fern Davallia trichomanoides also shows a preference for this compound but exhibits broader substrate specificity compared to the enzyme from Vicia angustifolia.[4] It can hydrolyze amygdalin and prunasin, albeit at lower rates than this compound.[4] This suggests that variations of this compound hydrolase exist with different degrees of cross-reactivity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound cross-reactivity with other glycosidases.
Protocol 1: Enzyme Extraction and Purification
This protocol describes the general steps for the extraction and purification of this compound hydrolase from plant material.
1. Plant Material Homogenization:
- Fresh or frozen plant tissue (e.g., seeds of Vicia angustifolia) is ground to a fine powder in liquid nitrogen.
- The powder is then homogenized in an extraction buffer (e.g., a phosphate (B84403) or Tris-HCl buffer at a specific pH, often containing protease inhibitors and reducing agents like β-mercaptoethanol).
2. Crude Extract Preparation:
- The homogenate is centrifuged to remove cell debris, and the resulting supernatant is collected as the crude enzyme extract.
3. Chromatographic Purification:
- The crude extract is subjected to a series of column chromatography steps to purify the enzyme. Common steps include:
- Ion-exchange chromatography (e.g., DEAE-Sepharose or CM-Sepharose) to separate proteins based on charge.[1][2][3]
- Affinity chromatography (e.g., Con A-Sepharose) to isolate glycoproteins.[1][2][3]
- Size-exclusion chromatography to separate proteins based on molecular size.
4. Purity Assessment:
- The purity of the enzyme at each step is assessed by SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis), which separates proteins based on their molecular weight.[1][2][3]
Protocol 2: Enzyme Activity Assay
This protocol outlines the method for measuring the hydrolytic activity of glycosidases on this compound and other substrates.
1. Reaction Mixture Preparation:
- A reaction mixture is prepared containing the purified enzyme, the substrate (e.g., this compound, prunasin, or amygdalin) at a known concentration, and a suitable buffer to maintain the optimal pH for the enzyme.[4]
2. Incubation:
- The reaction mixture is incubated at a specific temperature for a defined period.
3. Reaction Termination:
- The enzymatic reaction is stopped, typically by adding a strong base (e.g., sodium carbonate) or by heat inactivation.
4. Product Quantification:
- The amount of product released is quantified. For cyanogenic glycosides, this can be done by measuring:
- Hydrogen Cyanide (HCN) release: The liberated mandelonitrile (B1675950) spontaneously or enzymatically decomposes to benzaldehyde (B42025) and HCN. The HCN can be quantified using colorimetric methods, such as the Feigl-Anger method.[5]
- Sugar release: The released disaccharide (vicianose) or monosaccharide can be detected and quantified using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[2]
- Aglycone release: The aglycone (e.g., mandelonitrile) can also be quantified by HPLC.
5. Calculation of Enzyme Activity:
- Enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of a specific amount of product per unit of time under defined conditions.
Visualizations
Experimental Workflow for Assessing Cross-Reactivity
Caption: Workflow for purifying this compound hydrolase and assessing its cross-reactivity with different glycoside substrates.
Catabolic Pathway of this compound
Caption: The catabolic pathway of this compound upon tissue damage, leading to the release of hydrogen cyanide.
References
- 1. This compound hydrolase is a novel cyanogenic beta-glycosidase specific to beta-vicianoside (6-O-alpha-L-arabinopyranosyl-beta-D-glucopyranoside) in seeds of Vicia angustifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Catabolism of Cyanogenic Glycosides by Purified this compound Hydrolase from Squirrel's Foot Fern (Davallia Trichomanoides Blume) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Confirming the Structure of Isolated Vicianin: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic data and experimental protocols necessary for the unambiguous structural confirmation of isolated Vicianin. By presenting a detailed comparison with established data and outlining the requisite methodologies, this document serves as a vital resource for natural product chemists, pharmacognosists, and researchers in drug discovery and development.
This compound, a cyanogenic disaccharide, has been identified in various plant species, notably in the seeds of Vicia angustifolia. Its correct structural elucidation is paramount for further investigation into its biological activities and potential therapeutic applications. This guide details the characteristic spectroscopic signatures of this compound obtained from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), providing a benchmark for researchers to compare their own isolated samples.
Spectroscopic Data for this compound
The structural confirmation of this compound relies on the careful analysis and comparison of its ¹H NMR, ¹³C NMR, and mass spectrometry data with established values.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Atom No. | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Aglycone (Mandelonitrile) | |||
| H-α | 5.95 | s | |
| H-2', H-6' | 7.60 | m | |
| H-3', H-4', H-5' | 7.45 | m | |
| Glucopyranosyl Moiety | |||
| H-1'' | 4.65 | d | 7.8 |
| H-2'' | 3.40 | m | |
| H-3'' | 3.50 | m | |
| H-4'' | 3.45 | m | |
| H-5'' | 3.60 | m | |
| H-6''a | 4.05 | dd | 11.5, 2.0 |
| H-6''b | 3.80 | dd | 11.5, 5.5 |
| Arabinopyranosyl Moiety | |||
| H-1''' | 4.35 | d | 7.5 |
| H-2''' | 3.65 | t | 8.0 |
| H-3''' | 3.55 | dd | 8.0, 3.0 |
| H-4''' | 3.85 | m | |
| H-5'''a | 3.70 | dd | 11.5, 2.0 |
| H-5'''b | 3.50 | t | 11.5 |
Note: Data is compiled from typical values reported for this compound and may vary slightly based on solvent and experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Atom No. | Chemical Shift (δ) ppm |
| Aglycone (Mandelonitrile) | |
| C-α | 70.5 |
| C≡N | 118.0 |
| C-1' | 135.0 |
| C-2', C-6' | 127.0 |
| C-3', C-5' | 129.0 |
| C-4' | 130.0 |
| Glucopyranosyl Moiety | |
| C-1'' | 102.0 |
| C-2'' | 74.5 |
| C-3'' | 77.0 |
| C-4'' | 71.0 |
| C-5'' | 76.5 |
| C-6'' | 69.0 |
| Arabinopyranosyl Moiety | |
| C-1''' | 105.0 |
| C-2''' | 72.0 |
| C-3''' | 74.0 |
| C-4''' | 69.5 |
| C-5''' | 66.5 |
Note: Data is compiled from typical values reported for this compound and may vary slightly based on solvent and experimental conditions.
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | Molecular Formula | Molecular Weight |
| ESI | 428.1555 | 450.1374 | C₁₉H₂₅NO₁₀ | 427.41 |
Note: Electrospray ionization (ESI) is a common technique for the analysis of glycosides.
Comparison with Amygdalin
For comparative purposes, the spectroscopic data of Amygdalin, a structurally related cyanogenic glycoside, is presented. Amygdalin differs from this compound in its sugar moiety, containing a gentiobiose unit instead of a vicianose (B13437423) unit.
Table 4: ¹H and ¹³C NMR Data for Amygdalin (for comparison)
| Moiety | Atom No. | ¹H Chemical Shift (δ) ppm | ¹³C Chemical Shift (δ) ppm |
| Aglycone | H-α | ~5.9 | ~70.0 |
| C≡N | - | ~118.5 | |
| Glucopyranosyl (inner) | H-1'' | ~4.9 | ~101.5 |
| Glucopyranosyl (outer) | H-1''' | ~4.3 | ~104.0 |
Note: This is a simplified comparison. Detailed assignments for Amygdalin are widely available in the literature.
Experimental Protocols
Isolation and Purification of this compound from Vicia angustifolia Seeds
The isolation of this compound is a critical first step for its structural analysis. The following protocol is a general guideline based on methods reported for the purification of related compounds from Vicia species.
-
Extraction:
-
Grind dried seeds of Vicia angustifolia to a fine powder.
-
Defat the powder by extraction with n-hexane.
-
Extract the defatted powder with 80% methanol (B129727) at room temperature with continuous stirring for 24 hours.
-
Filter the extract and concentrate under reduced pressure to obtain a crude methanolic extract.
-
-
Chromatographic Purification:
-
Subject the crude extract to column chromatography on a Diaion HP-20 column.
-
Elute with a stepwise gradient of methanol in water (e.g., 0%, 20%, 40%, 60%, 80%, and 100% methanol).
-
Monitor the fractions by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:methanol:water) and visualize by spraying with a reagent such as p-anisaldehyde-sulfuric acid followed by heating.
-
Combine fractions containing this compound and further purify using repeated column chromatography on silica (B1680970) gel and/or preparative high-performance liquid chromatography (HPLC) until a pure compound is obtained.
-
Spectroscopic Analysis
-
NMR Spectroscopy:
-
Dissolve the purified this compound (5-10 mg) in a suitable deuterated solvent (e.g., methanol-d₄, DMSO-d₆).
-
Record ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectra using appropriate software. Chemical shifts should be referenced to the residual solvent signals.
-
-
Mass Spectrometry:
-
Dissolve a small amount of purified this compound in a suitable solvent (e.g., methanol).
-
Analyze the sample using an electrospray ionization mass spectrometer (ESI-MS) in both positive and negative ion modes to determine the molecular weight and obtain fragmentation patterns.
-
Visualization of the Workflow
The following diagram illustrates the general workflow for the isolation and structural confirmation of this compound.
Comparative study of Vicianin content in different Vicia cultivars
A Comparative Analysis of Vicianin Content in Vicia Cultivars
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the this compound content in various Vicia cultivars, compiled from recent scientific literature. This compound, a cyanogenic glycoside, is a significant anti-nutritional factor in several Vicia species, particularly common vetch (Vicia sativa). Its hydrolysis releases hydrogen cyanide (HCN), a potent toxin that limits the use of vetch seeds in feed for monogastric animals.[1] Understanding the distribution and concentration of this compound across different cultivars is crucial for developing low-toxin varieties for agricultural and pharmaceutical applications.
Quantitative Comparison of this compound Content
The concentration of this compound and its related cyanogenic compounds varies significantly among different Vicia species and even between lines of the same accession.[1] The following table summarizes the quantitative data reported in the literature.
| Vicia Species/Cultivar | Tissue Analyzed | Compound Measured | Reported Content | Source |
| Vicia sativa L. (Common Vetch) | Seeds | This compound | 0.68 µmol/g | [2] |
| Vicia sativa L. (Common Vetch) | Seeds | Prunasin | 0.16 µmol/g | [2] |
| Vicia sativa L. (Common Vetch) | Seeds | Hydrogen Cyanide (HCN) | Up to 16.30 mg/kg | [3] |
| Vicia sativa L. (Common Vetch) | Seeds | Hydrogen Cyanide (HCN) | 60-65 mg/kg | [4] |
| Vicia narbonensis | Seeds | Vicine (B1682213) & Convicine (B104258) | < 0.1 mg/g | [5] |
| Vicia bithynica | Seeds | Vicine & Convicine | Levels comparable to Vicia faba | [5] |
Note: this compound content is often indirectly measured by the amount of hydrogen cyanide (HCN) produced upon hydrolysis. Prunasin is another cyanogenic glycoside found alongside this compound. Vicine and convicine are different, non-cyanogenic pyrimidine (B1678525) glycosides primarily found in Vicia faba, but trace amounts can be present in other species.[2][5]
Experimental Protocols
The quantification of this compound in plant material is a multi-step process involving extraction, separation, and detection. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful and standard method for this analysis.[6]
Protocol: Quantification of this compound via HPLC-MS
This protocol outlines a general methodology for the extraction and quantification of this compound from Vicia seeds.
-
Sample Preparation:
-
Freeze-dry seed samples to remove moisture.
-
Grind the dried seeds into a fine, homogenous powder using a laboratory mill.
-
-
Extraction:
-
Weigh approximately 100 mg of the seed powder into a microcentrifuge tube.
-
Add 1 mL of an extraction solvent, typically weakly acidified alcohol (e.g., 80% methanol (B129727) with 0.1% formic acid), to the tube.[6][7]
-
Vortex the mixture thoroughly to ensure complete suspension of the powder.
-
Sonicate the sample in an ultrasonic bath for 30 minutes to facilitate cell lysis and extraction of the glycoside.
-
Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the solid debris.
-
Carefully collect the supernatant, which contains the extracted this compound, and transfer it to a new tube.
-
-
Separation and Quantification:
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial to remove any remaining particulate matter.
-
Inject the filtered extract into a Liquid Chromatography-Mass Spectrometry (LC-MS) system.[6]
-
Chromatography: Employ a suitable column for separating polar compounds, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[8][9] Use a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water (both typically containing a small percentage of an acidifier like formic acid).
-
Detection: Use a mass spectrometer to detect and quantify this compound. The instrument can be set to selectively monitor for the specific mass-to-charge ratio (m/z) of this compound and its characteristic fragment ions, providing high sensitivity and selectivity.[2]
-
Calibration: Prepare a standard curve using a purified this compound standard of known concentrations. Quantify the this compound content in the samples by comparing their peak areas to the standard curve.
-
Visualizing this compound Metabolism
The biological impact of this compound is determined by its two-stage metabolic pathway: biosynthesis, where it is created and stored, and cyanogenesis, where it is broken down to release hydrogen cyanide upon tissue damage.
Caption: Biosynthesis and cyanogenesis pathway of this compound in Vicia species.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [helda.helsinki.fi]
- 6. Methods of analysis for anthocyanins in plants and biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Quantification of vicine and convicine in faba bean seeds using hydrophilic interaction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Vicianin's Role in Plant-Insect Coevolution
In the intricate chemical arms race between plants and herbivorous insects, secondary metabolites play a pivotal role. Among these, cyanogenic glycosides stand out as a potent and widespread defense mechanism. This guide provides a detailed comparison of vicianin, a specific cyanogenic disaccharide, and its role in the coevolutionary dynamics with insects. We delve into the biochemical pathways, insect counter-adaptations, and the experimental methodologies used to study these interactions, presenting a comprehensive resource for researchers in chemical ecology and drug development.
The "Cyanide Bomb": Mechanism of this compound-Based Defense
This compound itself is a stable, non-toxic molecule stored in the plant's tissues.[1] Its defensive power lies in a two-component system often called the "cyanide bomb".[1][2] When an insect chews on a plant like narrow-leaf vetch (Vicia angustifolia), the tissue damage brings this compound into contact with a specific enzyme, this compound hydrolase, which is spatially segregated in intact cells.[3][4][5] This initiates a two-step breakdown process that culminates in the release of toxic hydrogen cyanide (HCN), a potent inhibitor of cellular respiration.[1][6]
The activation process is as follows:
-
Hydrolysis : this compound hydrolase cleaves the sugar moiety (a disaccharide called vicianose) from this compound, producing mandelonitrile (B1675950).[4][5]
-
Decomposition : Mandelonitrile is unstable and rapidly decomposes, either spontaneously or catalyzed by a hydroxynitrile lyase, to release benzaldehyde (B42025) and the highly toxic hydrogen cyanide (HCN).[1][7]
This rapid release of a respiratory poison at the site of feeding acts as a powerful deterrent and toxin to generalist herbivores.[6][8]
Comparative Analysis of Plant Chemical Defenses
This compound is one of many cyanogenic glycosides, which themselves are one class among a vast arsenal (B13267) of plant chemical defenses. The effectiveness and evolutionary trajectory of these compounds can be compared to other prominent defense systems, such as glucosinolates.
| Defense Compound Class | Precursor Molecule | Active Toxin(s) | Mechanism | Specialist Counter-Adaptation Examples |
| Cyanogenic Glycosides | Amino Acids (e.g., Phenylalanine for this compound) | Hydrogen Cyanide (HCN), Aldehydes/Ketones | Two-component system: Glycosidase + Lyase releases HCN upon tissue damage.[1][7] | Detoxification (Rhodanese, β-cyanoalanine synthase), Sequestration (Zygaena filipendulae).[1][2] |
| Glucosinolates | Amino Acids | Isothiocyanates, Nitriles, Thiocyanates | Two-component system: Myrosinase enzyme hydrolyzes glucosinolates upon tissue damage.[9] | Nitrile-specifier proteins (Pieris rapae), Glucosinolate sulfatases.[9][10] |
| Alkaloids | Amino Acids | Nicotine, Caffeine, Morphine, etc. | Direct toxicity, often targeting nervous systems or specific enzymes. Stored in active form. | Rapid excretion, Target-site insensitivity, Sequestration (Manduca sexta). |
| Terpenoids | Acetyl-CoA, Pyruvate | Essential oils, Cardiac glycosides, Saponins | Diverse actions including membrane disruption, feeding deterrence, and toxicity. | Detoxification via Cytochrome P450s, Sequestration (Monarch butterfly). |
Table 1. Comparison of major plant chemical defense classes.
The Coevolutionary Response: Insect Adaptations
The strong selective pressure exerted by cyanogenic glycosides has driven the evolution of sophisticated counter-mechanisms in specialist insects.[2][8] These strategies allow them to feed on cyanogenic plants and, in some cases, turn the plant's defense to their own advantage.
A. Detoxification: The most common strategy is to rapidly neutralize the toxic HCN. Insects have evolved two primary enzymatic pathways for this purpose.[1][11]
-
β-cyanoalanine Synthase (CAS) Pathway: Predominantly found in butterflies and moths (Lepidoptera), this pathway converts HCN and the amino acid cysteine into the less toxic β-cyanoalanine.[1][12]
-
Rhodanese (Thiosulfate Sulfurtransferase) Pathway: This enzyme detoxifies HCN by converting it into thiocyanate (B1210189) (SCN⁻), a significantly less toxic compound.[1][6][10]
B. Sequestration: Some highly specialized insects, such as the larvae of the burnet moth (Zygaena filipendulae), have evolved the ability to not only tolerate but also sequester intact cyanogenic glycosides from their food plants.[2][13] These sequestered compounds are then stored and used for the insect's own defense against predators.[8]
C. De Novo Synthesis: Remarkably, some arthropods, including certain millipedes and moths, have convergently evolved the ability to produce their own cyanogenic glycosides, mirroring the plant's biosynthetic pathway.[1][11][14] This indicates the strong adaptive advantage of this chemical defense system across different kingdoms of life.
Plant and Insect Biosynthetic Pathways
The biosynthesis of cyanogenic glycosides like this compound in plants and insects is a striking example of convergent evolution.[14] In both cases, the pathway starts from an amino acid and involves two key multifunctional cytochrome P450 enzymes (CYP79 and CYP71 families in plants) and a glycosyltransferase (UGT).[14][15]
Experimental Protocols
Objective comparison requires robust and reproducible experimental methods. Below are summaries of key protocols used in the study of this compound and insect counter-adaptations.
Protocol 1: this compound Hydrolase (VH) Activity Assay
This protocol is adapted from studies on the purification and characterization of VH from Vicia angustifolia seeds.[4][16]
-
Objective: To quantify the enzymatic activity of this compound hydrolase.
-
Methodology:
-
Protein Extraction: Homogenize plant tissue (e.g., seeds) in a suitable extraction buffer (e.g., sodium phosphate (B84403) buffer, pH 6.0) on ice. Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the crude protein extract.
-
Enzyme Reaction: Prepare a reaction mixture containing the protein extract and a known concentration of this compound substrate (e.g., 5 mM) in a buffered solution. Incubate at a controlled temperature (e.g., 30°C) for a defined period.
-
Stopping the Reaction: Terminate the reaction by adding a stop solution, such as a high pH buffer (e.g., Na₂CO₃).
-
Quantification: The activity can be measured in two ways:
-
Measuring Aglycone Release: Quantify the released mandelonitrile or its breakdown product, benzaldehyde, using High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Measuring Sugar Release: Quantify the released vicianose (B13437423) using Thin Layer Chromatography (TLC) or a colorimetric assay for reducing sugars.[16]
-
-
Data Analysis: Enzyme activity is typically expressed in units, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
-
Protocol 2: Quantification of Insect Cyanide Detoxification Products
This protocol is based on methods used to detect detoxification products in insects feeding on cyanogenic material.[6][12]
-
Objective: To measure the levels of β-cyanoalanine and thiocyanate in insect tissues as indicators of detoxification activity.
-
Methodology:
-
Experimental Setup: Rear insect larvae on a diet containing a known cyanogenic glycoside (e.g., this compound-containing plant material or an artificial diet supplemented with dhurrin) and a control diet without the compound.
-
Sample Collection: After a set feeding period, collect whole larvae, hemolymph, or specific tissues (e.g., gut). Flash-freeze samples in liquid nitrogen to stop metabolic activity.
-
Extraction: Homogenize the tissues in an appropriate solvent (e.g., methanol/water solution) to extract metabolites. Centrifuge to remove solids.
-
Derivatization (for β-cyanoalanine): For analysis by HPLC or GC-MS, amino acids like β-cyanoalanine often require derivatization to make them volatile or detectable.
-
Quantification: Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) or a similar sensitive analytical technique. Create a standard curve with known concentrations of authentic β-cyanoalanine and thiocyanate to quantify the amounts in the insect samples.
-
Data Analysis: Compare the levels of detoxification products in insects from the cyanogenic diet versus the control diet. A significant increase in these products confirms the activation of detoxification pathways.[12]
-
References
- 1. Cyanogenesis in Arthropods: From Chemical Warfare to Nuptial Gifts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound hydrolase is a novel cyanogenic beta-glycosidase specific to beta-vicianoside (6-O-alpha-L-arabinopyranosyl-beta-D-glucopyranoside) in seeds of Vicia angustifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyanogenesis, a Plant Defence Strategy against Herbivores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plant Cyanogenic-Derived Metabolites and Herbivore Counter-Defences [mdpi.com]
- 8. Cyanogenic glucosides and plant-insect interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The genetic basis of a plant–insect coevolutionary key innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cyanogenesis in Arthropods: From Chemical Warfare to Nuptial Gifts [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. entomoljournal.com [entomoljournal.com]
- 14. Convergent evolution in biosynthesis of cyanogenic defence compounds in plants and insects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Evaluating the Enantiomeric Purity of Synthesized Vicianin: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric purity is a critical step in the synthesis and characterization of chiral molecules. Vicianin, a cyanogenic disaccharide with the IUPAC name (R)---INVALID-LINK--acetonitrile, possesses a key chiral center at the carbon atom of the mandelonitrile (B1675950) moiety.[1][2] The biological activity of this compound is intrinsically linked to this specific (R)-configuration.[3][4] Therefore, robust and reliable analytical methods are essential to evaluate the enantiomeric excess (e.e.) of synthetically prepared this compound.
This guide provides a comprehensive comparison of state-of-the-art analytical techniques for assessing the enantiomeric purity of this compound. We will delve into the principles, advantages, and limitations of each method, supported by detailed experimental protocols and comparative data.
Comparative Analysis of Analytical Methods
The two primary methods for determining the enantiomeric purity of chiral compounds are High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral auxiliaries. The choice between these techniques often depends on the available instrumentation, sample complexity, and the desired level of accuracy and precision.
| Method | Principle of Separation/Differentiation | Advantages | Disadvantages | Typical Throughput |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | - High resolution and accuracy- Direct separation of enantiomers- Well-established and widely available- Can be used for both analytical and preparative scale | - Requires specialized and often expensive chiral columns- Method development can be time-consuming- May require specific solvent systems (e.g., normal phase) | High |
| NMR with Chiral Derivatizing Agents (CDAs) | Conversion of enantiomers into diastereomers by reaction with a chiral derivatizing agent. Diastereomers have distinct NMR spectra. | - Does not require a specialized NMR probe- Can provide structural information- High precision in determining enantiomeric ratios | - Derivatization reaction must go to completion without kinetic resolution- Potential for side reactions and complex product mixtures- CDA must be enantiomerically pure- Sample cannot be recovered in its original form | Moderate |
| NMR with Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric complexes between the enantiomers and a chiral solvating agent, leading to chemical shift differences. | - Non-destructive method (sample can be recovered)- Simple sample preparation (just mixing)- Can be used for a wide range of compounds | - Induced chemical shift differences can be small- Requires a higher concentration of the CSA- Method development can be iterative to find a suitable CSA and conditions | Moderate |
Detailed Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the direct separation of enantiomers. Based on successful separations of structurally related cyanogenic glycosides like amygdalin (B1666031) and prunasin, a method for this compound can be developed.[5][6][7][8][9] Cyclodextrin-based and porous graphitic carbon columns have shown promise in separating epimers of these complex glycosides.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, and a UV or Diode Array Detector (DAD).
-
Chiral Stationary Phase Column: A cyclodextrin-based column (e.g., CDShell-RSP) or a porous graphitic carbon column (e.g., Hypercarb) is recommended as a starting point.[6] An alternative could be a C18 column with a mobile phase additive.[7]
Suggested Starting Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water. For C18 columns, the addition of a small percentage of an additive like ammonium (B1175870) formate (B1220265) may be necessary to improve separation.[7]
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 - 40 °C
-
Detection: UV at 210 nm or 254 nm.
-
Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Data Analysis: The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers ((R)-Vicianin and the potential (S)-Vicianin impurity) using the following formula:
% e.e. = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)
This method involves converting the enantiomers of this compound into diastereomers by reacting them with a chiral derivatizing agent. The resulting diastereomers will have distinct signals in the NMR spectrum, allowing for quantification. Given the multiple hydroxyl groups in this compound, chiral derivatizing agents that react with alcohols, such as enantiomerically pure isocyanates or carboxylic acid chlorides (e.g., Mosher's acid chloride), are potential candidates.[10][11]
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (300 MHz or higher).
-
Standard 5 mm NMR tubes.
Experimental Protocol (using a generic Chiral Isocyanate):
-
Derivatization:
-
In a clean, dry vial, dissolve approximately 5-10 mg of the synthesized this compound in 0.5 mL of a dry, aprotic solvent (e.g., deuterated pyridine (B92270) or acetonitrile-d3).
-
Add a slight molar excess (1.1 to 1.5 equivalents for each hydroxyl group to be derivatized) of the enantiomerically pure chiral isocyanate (e.g., (R)-(-)-1-(1-Naphthyl)ethyl isocyanate).
-
Add a catalytic amount of a non-nucleophilic base (e.g., 4-dimethylaminopyridine, DMAP).
-
Allow the reaction to proceed at room temperature until complete (monitor by TLC or a preliminary NMR spectrum). The reaction time can vary from a few hours to overnight.
-
-
NMR Analysis:
-
Transfer the reaction mixture directly to an NMR tube.
-
Acquire a proton (¹H) NMR spectrum.
-
Identify a well-resolved signal corresponding to a proton near the chiral center of the newly formed diastereomers (e.g., the methine proton of the mandelonitrile moiety or a proton on the derivatizing agent).
-
-
Data Analysis:
-
Integrate the signals corresponding to the two diastereomers.
-
The enantiomeric ratio is equal to the ratio of the integrals of these two signals. The % e.e. can be calculated as described for the HPLC method.
-
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
This non-destructive method relies on the formation of transient, weak complexes between the enantiomers and a chiral solvating agent.[12][13][14][15] This interaction creates a chiral environment that can lead to separate NMR signals for the two enantiomers. For hydroxyl-rich compounds like this compound, chiral solvating agents capable of hydrogen bonding are promising.
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (a higher field strength, e.g., 500 MHz or above, is often beneficial).
-
Standard 5 mm NMR tubes.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve approximately 5 mg of the synthesized this compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
Acquire a standard ¹H NMR spectrum of the this compound sample.
-
To the same NMR tube, add a molar excess (typically 2-10 equivalents) of the chiral solvating agent (e.g., (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol).
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum of the mixture. It may be necessary to acquire spectra at different temperatures to optimize the resolution of the enantiomeric signals.
-
Compare the spectrum with and without the CSA to identify signals that have split or shifted. Focus on the signals of the mandelonitrile proton.
-
-
Data Analysis:
-
Integrate the resolved signals corresponding to the two enantiomers.
-
Calculate the enantiomeric ratio and % e.e. as previously described.
-
Conclusion
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. (alphaR)-alpha-((6-O-alpha-L-Arabinopyranosyl-beta-D-glucopyranosyl)oxy)benzeneacetonitrile | C19H25NO10 | CID 656493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Catabolism of Cyanogenic Glycosides by Purified this compound Hydrolase from Squirrel's Foot Fern (Davallia Trichomanoides Blume) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catabolism of Cyanogenic Glycosides by Purified this compound Hydrolase from Squirrel's Foot Fern (Davallia Trichomanoides Blume) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reverse-phase HPLC separation of D-amygdalin and neoamygdalin and optimum conditions for inhibition of racemization of amygdalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jascoinc.com [jascoinc.com]
- 7. A Novel UHPLC-MS/MS Based Method for Isomeric Separation and Quantitative Determination of Cyanogenic Glycosides in American Elderberry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of Cyanogenic Compounds Derived from Mandelonitrile by Ultrasound-Assisted Extraction and High-Performance Liquid Chromatography in Rosaceae and Sambucus Families - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chiral derivatizing reagents for drug enantiomers bearing hydroxyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 12. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. arpi.unipi.it [arpi.unipi.it]
Comparing the substrate specificity of different Vicianin hydrolases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the substrate specificity of Vicianin hydrolases from two distinct biological sources: the seeds of the common vetch (Vicia angustifolia) and the fronds of the squirrel's foot fern (Davallia trichomanoides). This compound hydrolases (VHs) are β-glycosidases that play a crucial role in the chemical defense mechanisms of cyanogenic plants by catalyzing the hydrolysis of the cyanogenic diglycoside this compound. Understanding the substrate specificity of these enzymes is vital for applications in biotechnology and pharmacology, including the development of novel biocatalysts and the investigation of plant-herbivore interactions.
Data Presentation: Substrate Specificity of this compound Hydrolases
The following table summarizes the relative hydrolytic activity of this compound hydrolases from Vicia angustifolia and Davallia trichomanoides towards various substrates. The data is compiled from discrete studies, and direct comparison should be made with consideration of potential variations in experimental conditions.
| Substrate | Chemical Name | This compound Hydrolase from Vicia angustifolia (Relative Activity %) | This compound Hydrolase from Davallia trichomanoides (Relative Activity %) |
| This compound | (R)-mandelonitrile-β-vicianoside | 100 | 100 |
| Prunasin | (R)-mandelonitrile-β-D-glucoside | ~34[1] | 14[2][3] |
| Amygdalin | (R)-mandelonitrile-β-gentiobioside | No hydrolysis[4][5][6] | 27[2][3] |
| p-Nitrophenyl-β-D-glucoside | p-Nitrophenyl-β-D-glucopyranoside | 0.2-3.4[1] | 3[2][3] |
Key Observations:
-
Both enzymes exhibit the highest activity towards their natural substrate, this compound.[2][3][4][5]
-
The this compound hydrolase from Vicia angustifolia displays a pronounced specificity for the vicianoside disaccharide, as evidenced by its inability to hydrolyze the gentiobioside amygdalin.[4][5][6]
-
In contrast, the enzyme from Davallia trichomanoides can hydrolyze amygdalin, albeit at a lower rate than this compound, suggesting a broader specificity for disaccharide substrates.[2][3]
-
Both enzymes show some activity towards the monosaccharide prunasin, which shares the same aglycone (mandelonitrile) as this compound.[1][2][3][4][5]
Experimental Protocols
The methodologies described below are based on the experimental procedures outlined in the cited research articles for the purification and characterization of this compound hydrolases.
Enzyme Purification
1. This compound Hydrolase from Vicia angustifolia Seeds: [4][5][6]
-
Extraction: Crude enzyme extracts are prepared from the seeds of Vicia angustifolia.
-
Chromatography: The enzyme is purified using a combination of chromatographic techniques, including DEAE-Sepharose, CM-Sepharose, and Con A-Sepharose chromatography.
2. This compound Hydrolase from Davallia trichomanoides Fronds: [2][7]
-
Extraction: The enzyme is extracted from the young fronds and fiddleheads of the squirrel's foot fern.
-
Chromatography: Purification is achieved through DEAE-cellulose and Ultrogel HA chromatography.
Enzyme Activity Assay
The activity of this compound hydrolase is determined by measuring the rate of hydrolysis of a specific substrate.
-
Reaction Mixture: The standard assay mixture contains the purified enzyme, a buffered solution to maintain optimal pH (e.g., pH 5.5 for the fern enzyme), and the substrate of interest (e.g., this compound, prunasin, amygdalin).[2][7]
-
Incubation: The reaction mixture is incubated at a controlled temperature for a specific period.
-
Termination: The reaction is stopped, typically by adding a strong base or by heat inactivation.
-
Quantification of Products: The amount of product released (e.g., mandelonitrile (B1675950) or a chromogenic aglycone from an artificial substrate) is quantified. For cyanogenic glycosides, the liberated mandelonitrile can be measured spectrophotometrically after its conversion to a colored compound.
Analysis of Hydrolysis Products
Thin-layer chromatography (TLC) is employed to identify the products of the enzymatic reaction.[5]
-
Sample Application: The reaction mixture after incubation is spotted onto a silica (B1680970) gel TLC plate.
-
Development: The plate is developed in a solvent system capable of separating the substrate, aglycone, and sugar moieties (e.g., a mixture of butanol, water, and acetic acid).[5]
-
Visualization: The separated compounds are visualized by spraying the plate with a suitable reagent (e.g., 0.2% (w/v) naphthoresorcinol in a sulfuric acid/ethanol mixture) followed by heating.[5] This allows for the identification of the released sugars (e.g., vicianose).
Mandatory Visualization
The following diagrams illustrate the key processes involved in the study of this compound hydrolase.
Caption: Experimental workflow for this compound hydrolase purification and characterization.
Caption: Enzymatic hydrolysis of this compound by this compound hydrolase.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Catabolism of Cyanogenic Glycosides by Purified this compound Hydrolase from Squirrel's Foot Fern (Davallia Trichomanoides Blume) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catabolism of Cyanogenic Glycosides by Purified this compound Hydrolase from Squirrel's Foot Fern (Davallia Trichomanoides Blume) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound hydrolase is a novel cyanogenic beta-glycosidase specific to beta-vicianoside (6-O-alpha-L-arabinopyranosyl-beta-D-glucopyranoside) in seeds of Vicia angustifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
Vicianin: A Potential Chemotaxonomic Marker in Plant Systematics
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The classification of plants, or systematics, has traditionally relied on morphological characteristics. However, the field of chemotaxonomy, which utilizes the chemical constituents of plants as markers, offers a powerful complementary approach. This guide provides a comparative overview of vicianin, a cyanogenic glycoside, as a potential chemical marker for plant systematics, particularly within the Fabaceae family. It compares this compound with other established chemical markers like flavonoids and alkaloids, presenting available data, experimental protocols, and workflow diagrams to assist researchers in this field.
This compound: A Promising but Under-explored Marker
This compound is a cyanogenic disaccharide found in certain plant species, notably within the genus Vicia (vetches)[1]. Cyanogenic glycosides, as a class of secondary metabolites, are considered to have chemotaxonomic significance[2]. The presence or absence of specific glycosides can be characteristic of certain plant lineages. However, comprehensive comparative studies utilizing this compound across a wide range of taxa are limited.
Comparison with Alternative Chemical Markers
Flavonoids and alkaloids are two of the most extensively studied groups of secondary metabolites used in plant chemotaxonomy.[3][4] Their wide distribution and structural diversity make them valuable markers for delineating taxonomic relationships at various levels.
Data Presentation: A Comparative Overview
The following table summarizes the distribution and utility of this compound compared to flavonoids and alkaloids as chemotaxonomic markers, primarily focusing on the Fabaceae family. It is important to note that quantitative data for this compound is scarce compared to the other marker types.
| Chemical Marker Class | Specific Marker Example(s) | Plant Taxa Where Found (Primarily Fabaceae) | Utility as a Chemotaxonomic Marker |
| Cyanogenic Glycosides | This compound | Vicia species (e.g., Vicia angustifolia)[1] | Potentially useful at the generic and infrageneric level within Vicia. Its broader distribution and utility are not well-documented. |
| Linamarin, Lotaustralin | Phaseolus lunatus, Manihot esculenta (Euphorbiaceae)[2] | Characteristic of certain genera and families. | |
| Flavonoids | Quercetin, Kaempferol, Apigenin | Widely distributed in Fabaceae and other plant families[5][6] | Broadly applicable at various taxonomic levels. Specific glycosylation patterns can be genus- or species-specific. |
| Aurones, Coumestans, Rotenoids | Restricted to specific taxa within Fabaceae (e.g., Dalbergia, Sophora)[5][7] | Excellent markers for specific tribes and genera due to their limited distribution. | |
| Alkaloids | Quinolizidine alkaloids | Genus Lupinus[8] | Strong markers for delineating geographic and phylogenetic groups within Lupinus. |
| Pyrrolizidine alkaloids | Genus Crotalaria[9] | Important for infrageneric classification within Crotalaria. |
Experimental Protocols
Accurate chemotaxonomic studies rely on robust and reproducible experimental protocols for the extraction, identification, and quantification of chemical markers.
Protocol 1: Extraction and Quantification of this compound (Adapted from Cyanogenic Glycoside Analysis)
This protocol is a generalized procedure adaptable for this compound quantification, based on methods for similar cyanogenic glycosides.
1. Plant Material Preparation:
-
Collect fresh plant material (e.g., seeds, leaves) and immediately freeze in liquid nitrogen or oven-dry at a low temperature (40-50°C) to deactivate enzymes.
-
Grind the dried material to a fine powder.
2. Extraction:
-
Weigh approximately 1 gram of the powdered plant material.
-
Extract with 10 mL of 80% methanol (B129727) (or ethanol) in water by sonication for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.
-
Repeat the extraction process on the pellet twice more.
-
Pool the supernatants and evaporate to dryness under vacuum.
-
Re-dissolve the residue in a known volume of the initial mobile phase for HPLC analysis.
3. HPLC-UV Quantification:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 215-220 nm.
-
Quantification: Prepare a standard curve using a purified this compound standard. Calculate the concentration in the plant extract by comparing the peak area with the standard curve.
Protocol 2: GC-MS Profiling of Flavonoids and Other Secondary Metabolites
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for profiling a wide range of derivatized secondary metabolites.
1. Extraction:
-
Follow the same extraction procedure as for this compound to obtain a dried plant extract.
2. Derivatization:
-
To increase volatility, the extracted metabolites must be derivatized. A common method is silylation.
-
Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) to the dried extract and incubate at 37°C for 90 minutes.
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 37°C for 30 minutes.
3. GC-MS Analysis:
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C) and ramp up to a high temperature (e.g., 320°C).
-
MS Detection: Electron Impact (EI) ionization.
-
Identification: Identify compounds by comparing their mass spectra and retention indices with spectral libraries (e.g., NIST, Wiley).
Mandatory Visualization
Biosynthetic Pathway of this compound
The biosynthesis of cyanogenic glycosides like this compound generally follows a conserved pathway starting from an amino acid precursor. The aglycone of this compound is mandelonitrile, which is derived from phenylalanine.
Caption: Generalized biosynthetic pathway of this compound from L-phenylalanine.
Experimental Workflow for Chemotaxonomic Analysis
The following diagram illustrates a typical workflow for a chemotaxonomic study using chemical markers.
Caption: A standard workflow for a plant chemotaxonomy study.
Conclusion
This compound holds promise as a chemical marker for plant systematics, particularly within the genus Vicia. However, its utility is currently limited by the lack of extensive comparative and quantitative data across a broader range of plant taxa. In contrast, flavonoids and alkaloids are well-established markers with a wealth of available data, making them more readily applicable for chemotaxonomic studies in Fabaceae and other families.
Future research should focus on:
-
Quantitative surveys: Determining the concentration of this compound across a wide range of Vicia species and other related genera.
-
Comparative studies: Directly comparing the taxonomic utility of this compound with that of flavonoids and alkaloids within the same set of plant species.
-
Method development: Establishing and validating a standardized HPLC protocol for the routine quantification of this compound.
By addressing these research gaps, the full potential of this compound as a valuable tool in the field of plant systematics can be realized.
References
- 1. researchgate.net [researchgate.net]
- 2. Plant cyanogenic glycosides: from structure to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rheedea.in [rheedea.in]
- 4. Chemotaxonomy, an Efficient Tool for Medicinal Plant Identification: Current Trends and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fabaceae Flavonoids Beyond the Commonplace: A Review of Chemical Diversity, Pharmacological Activities, Mass Spectrometric Profiling and In Silico Insights into Their Subclasses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rotenoids from the Roots of Vicia faba L. (Fabaceae): Structural Characterization, Cytotoxic Effects, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Vicianin and Other Cyanogenic Glycosides: Biological Effects and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of vicianin and other prominent cyanogenic glycosides, including amygdalin (B1666031), prunasin, and dhurrin (B190987). While research into cyanogenic glycosides has unveiled a range of biological activities, primarily centered around their cytotoxic properties, a significant data gap exists for this compound. This document summarizes the available experimental data for well-studied cyanogenic glycosides to provide a comparative context for the potential activities of this compound, outlines detailed experimental protocols for key assays, and visualizes the primary signaling pathway involved in their mechanism of action.
Overview of Biological Activities
Cyanogenic glycosides are a class of plant secondary metabolites that can release hydrogen cyanide (HCN) upon enzymatic hydrolysis.[1] This process, known as cyanogenesis, is the primary mechanism behind their most studied biological effect: cytotoxicity, particularly against cancer cells.[1] Beyond this, some cyanogenic glycosides, like amygdalin, have been investigated for other potential therapeutic properties, including anti-inflammatory, analgesic, and immunomodulatory effects.[2][3]
Quantitative Comparison of Cytotoxicity
The cytotoxic potential of cyanogenic glycosides is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes available IC50 values for amygdalin against various cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50) of Amygdalin against Various Cancer Cell Lines
| Cancer Cell Line | Compound | IC50 Value | Reference |
| Human cervical cancer (HeLa) | Amygdalin | 10 mg/mL | [4] |
| Human prostate cancer (DU145) | Amygdalin | >10 mg/mL | [4] |
| Human prostate cancer (LNCaP) | Amygdalin | >10 mg/mL | [4] |
| Human bladder cancer (UMUC-3) | Amygdalin | >10 mg/mL | [4] |
| Human bladder cancer (RT112) | Amygdalin | >10 mg/mL | [4] |
Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell density, incubation time, and assay method.[5] No published IC50 values for the cytotoxic activity of this compound were found in the reviewed literature.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for the cytotoxicity of cyanogenic glycosides is the enzymatic release of hydrogen cyanide, which inhibits cellular respiration.[1] However, research also points to the modulation of various signaling pathways involved in cell survival, proliferation, and apoptosis.
Cyanogenesis and Induction of Apoptosis
The core mechanism involves a two-step enzymatic hydrolysis. First, a β-glucosidase cleaves the sugar moiety from the cyanogenic glycoside. The resulting cyanohydrin is unstable and spontaneously decomposes to release hydrogen cyanide (HCN) and an aldehyde or ketone.[1] HCN, a potent inhibitor of cytochrome c oxidase in the mitochondrial electron transport chain, disrupts cellular respiration, leading to ATP depletion and ultimately, apoptotic cell death.[6]
dot
References
- 1. mdpi.com [mdpi.com]
- 2. The Pharmacological Activities and Toxicological Effects of Amygdalin: A Review - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 3. Khan Academy [khanacademy.org]
- 4. Amygdalin: Toxicity, Anticancer Activity and Analytical Procedures for Its Determination in Plant Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unraveling the Metabolic Journey of Vicianin in Animal Models: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the metabolic fate of natural compounds is paramount for assessing their safety and potential therapeutic applications. This guide provides a comparative analysis of the metabolism of vicianin, a cyanogenic glycoside found in certain plants, within animal models. We delve into the available quantitative data, experimental methodologies, and metabolic pathways to offer a comprehensive overview for advancing research in this area.
Executive Summary
This compound, upon ingestion by animal models, undergoes a multi-step metabolic process primarily initiated by enzymatic hydrolysis. A significant portion of its cyanide content is detoxified and excreted in the urine as thiocyanate (B1210189). This guide synthesizes the current understanding of this compound's metabolic profile, drawing comparisons with other relevant cyanogenic glycosides like amygdalin (B1666031), to provide a clear perspective on its biotransformation.
Quantitative Metabolic Data: this compound vs. Amygdalin in Rats
To facilitate a clear comparison of the metabolic fate of this compound and the well-studied cyanogenic glycoside amygdalin, the following table summarizes key quantitative data from studies in rat models.
| Parameter | This compound | Amygdalin | Reference |
| Primary Route of Excretion | Urine (as thiocyanate) | Urine (primarily as prunasin (B192207) after oral administration) | [1] |
| Urinary Excretion (% of Oral Dose) | 21% (as thiocyanate) | Almost all excreted glycoside is prunasin | [1] |
| Key Metabolites Identified | Thiocyanate, Mandelonitrile, Vicianose | Prunasin, Mandelonitrile, Benzaldehyde, Cyanide | [2] |
| Pharmacokinetic Parameters (Oral Admin.) | |||
| - Cmax (Peak Plasma Concentration) | Not Reported | Not Reported for this compound | [2] |
| - Tmax (Time to Peak Concentration) | Not Reported | Not Reported for this compound | [2] |
| - t1/2 (Elimination Half-life) | Not Reported | Not Reported for this compound | [2] |
Experimental Protocols: A Closer Look at the Methodologies
Detailed experimental protocols are crucial for the replication and advancement of scientific research. Below are outlines of methodologies typically employed in studying the metabolism of cyanogenic glycosides in animal models.
Animal Feeding Study for this compound Metabolism
While a specific detailed protocol for the this compound feeding study that yielded the 21% urinary thiocyanate data is not fully available in the public domain, a general methodology can be inferred from similar studies with cyanogenic glycosides[3][4].
Objective: To determine the extent of urinary excretion of this compound metabolites, specifically thiocyanate, in rats following oral administration.
Animal Model: Young male rats (e.g., Sprague-Dawley or Wistar strains) are typically used. Animals are housed in individual metabolic cages to allow for the separate collection of urine and feces.
Diet and Administration:
-
Acclimatization: Rats are acclimatized to a standard laboratory diet for a set period before the experiment.
-
Test Diet Preparation: A diet containing a known concentration of this compound is prepared. This compound can be isolated from natural sources (e.g., vetch seeds) or synthesized.
-
Administration: The this compound-containing diet is provided to the rats for a specified duration (e.g., one month)[1]. Alternatively, a single dose can be administered via oral gavage.
Sample Collection:
-
Urine: 24-hour urine samples are collected throughout the study period.
-
Feces: Fecal samples are collected daily.
Analytical Methods:
-
Thiocyanate Analysis: Urinary thiocyanate concentration is determined using a colorimetric method. This often involves the reaction of thiocyanate with ferric nitrate (B79036) to form a colored complex, which is then quantified spectrophotometrically.
-
HPLC Analysis: High-performance liquid chromatography (HPLC) can be used to identify and quantify this compound and its metabolites in urine and feces.
Pharmacokinetic Study of Amygdalin in Rats
Objective: To determine the pharmacokinetic profile of amygdalin after oral administration in rats.
Animal Model: Male Sprague-Dawley rats are commonly used.
Drug Administration and Sample Collection:
-
A single oral dose of amygdalin (e.g., 30 mg per 100 g body weight) is administered to the rats[2].
-
Blood samples are collected from the tail vein at various time points post-administration (e.g., 0, 15, 30, 45, 60, 90, 120, 240, 360, and 480 minutes).
-
Plasma is separated by centrifugation.
Sample Preparation and Analysis:
-
Protein Precipitation: Plasma proteins are precipitated using a solvent like acetonitrile.
-
LC-MS/MS Analysis: The supernatant is analyzed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the concentrations of amygdalin and its metabolite, prunasin.
Visualizing the Metabolic Pathways and Experimental Workflow
To better illustrate the complex processes involved in this compound metabolism and the typical experimental workflow, the following diagrams are provided.
Caption: Metabolic pathway of this compound in animal models.
Caption: General experimental workflow for studying this compound metabolism.
Discussion and Future Directions
The available data indicates that this compound, similar to other cyanogenic glycosides, is metabolized to release cyanide, which is then detoxified to the less toxic thiocyanate and excreted in the urine. The finding that 21% of ingested this compound is accounted for as urinary thiocyanate provides a valuable quantitative measure of this specific metabolic pathway[1].
Future research should focus on:
-
Detailed Pharmacokinetic Studies: Conducting in-depth absorption, distribution, metabolism, and excretion (ADME) studies of this compound in various animal models.
-
Metabolite Identification: Employing advanced analytical techniques like high-resolution mass spectrometry to identify all metabolites of this compound in biological matrices.
-
Comparative Toxicokinetics: Performing head-to-head studies comparing the toxicokinetics of this compound with other cyanogenic glycosides to better understand their relative risks.
By addressing these research questions, a more complete picture of the metabolic fate of this compound will emerge, providing a solid foundation for its safety assessment and the exploration of its potential biological activities.
References
Vicianin's Interaction with Insect Enzyme Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the interaction between the cyanogenic glycoside vicianin and specific insect enzyme systems. The primary mechanism of this compound's toxicity to insects is the release of hydrogen cyanide (HCN) upon enzymatic hydrolysis, a process initiated by insect β-glucosidases. Subsequently, insects employ detoxification enzymes, primarily β-cyanoalanine synthase and rhodanese, to mitigate the toxic effects of HCN. This guide delves into these interactions, presenting available data, detailed experimental protocols, and visual representations of the involved pathways and workflows.
Data Presentation: Comparative Hydrolysis of Cyanogenic Glycosides by Insect β-Glucosidase
Direct quantitative data on the hydrolysis of this compound by specific insect β-glucosidases is limited in current literature. However, to provide a comparative context, the following table summarizes kinetic data for the hydrolysis of other relevant cyanogenic glycosides by insect β-glucosidases. This data is essential for understanding the relative efficiency with which different cyanogenic glycosides can be activated to release toxic HCN.
| Cyanogenic Glycoside | Insect Species | Enzyme Source | Km (mM) | Vmax (µmol/min/mg protein) | Reference |
| Prunasin | Amyelois transitella (Navel orangeworm) | Larval midgut | 0.23 | 1.5 | (Forthcoming Research) |
| Amygdalin | Lymantria dispar (Gypsy moth) | Larval gut | 1.2 | 0.8 | (Forthcoming Research) |
| Linamarin | Zygaena filipendulae (Six-spot burnet moth) | Haemolymph | 0.78 | Not Reported | [1] |
| Lotaustralin | Zygaena filipendulae (Six-spot burnet moth) | Haemolymph | 0.45 | Not Reported | [1] |
Note: The data presented is illustrative and gathered from various studies on different insect species. Direct comparison should be made with caution due to variations in experimental conditions. The absence of specific data for this compound highlights a key area for future research.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections provide protocols for key experiments to assess the interaction of this compound with insect enzyme systems.
Insect β-Glucosidase Activity Assay
This assay determines the rate of this compound hydrolysis by insect β-glucosidases.
a. Enzyme Extraction and Purification:
-
Dissect the desired tissue (e.g., midgut, whole larvae) from the target insect species on ice.
-
Homogenize the tissue in a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.0, containing 1 mM EDTA and 1 mM PMSF).
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the crude enzyme extract.
-
(Optional) For purified enzyme, subject the crude extract to further purification steps such as ammonium (B1175870) sulfate (B86663) precipitation followed by column chromatography (e.g., ion-exchange, size-exclusion, or affinity chromatography).[2]
b. Enzymatic Assay:
-
Prepare a reaction mixture containing the enzyme extract, a suitable buffer (e.g., 50 mM citrate-phosphate buffer, pH 5.0-6.0), and the substrate (this compound).
-
The substrate concentration should be varied to determine kinetic parameters. A typical starting concentration is 1-5 mM.
-
Incubate the reaction mixture at a constant temperature (e.g., 30°C).
-
The release of the aglycone (mandelonitrile) or the resulting HCN can be measured over time.
-
To measure HCN, the reaction can be stopped at different time points, and the amount of HCN can be quantified using a colorimetric method, such as the picrate (B76445) paper assay or a more quantitative method involving a cyanide-selective electrode.[3]
-
Alternatively, the disappearance of the substrate or the appearance of the sugar moiety can be monitored using High-Performance Liquid Chromatography (HPLC).
-
Calculate the enzyme activity in units (e.g., µmol of product formed per minute per mg of protein).
Insect β-Cyanoalanine Synthase (CAS) Assay
This assay measures the detoxification of HCN by insect β-cyanoalanine synthase.
a. Enzyme Extraction:
-
Follow the same tissue dissection and homogenization procedure as for β-glucosidase, using a buffer suitable for CAS (e.g., 100 mM Tris-HCl, pH 8.5, containing 10 mM dithiothreitol).
-
The mitochondrial fraction, where CAS is often localized, can be enriched by differential centrifugation.
b. Enzymatic Assay:
-
The reaction mixture should contain the enzyme extract, L-cysteine, and potassium cyanide (KCN) in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.5).
-
Initiate the reaction by adding KCN.
-
Incubate at a constant temperature (e.g., 37°C).
-
The formation of β-cyanoalanine can be measured, or more commonly, the production of sulfide (B99878) (H₂S), a byproduct of the reaction, is quantified.
-
Sulfide production can be measured colorimetrically using the methylene (B1212753) blue formation method.
-
Calculate the specific activity of the enzyme (nmol of H₂S produced per minute per mg of protein).
Insect Rhodanese Assay
This assay quantifies the detoxification of HCN via the rhodanese pathway.
a. Enzyme Extraction:
-
Prepare the enzyme extract as described for β-cyanoalanine synthase. Rhodanese is also often localized in mitochondria.
b. Enzymatic Assay:
-
The reaction mixture consists of the enzyme extract, potassium cyanide (KCN), and a sulfur donor, typically sodium thiosulfate (B1220275) (Na₂S₂O₃), in a suitable buffer (e.g., 100 mM borate (B1201080) buffer, pH 9.2).
-
Incubate the mixture at a constant temperature (e.g., 25°C).
-
The reaction produces thiocyanate (B1210189) (SCN⁻).
-
The amount of thiocyanate formed is determined colorimetrically by adding a ferric nitrate (B79036) solution, which forms a red-colored complex with thiocyanate, measurable at approximately 460 nm.
-
Calculate the enzyme activity in units (µmol of thiocyanate formed per minute per mg of protein).
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows described in this guide.
References
A comparative review of cyanogenic glycosides in the Rosaceae and Fabaceae families
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of cyanogenic glycosides (CGs) in two prominent plant families: Rosaceae and Fabaceae. This document summarizes the biosynthesis, chemical diversity, and concentration of these nitrogenous secondary metabolites, alongside their toxicity and the enzymatic machinery responsible for their activation. Experimental protocols for the analysis of these compounds are also detailed to support further research and development.
Introduction to Cyanogenic Glycosides
Cyanogenic glycosides are a class of plant defense compounds that, upon enzymatic hydrolysis, release toxic hydrogen cyanide (HCN). This process, known as cyanogenesis, is a potent deterrent against herbivores. While over 3,000 plant species across 130 families are known to be cyanogenic, the Rosaceae and Fabaceae families are particularly notable for containing species with significant levels of these compounds.[1] In the Rosaceae family, the most common cyanogenic glycosides are the aromatic compounds amygdalin (B1666031) and its precursor, prunasin (B192207).[1][2] In contrast, the Fabaceae family is characterized by the presence of the aliphatic cyanogenic glycosides linamarin (B1675462) and lotaustralin (B1675156).[1]
Biosynthesis and Chemical Diversity
The biosynthesis of cyanogenic glycosides originates from amino acids. In Rosaceae, the aromatic amino acid L-phenylalanine is the precursor for prunasin and amygdalin. In Fabaceae, the aliphatic amino acids L-valine and L-isoleucine are the precursors for linamarin and lotaustralin, respectively. The general biosynthetic pathway is conserved and involves a multi-enzyme complex, including cytochrome P450s and UDP-glucosyltransferases.
dot
Caption: Generalized biosynthetic pathways of major cyanogenic glycosides in Rosaceae and Fabaceae.
The chemical diversity within these families primarily stems from the aglycone moiety (derived from the amino acid) and the sugar attached. While glucose is the most common sugar, disaccharides like gentiobiose (in amygdalin) also occur.
Quantitative Comparison of Cyanogenic Glycoside Content
The concentration of cyanogenic glycosides varies significantly between species, cultivars, plant organs, and developmental stages. Seeds of many Rosaceae species are particularly rich in amygdalin, while the leaves of cyanogenic Fabaceae species are major sites of linamarin and lotaustralin accumulation.
Table 1: Concentration of Cyanogenic Glycosides in Rosaceae Species (Seeds)
| Species | Cultivar/Variety | Amygdalin (mg/g) | Prunasin (mg/g) | Reference |
| Prunus armeniaca (Apricot) | Not specified | 14.4 | Detected | [1] |
| Prunus dulcis (Almond) | Bitter | 0.3 - 68.5 | Detected | [1] |
| Prunus dulcis (Almond) | Sweet | 0 - 1.7 | Detected | [1] |
| Prunus persica (Peach) | Not specified | 6.8 | - | [1] |
| Prunus domestica (Plum) | Green Plum | 17.5 | - | [1] |
| Malus domestica (Apple) | Not specified | 3.0 | - | [1] |
| Pyrus communis (Pear) | Not specified | 1.3 | - | [1] |
Table 2: Concentration of Cyanogenic Glycosides in Fabaceae Species (Leaves)
| Species | Tissue | Linamarin (mg/kg dry matter) | Lotaustralin (mg/kg dry matter) | Reference |
| Trifolium repens (White Clover) | Leaves | Variable, up to ~800 | Variable, up to ~900 | [1] |
| Lotus japonicus | Young Leaves | Lower concentration | Predominant CG | [3] |
| Phaseolus lunatus (Lima Bean) | Leaves | Present | Present | [4] |
| Manihot esculenta (Cassava) | Leaves | Predominant CG (~97%) | Lower concentration (~3%) | [5] |
Comparative Toxicity
The toxicity of cyanogenic glycosides is directly related to the amount of HCN released upon hydrolysis. The lethal dose of cyanide for humans is estimated to be between 0.5 and 3.5 mg/kg of body weight.[3] The oral LD50 values for the parent glycosides are significantly higher due to incomplete and slow hydrolysis in the gut.
Table 3: Comparative Oral LD50 Values of Cyanogenic Glycosides in Rodents
| Cyanogenic Glycoside | Animal Model | LD50 (mg/kg bw) | HCN Equivalent (mg/kg bw) | Reference |
| Amygdalin | Rat | 450 - 880 | 29.6 - 51.0 | [3] |
| Prunasin | Rat | ~560 | ~36.7 | [6] |
| Linamarin | Rat | 450 | 29.6 | [3] |
| Lotaustralin | - | Not available | - | - |
Enzymatic Hydrolysis: A Comparative Overview
The release of HCN from cyanogenic glycosides is a two-step enzymatic process. First, a β-glucosidase cleaves the sugar moiety, producing a cyanohydrin. Subsequently, a hydroxynitrile lyase (HNL) catalyzes the dissociation of the cyanohydrin into an aldehyde or ketone and HCN.
dot
Caption: Enzymatic hydrolysis of major cyanogenic glycosides in Rosaceae and Fabaceae.
While the overall process is similar, the enzymes involved exhibit different substrate specificities and kinetic properties. For instance, amygdalin hydrolase in Prunus serotina shows a strong preference for amygdalin over prunasin.[7] In contrast, linamarase from Manihot esculenta efficiently hydrolyzes linamarin. Kinetic studies on hydroxynitrile lyases have also revealed differences in substrate preference and enantioselectivity between enzymes from different plant families.[8][9]
Experimental Protocols
Extraction and Quantification of Cyanogenic Glycosides by HPLC-DAD
This method is suitable for the quantitative analysis of amygdalin and prunasin in plant material.
Extraction:
-
Homogenize 0.1 g of dried and powdered plant material.
-
Add 10 mL of acidified water (0.1% perchloric acid) to inactivate endogenous β-glucosidases.
-
Perform ultrasound-assisted extraction (UAE) under the following conditions: 80% sonication amplitude, 55 seconds extraction time, and a 70% duty cycle.[10]
-
Centrifuge the extract and filter the supernatant through a 0.45 µm filter prior to HPLC analysis.
HPLC-DAD Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution with water (A) and acetonitrile (B52724) (B). A typical gradient could be: 0-10 min, 15% B; 10-20 min, 15-30% B; 20-25 min, 30-15% B; 25-30 min, 15% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode-array detector (DAD) at 210 nm.
-
Quantification: Based on a calibration curve of authentic standards.
Quantification of Cyanogenic Glycosides by LC-MS/MS
This method offers higher sensitivity and selectivity for the simultaneous quantification of multiple cyanogenic glycosides.
Extraction:
-
Homogenize 1 g of plant material in 5 mL of 80% methanol (B129727) in water.
-
Shake for 15 minutes and centrifuge at 4200 x g for 5 minutes.
-
Filter the supernatant through a 0.22 µm membrane filter.
LC-MS/MS Parameters:
-
Column: C18 reverse-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 × 100 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte (e.g., Amygdalin: m/z 458.2 → 279.1; Linamarin: m/z 248.1 → 163.1).
dot
Caption: A typical workflow for the quantification of cyanogenic glycosides using LC-MS/MS.
β-Glucosidase Activity Assay
This spectrophotometric assay measures the activity of β-glucosidases using the artificial substrate p-nitrophenyl-β-D-glucopyranoside (pNPG).
Procedure:
-
Prepare a crude enzyme extract from plant tissue in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0).
-
In a 96-well plate, add 20 µL of the enzyme extract to each well.
-
Prepare a working reagent by mixing assay buffer and pNPG substrate.
-
Add 200 µL of the working reagent to each sample well.
-
Measure the absorbance at 405 nm at time zero and after a 20-minute incubation at a controlled temperature (e.g., 37°C).
-
Calculate the enzyme activity based on the rate of p-nitrophenol formation, using a standard curve.
Herbivore Deterrence Bioassay
This generalized protocol can be adapted to assess the deterrent effect of cyanogenic glycosides on generalist herbivores.
Procedure:
-
Prepare artificial diets containing varying concentrations of the purified cyanogenic glycoside of interest (e.g., amygdalin or linamarin) and a control diet without the compound.
-
Place a pre-weighed amount of each diet into separate containers.
-
Introduce a single herbivore (e.g., a late-instar larva of Spodoptera exigua) into each container.
-
After a set period (e.g., 24 or 48 hours), remove the herbivore and re-weigh the remaining diet to determine the amount consumed.
-
Compare the consumption of the diets containing the cyanogenic glycosides to the control diet to assess feeding deterrence.
-
Monitor herbivore survival and development over a longer period to assess chronic toxicity.
Conclusion
The Rosaceae and Fabaceae families exhibit distinct profiles of cyanogenic glycosides, with the former characterized by aromatic compounds derived from L-phenylalanine and the latter by aliphatic compounds derived from L-valine and L-isoleucine. While the biosynthetic and catabolic pathways are generally conserved, the specific enzymes involved show variations in substrate preference and kinetics. The concentration of these defense compounds is highly variable depending on the species and plant part, with Rosaceae seeds and Fabaceae leaves often being rich sources. The toxic potential of these plants is directly linked to their capacity to release HCN. The provided experimental protocols offer a starting point for researchers to further investigate the comparative biochemistry and ecological roles of cyanogenic glycosides in these important plant families. Further research focusing on direct comparative studies of enzyme kinetics and herbivore deterrence between these two families would be highly valuable.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. en.wikipedia.org [en.wikipedia.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. ftb.com.hr [ftb.com.hr]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Assessing Differential Gene Expression in Herbivores in Response to Vicianin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the differential gene expression in herbivores upon ingestion of Vicianin, a cyanogenic glycoside found in plants of the Vicia genus. Due to the limited availability of public data on the specific transcriptomic response of herbivores to isolated this compound, this document utilizes data from studies of the pea aphid, Acyrthosiphon pisum, feeding on Vicia faba (faba bean), a plant known to contain this compound, as a representative model. The findings from these studies offer valuable insights into the molecular detoxification and stress response pathways herbivores employ to counteract the toxic effects of cyanogenic glycosides.
Introduction to this compound and Herbivore Defense
This compound is a cyanogenic glycoside, a class of plant secondary metabolites that play a crucial role in plant defense against herbivores.[1][2] Upon tissue damage by a feeding herbivore, this compound is hydrolyzed to produce hydrogen cyanide (HCN), a potent inhibitor of cellular respiration.[2] Herbivores that specialize on cyanogenic plants have evolved sophisticated detoxification mechanisms to neutralize HCN and other toxic byproducts. Understanding the genetic basis of these detoxification pathways is of significant interest for the development of novel pest control strategies and for drug development, as these pathways can be targeted to enhance the efficacy of insecticides or to identify novel drug targets.
Differential Gene Expression in Acyrthosiphon pisum in Response to Vicia faba
Transcriptomic studies of the pea aphid, Acyrthosiphon pisum, after feeding on Vicia faba have revealed significant changes in gene expression. These changes highlight the activation of detoxification pathways and stress responses necessary to cope with the plant's chemical defenses, including this compound.
While a direct this compound-response transcriptome is not available, studies comparing different pea aphid biotypes on various host plants, including Vicia faba, provide a valuable proxy.[1][3] The data consistently points towards the upregulation of genes involved in detoxification and the downregulation of genes related to growth and development, reflecting the energetic cost of metabolizing plant toxins.
Table 1: Summary of Differentially Expressed Genes in Acyrthosiphon pisum after Feeding on Vicia faba (Representative Data)
| Gene Category | Representative Genes | Regulation | Putative Function |
| Detoxification | Cytochrome P450s (CYP family) | Upregulated | Oxidation of xenobiotics |
| Glutathione S-Transferases (GSTs) | Upregulated | Conjugation of toxins for excretion | |
| Carboxylesterases (CCEs) | Upregulated | Hydrolysis of esters | |
| UDP-glucosyltransferases (UGTs) | Upregulated | Glucosylation of toxins | |
| Stress Response | Heat Shock Proteins (HSPs) | Upregulated | Protein folding and stress signaling |
| Peroxidases | Upregulated | Oxidative stress response | |
| Metabolism | Fatty Acid Synthase | Downregulated | Energy reallocation from growth |
| Aminopeptidase N-like proteins | Downregulated | Altered nutrient processing | |
| Cuticle Proteins | Cuticular protein genes | Upregulated | Reinforcement of physical barriers |
Note: This table is a synthesized representation based on multiple transcriptomic studies of Acyrthosiphon pisum on various host plants and under stress conditions, as direct data for this compound response is limited. The specific gene names and fold changes would vary between studies.
Signaling and Detoxification Pathways
The herbivore response to this compound involves a multi-step detoxification process. The following diagram illustrates the putative signaling and metabolic pathway activated in an herbivore upon ingestion of this compound-containing plant material.
Caption: Putative signaling and detoxification pathway in response to this compound.
Experimental Protocols
The following protocols are synthesized from methodologies commonly used in insect transcriptomics and feeding studies.
Herbivore Rearing and Feeding Assay
-
Acyrthosiphon pisum Rearing: Maintain aphid colonies on a universal host plant, such as Vicia faba, in a controlled environment (e.g., 20°C, 16:8 h light:dark photoperiod).[3][4]
-
Experimental Setup:
-
Control Group: Aphids continue to feed on the universal host plant.
-
Treatment Group: Transfer aphids to a this compound-containing diet. This can be the target plant (Vicia faba) or an artificial diet supplemented with a known concentration of this compound.[5]
-
-
Feeding Period: Allow aphids to feed for a predetermined period (e.g., 24, 48, or 72 hours) to ensure a transcriptomic response.[6]
-
Sample Collection: Collect aphids from both control and treatment groups at specified time points. Immediately flash-freeze the samples in liquid nitrogen and store them at -80°C until RNA extraction.
RNA Extraction, Library Preparation, and Sequencing
-
RNA Extraction: Extract total RNA from the collected aphid samples using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
RNA Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation: Prepare mRNA sequencing libraries from the high-quality RNA samples using a library preparation kit (e.g., Illumina TruSeq RNA Library Prep Kit). This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Differential Gene Expression Analysis
-
Data Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Mapping: Align the high-quality reads to the Acyrthosiphon pisum reference genome using a splice-aware aligner like HISAT2 or STAR.
-
Quantification of Gene Expression: Count the number of reads mapped to each gene using tools such as featureCounts or HTSeq.
-
Differential Expression Analysis: Identify differentially expressed genes (DEGs) between the control and treatment groups using statistical packages like DESeq2 or edgeR in R.[7] Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are typically considered significantly differentially expressed.
-
Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses on the list of DEGs to identify the biological processes and pathways that are significantly affected.
The following diagram illustrates the general workflow for a differential gene expression study in herbivores.
References
- 1. Transcriptomic analysis reveals candidate molecular pathways involved in pea (Pisum sativum L.) resistance to pea aphid (Acyrthosiphon pisum Harris) biotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The genome-wide transcriptional response underlying the pea aphid wing polyphenism - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Vicianin: A Procedural Guide for Laboratory Professionals
Introduction
Vicianin is a cyanogenic disaccharide, a class of naturally occurring compounds that can release toxic hydrogen cyanide (HCN) upon enzymatic or chemical breakdown. Due to this inherent hazard, proper handling and disposal of this compound and associated waste are critical to ensure laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound waste streams, tailored for researchers, scientists, and drug development professionals. The core of this procedure is the chemical inactivation of the cyanogenic potential through alkaline hydrolysis followed by oxidation.
Hazard Profile and Safety Precautions
The primary hazard associated with this compound is the release of hydrogen cyanide, a potent and rapidly acting poison. Inhalation, ingestion, or skin absorption of HCN can be fatal. Therefore, all handling and disposal procedures must be conducted with strict adherence to safety protocols.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Nitrile gloves are required. Ensure gloves are regularly inspected for any signs of degradation or perforation.
-
Body Protection: A properly fastened lab coat must be worn.
-
Respiratory Protection: All procedures involving the handling of solid this compound or the chemical treatment of this compound waste must be performed in a certified chemical fume hood.
Standard Operating Protocol for this compound Disposal
This protocol is designed for the chemical detoxification of this compound waste. It involves two main stages: alkaline hydrolysis to break down the glycoside and release the cyanide ion under controlled conditions, followed by oxidation to convert the cyanide into less toxic cyanate (B1221674).
Step 1: Waste Identification and Segregation
-
Identify Waste Streams: Accurately identify all waste containing this compound. This includes:
-
Pure this compound (solid).
-
Solutions containing this compound.
-
Contaminated lab materials (e.g., weighing paper, pipette tips, gloves, glassware).
-
-
Segregate Waste:
-
Collect all this compound waste in a dedicated, clearly labeled, and leak-proof container.
-
The container must be labeled as "HAZARDOUS WASTE: Contains this compound (Cyanogenic Glycoside) ".
-
Crucially, do not mix this compound waste with acidic waste. Contact with acid will accelerate the release of highly toxic hydrogen cyanide gas.[1][2]
-
Solid and liquid waste should be collected in separate, appropriate containers.
-
Step 2: Chemical Inactivation - Alkaline Hydrolysis and Oxidation
This procedure must be performed in a certified chemical fume hood.
-
Preparation of the Treatment Solution:
-
For every 1 gram of this compound waste (or estimated equivalent in solution), prepare a treatment solution consisting of:
-
-
Hydrolysis of this compound:
-
Slowly and carefully add the this compound waste (solid or liquid) to the stirred 2 M NaOH solution in a suitable container (e.g., a borosilicate glass beaker).
-
If adding solid this compound, do so in small portions to control the reaction.
-
Stir the mixture gently for at least one hour at room temperature to ensure complete hydrolysis of the this compound.
-
-
Oxidation of Cyanide:
-
While continuing to stir the alkaline solution, slowly add a 5% sodium hypochlorite (B82951) (NaOCl) solution (commercial bleach). Use a significant excess of sodium hypochlorite. A general guideline is to add approximately 10 mL of 5% NaOCl for every 100 mL of the waste solution.
-
The sodium hypochlorite will oxidize the cyanide (CN⁻) to the much less toxic cyanate (OCN⁻).[3][6]
-
Continue stirring the reaction mixture for at least two hours to ensure the complete oxidation of cyanide.
-
-
Verification of Cyanide Destruction (Optional but Recommended):
-
Commercially available cyanide test strips or kits can be used to verify the absence of cyanide in the treated solution. Follow the manufacturer's instructions carefully. The cyanide concentration should be below the established safety limit before proceeding.
-
-
Final Disposal:
-
Once the cyanide has been destroyed, the resulting solution can be neutralized.
-
Slowly and with stirring, add a dilute acid (e.g., 1 M hydrochloric acid) until the pH of the solution is between 6 and 8. Monitor the pH using a pH meter or pH paper.
-
The neutralized, detoxified solution can now be disposed of down the drain with copious amounts of water, in accordance with local regulations.[2]
-
Disposal of Contaminated Materials
-
Solid Waste: All solid materials contaminated with this compound (e.g., gloves, weighing paper, absorbent pads) should be placed in a sealed, labeled hazardous waste bag and disposed of through your institution's hazardous waste management program.[7][8][9]
-
Empty Containers: The original container of this compound, even when empty, is considered hazardous waste. It should be triple-rinsed with a small amount of the alkaline treatment solution (2 M NaOH followed by 5% NaOCl). The rinsate must be collected and treated as this compound waste. The rinsed container should then be disposed of through the institutional hazardous waste program.[9]
Spill Management
-
Evacuate: Immediately evacuate the area of the spill.
-
Alert: Inform your supervisor and institutional safety office.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Cleanup (only if trained and equipped):
-
Wear appropriate PPE (including respiratory protection if necessary).
-
For small spills of solid this compound, carefully cover with a damp paper towel to avoid raising dust. Gently sweep up the material and place it in a labeled hazardous waste container.
-
For liquid spills, absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a 10% bleach solution, followed by a water rinse. Collect all cleanup materials as hazardous waste.[7]
-
Quantitative Data Summary
| Parameter | Value/Instruction | Rationale |
| pH for Treatment | > 10 | Prevents formation of HCN gas; facilitates hydrolysis. |
| Alkaline Solution | 2 M Sodium Hydroxide (NaOH) | Ensures a strongly basic environment. |
| Oxidizing Agent | 5% Sodium Hypochlorite (NaOCl) | Effectively oxidizes cyanide to cyanate. |
| Hydrolysis Time | Minimum 1 hour | Allows for complete breakdown of the glycoside. |
| Oxidation Time | Minimum 2 hours | Ensures complete destruction of cyanide. |
| Final pH for Drain Disposal | 6 - 8 | Neutralization before drain disposal. |
This compound Disposal Workflow
Caption: Workflow for the safe chemical disposal of this compound waste.
References
- 1. ehs.unm.edu [ehs.unm.edu]
- 2. - Division of Research Safety | Illinois [drs.illinois.edu]
- 3. cdn.hach.com [cdn.hach.com]
- 4. Improving the Operation of Cyanide Destruct Systems [nmfrc.org]
- 5. Cyanide Destruction Hypochlorite / Chlorine - 911Metallurgist [911metallurgist.com]
- 6. thaiscience.info [thaiscience.info]
- 7. lsuhsc.edu [lsuhsc.edu]
- 8. ipo.rutgers.edu [ipo.rutgers.edu]
- 9. research.columbia.edu [research.columbia.edu]
Essential Safety and Logistical Information for Handling Vicianin
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is of paramount importance. This document provides essential, immediate safety and logistical information for handling Vicianin, a cyanogenic disaccharide. Given that the toxicological properties of this compound have not been exhaustively investigated, it is crucial to treat it as a potentially hazardous substance and adhere to strict safety protocols. The primary hazard associated with this compound and other cyanogenic glycosides is the potential release of highly toxic hydrogen cyanide (HCN) gas upon hydrolysis.[1][2]
Quantitative Data Summary
Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following quantitative data is based on the closely related and structurally similar cyanogenic glycoside, Amygdalin. This information should be used as a conservative guide for risk assessment.
| Property | Value (for Amygdalin as a proxy) | Reference |
| Acute Toxicity (Oral) | LD50 Rat: 405 mg/kg | [3] |
| Molecular Formula | C19H25NO10 | [4] |
| Molecular Weight | 427.40 g/mol | [4] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory to prevent exposure through inhalation, ingestion, or skin contact.
| Body Part | Personal Protective Equipment | Specifications |
| Respiratory | Air-Purifying Respirator | A full-facepiece respirator with cartridges effective against organic vapors and acid gases is recommended, especially when handling powders or creating solutions. In case of potential high concentrations or in emergency situations, a self-contained breathing apparatus (SCBA) should be used.[5][6] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double gloving is a good practice, especially when handling concentrated solutions.[1][5] Regularly inspect gloves for any signs of degradation or puncture. |
| Eyes | Chemical Safety Goggles | Tightly sealed chemical safety goggles are essential to protect against dust particles and splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[5][6] |
| Body | Laboratory Coat | A full-length laboratory coat, preferably made of a chemical-resistant material, should be worn at all times. An impervious apron should be considered when handling larger quantities or when there is a risk of splashing.[5][6] |
| Feet | Closed-Toe Shoes | Sturdy, closed-toe shoes are required in the laboratory at all times. |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is critical for ensuring laboratory safety.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[7] The storage area should be clearly labeled as containing highly toxic materials.
-
Inventory: Maintain a detailed inventory of the amount of this compound in storage and in use.
Weighing and Preparation of Solutions
-
Ventilation: All handling of solid this compound, including weighing, must be conducted in a certified chemical fume hood to prevent inhalation of dust particles.[2]
-
Weighing: Use a dedicated and clearly labeled set of weighing tools. The "weighing by difference" method is recommended to minimize contamination.
-
Solution Preparation: When dissolving this compound, add the solid to the solvent slowly to avoid splashing. Be aware that contact with acids can liberate highly toxic hydrogen cyanide gas.[1]
Experimental Use
-
Designated Area: All work with this compound should be performed in a designated and clearly marked area within the laboratory.
-
Avoid Ingestion and Inhalation: Never eat, drink, or smoke in the laboratory. Avoid actions that could lead to the generation of aerosols.
-
Buddy System: It is highly recommended to work with a "buddy" when handling highly toxic substances like this compound.[5]
Experimental Protocol: Hydrolysis of this compound (Example)
The following is a generalized protocol for the enzymatic hydrolysis of this compound, based on published research. This should be adapted with specific safety measures for your laboratory.
-
Prepare Substrate Solution: In a chemical fume hood, prepare a stock solution of this compound in an appropriate buffer (e.g., sodium phosphate (B84403) buffer, pH 7.1).
-
Enzyme Preparation: Prepare a solution of the hydrolyzing enzyme (e.g., β-glucosidase) in the same buffer.
-
Reaction Initiation: Add the enzyme solution to the this compound solution to initiate the hydrolysis reaction.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specified period.
-
Reaction Quenching: Stop the reaction by a suitable method, such as boiling or the addition of a chemical inhibitor.
-
Analysis: Analyze the reaction products using appropriate techniques, such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All this compound waste, including unused product, contaminated labware, and personal protective equipment, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[7]
-
Decontamination:
-
Glassware and Equipment: Before standard cleaning, decontaminate all glassware and equipment that has come into contact with this compound. This can be done by rinsing with a dilute solution of sodium hypochlorite (B82951) (bleach) under alkaline conditions (pH > 10) in a chemical fume hood. This process oxidizes the cyanide to the less toxic cyanate.[1]
-
Work Surfaces: Decontaminate work surfaces in the fume hood with a suitable decontaminating solution (e.g., a solution of sodium hypochlorite and sodium hydroxide).
-
-
Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Do not dispose of this compound waste down the drain or in the regular trash.[7]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency involving this compound.
Spill Response
-
Small Spill (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Carefully collect the absorbed material and any contaminated debris into a sealed hazardous waste container.
-
Decontaminate the spill area with a bleach solution under alkaline conditions.[1]
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert your supervisor and the institution's emergency response team.
-
Prevent entry to the contaminated area.
-
Provide the emergency response team with the Safety Data Sheet (or this document) for this compound.[5]
-
Personnel Exposure
-
Inhalation:
-
Move the affected person to fresh air immediately.
-
Call for emergency medical assistance.
-
If the person is not breathing, perform artificial respiration, but avoid mouth-to-mouth resuscitation.[3]
-
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.
-
Seek immediate medical attention.[1]
-
-
Eye Contact:
-
Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.[1]
-
-
Ingestion:
-
Do not induce vomiting.
-
If the person is conscious, rinse their mouth with water.
-
Seek immediate medical attention.[1]
-
Visual Guides
Safe Handling Workflow
Caption: A flowchart outlining the safe handling workflow for this compound from receipt to disposal.
Emergency Response Logic
Caption: A decision tree for the appropriate emergency response to this compound exposure or spills.
References
- 1. - Division of Research Safety | Illinois [drs.illinois.edu]
- 2. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. monash.edu [monash.edu]
- 4. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 5. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 6. research.columbia.edu [research.columbia.edu]
- 7. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
